molecular formula C25H22F3N5O4 B8103400 SOCE inhibitor 1

SOCE inhibitor 1

Cat. No.: B8103400
M. Wt: 513.5 g/mol
InChI Key: ZAJXAJYMOCWUGX-UHFFFAOYSA-N
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Description

SOCE inhibitor 1 is a useful research compound. Its molecular formula is C25H22F3N5O4 and its molecular weight is 513.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[1-[4-[4-pentan-2-yloxycarbonyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]triazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N5O4/c1-3-5-15(2)37-24(36)20-13-29-33(22(20)25(26,27)28)19-10-8-18(9-11-19)32-14-21(30-31-32)16-6-4-7-17(12-16)23(34)35/h4,6-15H,3,5H2,1-2H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXAJYMOCWUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N3C=C(N=N3)C4=CC(=CC=C4)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Mechanism: A Technical Guide to the Effect of SOCE Inhibitor 1 on STIM1/Orai1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the impact of SOCE Inhibitor 1 on the critical interaction between STIM1 and Orai1, the core components of store-operated calcium entry (SOCE). This document provides a comprehensive overview of the signaling pathway, quantitative data on the inhibitor's efficacy, detailed experimental protocols for studying this interaction, and visualizations to elucidate the underlying mechanisms.

Introduction to the STIM1/Orai1 Signaling Pathway

Store-operated calcium entry (SOCE) is a fundamental Ca2+ influx pathway in a multitude of cell types, regulating a wide array of cellular functions from gene expression and proliferation to immune responses. The activation of this pathway is orchestrated by two key proteins: the endoplasmic reticulum (ER) Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca2+ channel, Orai1.[1][2]

Under resting conditions, the ER lumen is replete with Ca2+, and STIM1 remains in a monomeric or dimeric state, diffusing freely within the ER membrane. Upon depletion of ER Ca2+ stores, triggered by various physiological stimuli, the EF-hand domains of STIM1 sense the drop in Ca2+ concentration. This initiates a conformational change in STIM1, leading to its oligomerization and translocation to ER-plasma membrane (PM) junctions. At these junctions, the activated STIM1 oligomers directly interact with and gate the Orai1 channels, facilitating a sustained influx of Ca2+ into the cell to replenish the depleted stores and initiate downstream signaling cascades.

This compound: A Potent Modulator of the STIM1/Orai1 Axis

This compound, also identified as Compound 39 in the scientific literature, is a pyrtriazole derivative that has been characterized as a potent inhibitor of store-operated calcium entry.[3] Its primary mechanism of action is the disruption of the SOCE pathway, thereby attenuating the rise in intracellular Ca2+ concentration following ER store depletion.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays. The key data point for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the SOCE response by 50%.

InhibitorTarget PathwayIC50 ValueCell TypeReference
This compound (Compound 39)Store-Operated Calcium Entry4.4 µMNot specified in provided abstract[3][4]

Elucidating the Mechanism of Action

While the precise binding site of this compound on the STIM1/Orai1 complex has not been definitively elucidated in the available literature, its inhibitory action can be inferred to occur at one or more key stages of the SOCE activation cascade. Potential mechanisms, based on the actions of other known SOCE inhibitors like 2-aminoethoxydiphenyl borate (2-APB), include:

  • Inhibition of STIM1 Oligomerization and Puncta Formation: The inhibitor may prevent the conformational changes in STIM1 that are necessary for its oligomerization and subsequent translocation to the ER-PM junctions. By keeping STIM1 in its inactive state, the interaction with Orai1 is precluded.[5]

  • Blockade of the Physical STIM1-Orai1 Interaction: this compound could act as an antagonist at the binding interface between STIM1 and Orai1. This would prevent the physical coupling of the activated STIM1 oligomers with the Orai1 channels, thus inhibiting channel gating.

  • Direct Inhibition of the Orai1 Channel Pore: The compound might directly bind to the Orai1 channel, inducing a conformational change that either blocks the pore or prevents it from opening, even in the presence of activated STIM1.[5]

Further experimental investigation using the protocols outlined below is necessary to pinpoint the exact mechanism of this compound.

Experimental Protocols

To facilitate further research into the effects of this compound on the STIM1/Orai1 interaction, this section provides detailed methodologies for key experiments.

Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and the application of this compound.

Materials:

  • Cells expressing STIM1 and Orai1 (e.g., HEK293 cells)

  • Fura-2 AM (calcium indicator dye)

  • Thapsigargin (SERCA pump inhibitor to induce store depletion)

  • This compound (Compound 39)

  • Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca2+)

  • Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)

  • Fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with a calcium-free buffer to remove extracellular Fura-2 AM.

  • Baseline Measurement: Place the dish on the microscope stage and perfuse with calcium-free buffer. Record the baseline Fura-2 fluorescence ratio (340/380 nm excitation, ~510 nm emission).

  • Store Depletion: Add thapsigargin to the calcium-free buffer to deplete ER Ca2+ stores. A transient increase in [Ca2+]i due to leakage from the ER should be observed.

  • Inhibitor Application: Introduce this compound at the desired concentration into the calcium-free buffer and incubate for a predetermined period.

  • SOCE Measurement: Perfuse the cells with a calcium-containing buffer. The influx of Ca2+ through Orai1 channels will cause a significant increase in the Fura-2 ratio in control cells. The effect of this compound will be observed as a reduction or abolition of this increase.

  • Data Analysis: Quantify the change in the Fura-2 ratio to determine the extent of SOCE inhibition by the compound.

Co-Immunoprecipitation (Co-IP) Assay

This protocol is used to determine if this compound disrupts the physical interaction between STIM1 and Orai1.

Materials:

  • Cells co-expressing tagged versions of STIM1 (e.g., STIM1-YFP) and Orai1 (e.g., Orai1-HA)

  • Thapsigargin

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against the Orai1 tag (e.g., anti-HA antibody)

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody against the STIM1 tag (e.g., anti-YFP antibody)

Procedure:

  • Cell Treatment: Treat cells with either a vehicle control, thapsigargin alone, or thapsigargin in the presence of this compound.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with the anti-HA antibody overnight at 4°C to pull down Orai1-HA and its interacting proteins.

  • Bead Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-YFP antibody to detect co-immunoprecipitated STIM1-YFP. The amount of STIM1-YFP detected will indicate the extent of the STIM1-Orai1 interaction under each condition.

Förster Resonance Energy Transfer (FRET) Assay

This protocol allows for the real-time monitoring of the proximity between STIM1 and Orai1 in living cells.

Materials:

  • Cells co-expressing STIM1 and Orai1 fused to a FRET pair (e.g., STIM1-YFP and Orai1-CFP)

  • Thapsigargin

  • This compound

  • Confocal or widefield fluorescence microscope with FRET capabilities

Procedure:

  • Cell Preparation: Plate cells expressing the FRET-tagged proteins on a glass-bottom dish.

  • Baseline FRET Measurement: Acquire baseline images of both the donor (CFP) and acceptor (YFP) fluorescence, as well as the FRET signal, in resting cells.

  • Store Depletion and FRET Change: Perfuse the cells with a calcium-free buffer containing thapsigargin to induce store depletion. This should lead to an increase in FRET efficiency as STIM1-YFP and Orai1-CFP come into close proximity.

  • Inhibitor Effect on FRET: In a separate experiment or after the initial FRET increase, introduce this compound. A decrease in the FRET signal would indicate that the inhibitor disrupts the close association of STIM1 and Orai1.

  • Data Analysis: Calculate the FRET efficiency under each condition to quantify the effect of the inhibitor on the STIM1-Orai1 interaction.

Visualizing the Molecular Interactions and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

STIM1_Orai1_Signaling_Pathway STIM1-Orai1 Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Inhibitor Potential Inhibition Points ER_Ca_High High ER Ca2+ STIM1_Inactive STIM1 (Inactive) ER_Ca_High->STIM1_Inactive Maintains Inactive State ER_Ca_Low Low ER Ca2+ STIM1_Active STIM1 Oligomer (Active) ER_Ca_Low->STIM1_Active Triggers Activation & Oligomerization Orai1_Closed Orai1 Channel (Closed) STIM1_Active->Orai1_Closed Binds and Gates Orai1_Open Orai1 Channel (Open) Orai1_Closed->Orai1_Open Ca_Influx Ca2+ Influx Orai1_Open->Ca_Influx Allows Entry Inhibitor1 This compound Inhibitor1->STIM1_Active Prevents Oligomerization? Inhibitor2 This compound Inhibitor2->Orai1_Closed Blocks Interaction? Inhibitor3 This compound Inhibitor3->Orai1_Open Inhibits Channel Pore?

Caption: STIM1-Orai1 signaling pathway and potential inhibition points.

Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow Start Plate Cells Load_Dye Load with Fura-2 AM Start->Load_Dye Wash_Cells Wash with Ca2+-free Buffer Load_Dye->Wash_Cells Baseline Record Baseline Fluorescence Wash_Cells->Baseline Deplete_Stores Add Thapsigargin (in Ca2+-free buffer) Baseline->Deplete_Stores Add_Inhibitor Add this compound Deplete_Stores->Add_Inhibitor Add_Calcium Add Ca2+-containing Buffer Add_Inhibitor->Add_Calcium Measure_SOCE Measure Fura-2 Ratio Change Add_Calcium->Measure_SOCE End Analyze Data Measure_SOCE->End

Caption: Workflow for assessing SOCE inhibition via calcium imaging.

CoIP_Workflow Co-Immunoprecipitation Workflow Start Treat Cells (Control, TG, TG + Inhibitor) Lyse_Cells Lyse Cells Start->Lyse_Cells Preclear Pre-clear Lysates Lyse_Cells->Preclear Immunoprecipitate Immunoprecipitate Orai1-HA Preclear->Immunoprecipitate Capture Capture with Protein A/G Beads Immunoprecipitate->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Western_Blot Western Blot for STIM1-YFP Elute->Western_Blot End Analyze Results Western_Blot->End

Caption: Workflow for Co-IP to test STIM1-Orai1 interaction.

Conclusion

This compound is a valuable tool for dissecting the intricate mechanisms of store-operated calcium entry. Its ability to potently inhibit this pathway provides a means to study the physiological and pathological roles of STIM1-Orai1 signaling. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further investigate the precise molecular interactions of this inhibitor and to explore its potential as a therapeutic agent in diseases characterized by dysregulated calcium signaling.

References

Unveiling the In Vitro Bioactivity of SOCE Inhibitor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of SOCE inhibitor 1, a member of the pyrtriazole class of store-operated calcium entry (SOCE) modulators. This document details its inhibitory potency, mechanism of action, and provides comprehensive experimental protocols for its characterization, catering to the needs of researchers in academia and the pharmaceutical industry.

Core Findings: Quantitative Data Summary

This compound, also identified as Compound 39 in the primary literature, demonstrates potent inhibition of store-operated calcium entry.[1] A summary of its key in vitro quantitative data is presented below for clear comparison.

ParameterValueCell LineAssay ConditionsReference
IC50 4.4 µMNot explicitly stated, likely HEK293 cellsThapsigargin-induced SOCERiva B, et al. J Med Chem. 2018

Signaling Pathways and Mechanism of Action

Store-operated calcium entry is a crucial Ca2+ influx pathway in non-excitable cells, regulating a myriad of cellular processes. The process is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by STIM1, an ER-resident protein. Upon ER Ca2+ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai1, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, leading to Ca2+ influx.

SOCE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 Ca_ext->Orai1 Ca_cyt Ca²⁺ Influx Orai1->Ca_cyt Mediates PLC PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Generates IP3R IP₃R IP3->IP3R Binds to Receptor GPCR/RTK Receptor->PLC Activates Agonist Agonist Agonist->Receptor STIM1 STIM1 STIM1->Orai1 Activates Ca_er Ca²⁺ IP3R->Ca_er Releases Ca_er->STIM1 Depletion sensed by

This compound, as a pyrtriazole derivative, is designed to modulate this pathway. While the precise binding site is not fully elucidated in the available literature, its inhibitory action prevents the influx of extracellular calcium following store depletion.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound.

Cell Culture
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for studying SOCE.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For calcium imaging experiments, cells are seeded onto black-walled, clear-bottom 96-well plates or glass-bottom dishes.

In Vitro SOCE Inhibition Assay using Fura-2 AM

This protocol details the measurement of SOCE inhibition using the ratiometric fluorescent Ca2+ indicator, Fura-2 AM.

Materials:

  • HEK293 cells

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Thapsigargin (TG)

  • This compound (Compound 39)

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm).

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing HBSS with Ca2+, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

    • Wash the cells once with HBSS with Ca2+.

    • Incubate the cells with the loading buffer for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS without Ca2+ to remove extracellular Fura-2 AM.

  • Baseline Fluorescence Measurement:

    • Add Ca2+-free HBSS to the cells.

    • Measure the baseline fluorescence ratio (F340/F380) for 2-5 minutes.

  • Store Depletion:

    • Add thapsigargin (1-2 µM final concentration) to the Ca2+-free HBSS to deplete the ER Ca2+ stores. This is achieved by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.

    • Record the transient increase in cytosolic Ca2+ due to leakage from the ER.

  • Inhibitor Addition:

    • Following the return of the Ca2+ signal to baseline, add varying concentrations of this compound (or vehicle control) to the wells.

    • Incubate for a predetermined period (e.g., 5-10 minutes).

  • Calcium Add-back and SOCE Measurement:

    • Add CaCl2 (final concentration 1-2 mM) to the wells to initiate Ca2+ influx through the store-operated channels.

    • Record the increase in the F340/F380 ratio, which represents SOCE.

  • Data Analysis:

    • The magnitude of SOCE can be quantified by measuring the peak increase in the F340/F380 ratio or the area under the curve after Ca2+ add-back.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293) Dye_Loading 2. Fura-2 AM Loading Cell_Culture->Dye_Loading Baseline 3. Baseline Measurement (Ca²⁺-free buffer) Dye_Loading->Baseline Store_Depletion 4. Store Depletion (Thapsigargin) Baseline->Store_Depletion Inhibitor_Incubation 5. Inhibitor Incubation (this compound) Store_Depletion->Inhibitor_Incubation Ca_Addback 6. Ca²⁺ Add-back Inhibitor_Incubation->Ca_Addback Data_Acquisition 7. Fluorescence Recording (F340/F380 ratio) Ca_Addback->Data_Acquisition Quantification 8. Quantification (% Inhibition) Data_Acquisition->Quantification IC50_Determination 9. IC₅₀ Determination Quantification->IC50_Determination

Logical Framework for Assessing Inhibitor Activity

The evaluation of a novel SOCE inhibitor involves a logical progression from confirming its primary activity to assessing its broader pharmacological profile. This includes verifying its on-target effect, determining its potency, and evaluating its selectivity against other potential off-targets.

Logical_Framework cluster_primary_screen Primary Screening cluster_potency Potency Determination cluster_selectivity Selectivity Profiling cluster_conclusion Conclusion Start Start: Novel Compound (this compound) SOCE_Assay In Vitro SOCE Assay (e.g., Fura-2) Start->SOCE_Assay Dose_Response Dose-Response Curve SOCE_Assay->Dose_Response Confirmed Activity IC50 IC₅₀ Calculation (e.g., 4.4 µM) Dose_Response->IC50 Off_Target_Assays Off-Target Screening (e.g., other ion channels) IC50->Off_Target_Assays Potency Determined Selectivity_Index Selectivity Index Calculation Off_Target_Assays->Selectivity_Index Conclusion Characterized SOCE Inhibitor Selectivity_Index->Conclusion Selectivity Profiled

Conclusion

This compound (Compound 39) is a promising small molecule inhibitor of store-operated calcium entry with a validated in vitro potency in the low micromolar range.[1] The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to further investigate its biological activity, mechanism of action, and potential therapeutic applications. Further studies are warranted to explore its selectivity profile against a broader range of ion channels and its efficacy in various in vitro models of disease.

References

Discovery and Development of Store-Operated Calcium Entry (SOCE) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Store-Operated Calcium Entry (SOCE) is a crucial and ubiquitous calcium (Ca²⁺) signaling pathway in mammalian cells, regulating a vast array of cellular functions, from proliferation and gene expression to motility and apoptosis.[1][2] The dysregulation of this pathway has been implicated in numerous pathologies, including autoimmune diseases, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention.[1][3][4][5] This technical guide provides an in-depth overview of the SOCE signaling cascade, the discovery and development of its inhibitors, key experimental protocols for their characterization, and their therapeutic potential.

The Core of SOCE: The STIM-ORAI Signaling Pathway

The primary mechanism of SOCE involves a sophisticated interplay between two key proteins: the Stromal Interaction Molecule (STIM), a Ca²⁺ sensor in the endoplasmic reticulum (ER), and ORAI, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel in the plasma membrane (PM).[6][7][8][9]

Activation Mechanism:

  • Resting State: In a resting cell with high ER luminal Ca²⁺ levels, STIM1 proteins are distributed throughout the ER membrane.

  • Store Depletion: Upon stimulation by cell surface receptors, signaling cascades lead to the production of inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors (IP₃R) on the ER membrane, causing the release of Ca²⁺ from the ER into the cytosol.[3][5]

  • STIM1 Sensing and Activation: The decrease in ER Ca²⁺ is sensed by the EF-hand domain of STIM1.[6][9] This triggers a conformational change in STIM1, leading to its oligomerization and subsequent translocation to ER-PM junctions.[7][8]

  • Channel Gating and Ca²⁺ Influx: The binding of STIM1 to ORAI1 induces a conformational change in the ORAI1 channel, opening its pore to allow a sustained influx of extracellular Ca²⁺ into the cell. This influx is the hallmark of SOCE and is measured electrophysiologically as the ICRAC current.[7][11]

SOCE_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane (PM) cluster_Cytosol Cytosol cluster_Extracellular Extracellular Space STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active, Oligomerized) STIM1_inactive->STIM1_active Conformational Change & Oligomerization Ca_ER High [Ca²⁺] Ca_ER->STIM1_inactive Store Depletion ORAI1_closed ORAI1 (Closed) STIM1_active->ORAI1_closed Translocation & Coupling at ER-PM Junction IP3R IP₃ Receptor IP3R->Ca_ER Ca²⁺ Release ORAI1_open ORAI1 (Open) ORAI1_closed->ORAI1_open Gating Receptor GPCR / RTK IP3 IP₃ Receptor->IP3 PLC placeholder Ca_extra Extracellular Ca²⁺ Ca_extra->ORAI1_open Ca²⁺ Influx (SOCE) Agonist Agonist Agonist->Receptor IP3->IP3R

Figure 1: STIM-ORAI signaling pathway for Store-Operated Calcium Entry (SOCE).

Discovery and Chemical Classes of SOCE Inhibitors

The development of SOCE inhibitors has been a key focus for researchers aiming to modulate Ca²⁺ signaling in disease. These inhibitors can be broadly categorized by their target and chemical structure.

  • Pyrazoles: This class includes some of the most widely used SOCE inhibitors.

    • BTP2 (YM-58483/Pyr2): An early and potent inhibitor of SOCE that impairs IL-2 production in T-cells.[3] It is known to be a more effective and irreversible inhibitor after prolonged incubation.[12]

    • Pyr6: A derivative of the pyrazole class.[11]

  • Imidazoles (e.g., SKF-96365): One of the first identified SOCE blockers. However, its use is limited by a lack of specificity, as it also inhibits other channels like TRP channels.[3][12]

  • 2-Aminoethoxydiphenyl Borate (2-APB): A membrane-permeable modulator with a complex, dose-dependent dual effect. At low concentrations (<5 µM), it can potentiate SOCE, while at higher concentrations (>10 µM), it is inhibitory.[3][12] Its analogs have been developed to create more specific inhibitors.[13]

  • GSK Compounds (e.g., GSK-7975A): A class of selective CRAC channel blockers.[11]

  • Synta66: A potent CRAC channel blocker that inhibits ICRAC in the low micromolar to nanomolar range depending on the cell type.[11][14][15] It is suggested to be selective for the ORAI1 channel and does not appear to interfere with STIM1 clustering.[11][14]

  • CM4620 (Auxora): A potent and selective ORAI1 inhibitor that has progressed to clinical trials for conditions like acute pancreatitis.[11][14][16]

  • STIM1-Targeting Compounds:

    • ML-9: Initially known as a myosin light chain kinase (MLCK) inhibitor, ML-9 was found to inhibit SOCE, likely by disrupting the translocation of STIM1 and its coupling to ORAI1.[5][12]

Quantitative Data of Key SOCE Inhibitors

The potency of SOCE inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which can vary significantly depending on the cell type and experimental conditions.

InhibitorTarget(s)IC₅₀Cell Type / AssayReference(s)
BTP2 (YM-58483) ORAI1~10-100 nMJurkat T-cells, various[3][12]
SKF-96365 ORAI1, TRP channels1-15 µMVarious[3][12]
2-APB ORAI1, IP₃R, SERCA>10 µM (inhibition)Various[3][12][13]
Synta66 ORAI126 nM - 3.0 µMVSMCs, HUVECs, RBL, Jurkat[11][14][15]
GSK-7975A ORAI1~200-500 nMRBL-2H3, HEK293[11]
CM4620 (Auxora) ORAI1Nanomolar rangePancreatic Acinar Cells, various[11][16]
ML-9 STIM1 translocation~10 µMVarious[5][12]
AnCoA4 STIM1-ORAI1 interaction~5 µMCell-free & functional assays[12]
Leflunomide ORAI1, DHODH~10-30 µMMDA-MB-231[4][16]
Teriflunomide ORAI1, DHODH~20-50 µMMDA-MB-231[4][16]

Note: IC₅₀ values are approximate and can differ based on the specific experimental setup.

Key Experimental Protocols for SOCE Inhibitor Characterization

The characterization of SOCE inhibitors requires a multi-faceted approach, combining high-throughput screening with detailed mechanistic studies.

This is the most common method for screening and characterizing SOCE inhibitors, often performed using a fluorometric imaging plate reader (FLIPR) for high-throughput analysis.[17]

  • Principle: This assay measures changes in cytosolic Ca²⁺ concentration using fluorescent Ca²⁺ indicators like Fura-2 or Fluo-4. The protocol is designed to isolate the Ca²⁺ influx specifically through store-operated channels.

  • Detailed Methodology:

    • Cell Preparation: Plate cells (e.g., HEK293, Jurkat, or a specific disease-relevant cell line) in a multi-well plate (e.g., 96- or 384-well).

    • Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye in the cytosol.

    • Washing: Gently wash the cells with a nominal Ca²⁺-free buffer to remove extracellular dye.

    • Store Depletion: To initiate SOCE, deplete the ER Ca²⁺ stores. This is typically achieved by adding Thapsigargin (a SERCA pump inhibitor) in the Ca²⁺-free buffer and incubating for 5-10 minutes.[15][17] This prevents the re-uptake of passively leaked Ca²⁺ into the ER, leading to store depletion.

    • Inhibitor Application: Add the test compound (SOCE inhibitor) at various concentrations and incubate for a defined period (this can range from minutes to over 30 minutes for compounds like BTP2 or RO2959).[12][17]

    • Measurement of SOCE: Place the plate in a reader (e.g., FLIPR). Initiate fluorescence reading to establish a baseline. Then, add a solution containing extracellular Ca²⁺ (typically 1-2 mM final concentration). The subsequent increase in fluorescence corresponds to the influx of Ca²⁺ through store-operated channels.

    • Data Analysis: Quantify the Ca²⁺ influx by measuring the peak fluorescence intensity or the area under the curve (AUC) after Ca²⁺ addition.[17] Plot the response against the inhibitor concentration to determine the IC₅₀ value.

This technique provides a direct measurement of the ICRAC current, offering high-resolution data on channel activity.

  • Principle: The whole-cell patch-clamp technique allows for the control of the cell's membrane potential while measuring the ionic currents flowing across the plasma membrane.

  • Detailed Methodology:

    • Cell Preparation: Plate cells at a low density on coverslips suitable for microscopy.

    • Pipette Solution: Prepare an intracellular (pipette) solution containing a high concentration of a Ca²⁺ chelator (e.g., BAPTA or EGTA) and, optionally, IP₃. This solution will dialyze into the cell upon achieving the whole-cell configuration, passively depleting the ER Ca²⁺ stores and maximally activating ICRAC.

    • Extracellular Solution: Use an extracellular solution containing Ca²⁺ as the charge carrier.

    • Recording: Achieve a gigaseal and establish the whole-cell configuration. Clamp the cell's membrane potential at a holding potential (e.g., 0 mV). Apply hyperpolarizing voltage steps or ramps (e.g., from +100 mV to -120 mV) to elicit the characteristic inwardly rectifying ICRAC current.

    • Inhibitor Application: Once a stable ICRAC is recorded, perfuse the extracellular solution containing the SOCE inhibitor. The reduction in the current amplitude indicates channel blockade.

    • Data Analysis: Measure the current amplitude before and after drug application to quantify the percentage of inhibition. Perform dose-response experiments to calculate the IC₅₀.

This assay is used to determine if an inhibitor acts by preventing the activation and translocation of STIM1.

  • Principle: This imaging-based assay visualizes the subcellular localization of fluorescently-tagged STIM1 proteins. Upon store depletion, STIM1 moves from a diffuse ER distribution to discrete clusters (puncta) at ER-PM junctions.[12]

  • Detailed Methodology:

    • Transfection: Transfect cells with a plasmid encoding a fluorescently tagged STIM1 protein (e.g., YFP-STIM1 or mCherry-STIM1).

    • Cell Plating: Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Inhibitor Pre-incubation: Treat the cells with the test inhibitor or a vehicle control for a specified duration.

    • Store Depletion: Induce ER store depletion using Thapsigargin or another appropriate agonist.

    • Imaging: Acquire images using a fluorescence microscope. Total Internal Reflection Fluorescence (TIRF) microscopy is often preferred as it selectively excites fluorophores in close proximity to the coverslip, providing excellent visualization of events at the plasma membrane.

    • Data Analysis: Quantify the formation of STIM1 puncta. This can be done by counting the number of puncta per cell or measuring the total fluorescence intensity within the puncta. A reduction in puncta formation in inhibitor-treated cells compared to controls suggests the compound interferes with STIM1 activation or translocation.[5]

The Drug Discovery and Development Workflow

The path from identifying a potential SOCE inhibitor to a clinically approved drug is a long and structured process.

DrugDevWorkflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development TID Target ID & Validation HTS High-Throughput Screening (HTS) TID->HTS HitID Hit Identification HTS->HitID Hit2Lead Hit-to-Lead HitID->Hit2Lead LeadOp Lead Optimization (Potency, Selectivity, ADME) Hit2Lead->LeadOp Preclinical Preclinical Studies (In vivo models) LeadOp->Preclinical IND IND Filing Preclinical->IND P1 Phase I (Safety) IND->P1 P2 Phase II (Efficacy) P1->P2 P3 Phase III (Pivotal Trials) P2->P3 NDA NDA/BLA Review P3->NDA Market Market Approval NDA->Market

Figure 2: Generalized workflow for SOCE inhibitor drug discovery and development.

This workflow begins with validating SOCE as a target for a specific disease, followed by screening large compound libraries. Hits are validated and optimized to improve their drug-like properties (e.g., potency, selectivity, pharmacokinetics). Promising lead compounds undergo extensive preclinical testing in animal models before an Investigational New Drug (IND) application is filed to begin human clinical trials.[14] The clinical phase assesses safety and efficacy in progressively larger patient populations, culminating in a New Drug Application (NDA) for market approval.[18]

Conclusion and Future Directions

The discovery and development of SOCE inhibitors represent a promising frontier in pharmacology. With a deep understanding of the STIM-ORAI signaling machinery, researchers have successfully identified a diverse range of chemical scaffolds that can modulate this pathway. The progression of compounds like CM4620 into clinical trials underscores the therapeutic potential of targeting SOCE for inflammatory diseases.[11][14] Future efforts will likely focus on developing inhibitors with greater isoform selectivity (e.g., targeting ORAI1 vs. ORAI3) to enhance efficacy and minimize off-target effects, thereby tailoring treatments for specific pathologies like different subtypes of cancer or autoimmune disorders.[16] The continued refinement of screening assays and a deeper understanding of the structural biology of the STIM-ORAI complex will undoubtedly accelerate the delivery of novel SOCE-targeted therapies.

References

An In-depth Technical Guide to the Role of SOCE Inhibitor 1 in Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Store-Operated Calcium Entry (SOCE) and the role of inhibitors, with a specific focus on SOCE inhibitor 1. It details the underlying calcium signaling pathways, presents comparative quantitative data for various inhibitors, outlines key experimental protocols, and discusses the therapeutic potential of targeting this pathway.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-Operated Calcium Entry (SOCE) is a fundamental and ubiquitous Ca²⁺ influx pathway in mammalian cells, particularly in non-excitable cells.[1][2] It plays a critical role in replenishing endoplasmic reticulum (ER) calcium stores and generating sustained Ca²⁺ signals that regulate a multitude of cellular functions, including gene expression, proliferation, motility, and apoptosis.[1][3]

The core mechanism of SOCE involves two key proteins:

  • STIM (Stromal Interaction Molecule): Located in the ER membrane, STIM1 and STIM2 act as Ca²⁺ sensors.[1][4] When ER Ca²⁺ levels are depleted, STIM proteins undergo a conformational change, oligomerize, and translocate to ER-plasma membrane junctions.[4][5]

  • ORAI: ORAI1, ORAI2, and ORAI3 are highly selective Ca²⁺ channel proteins in the plasma membrane.[6][7] Activated STIM proteins directly interact with and gate ORAI channels, allowing Ca²⁺ to flow into the cell from the extracellular space.[4][5] This influx is also known as the calcium release-activated Ca²⁺ (CRAC) current, or Icrac.[5][8]

Dysregulation of the SOCE pathway has been implicated in numerous diseases, including cancer and autoimmune disorders, making its components attractive targets for therapeutic intervention.[1][4][9][10]

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ca_ext Ca²⁺ ORAI1_open ORAI1 Channel (Open) Ca_ext->ORAI1_open 7. Ca²⁺ Influx (SOCE) GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP₂ PLC->PIP2 2. Cleavage IP3 IP₃ PIP2->IP3 IP3R IP₃R IP3->IP3R 3. Binding ORAI1 ORAI1 Channel (Closed) ORAI1->ORAI1_open Ca_cytosol ↑ [Ca²⁺]i ORAI1_open->Ca_cytosol Downstream Downstream Signaling (Gene Expression, Proliferation) Ca_cytosol->Downstream 8. Cellular Response Ca_ER Ca²⁺ Store IP3R->Ca_ER 4. Ca²⁺ Release STIM1_inactive STIM1 (Inactive) High ER [Ca²⁺] STIM1_active STIM1 (Active) Low ER [Ca²⁺] STIM1_inactive->STIM1_active 5. ER Ca²⁺ Depletion   triggers STIM1 activation STIM1_active->ORAI1 6. STIM1-ORAI1   Coupling Agonist Agonist Agonist->GPCR 1. Activation

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

This compound: A Profile

This compound, also identified as Compound 39, is a pyrtriazole derivative that functions as a blocker of the SOCE pathway.[5][11] It was developed based on the chemical scaffold of known pyrazole inhibitors.[5] While specific data on this compound is limited to early-stage research, its primary reported characteristic is its ability to inhibit SOCE with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range.

Mechanism of Action: The precise mechanism of action for this compound has not been extensively detailed in publicly available literature. However, like other pyrazole-based SOCE inhibitors (e.g., BTP2/Pyr2, GSK-7975A), it is hypothesized to act downstream of STIM1 oligomerization and translocation.[12] These inhibitors are generally not considered to be direct channel pore blockers.[12] Instead, they likely interfere with the functional coupling between activated STIM1 proteins and ORAI1 channels, thereby preventing channel gating and subsequent Ca²⁺ influx.

SOCE_Inhibition cluster_pm Plasma Membrane cluster_er ER Membrane ORAI1 ORAI1 Channel Ca_Influx SOCE ORAI1->Ca_Influx Ca²⁺ Influx STIM1_active Activated STIM1 STIM1_active->ORAI1 Coupling & Gating SOCE_Inhibitor This compound (Pyrtriazole Derivative) SOCE_Inhibitor->ORAI1 Inhibits STIM1-ORAI1 Coupling

Caption: Hypothesized mechanism of this compound action.

Quantitative Data: A Comparative Analysis

The potency of a SOCE inhibitor is typically quantified by its IC₅₀ value, which represents the concentration required to inhibit the SOCE response by 50%.[13] this compound has a reported IC₅₀ of 4.4 μM.[5][11] The following table provides a comparison of IC₅₀ values for this compound and other well-characterized SOCE inhibitors.

Note: IC₅₀ values can vary significantly based on the cell type and specific experimental conditions used for measurement.[14][15]

Inhibitor NameChemical ClassReported IC₅₀ (μM)Target/Mechanism NotesReference Cell Type(s)
This compound Pyrtriazole4.4Putative STIM1-ORAI1 coupling inhibitorNot specified
SKF-96365 Imidazole~10 - 16Non-specific; blocks various channelsJurkat T cells, Mast cells
2-APB Diphenylborinate2.9 - 18.8Complex dose-dependent effects on SOCE, IP₃R, and SERCACHO, DT40, HeLa cells
BTP2 (YM-58483/Pyr2) Pyrazole0.01 - 0.59Potent inhibitor, acts downstream of STIM1 clusteringJurkat T cells, RBL-2H3
Synta66 Pyrazole derivative0.026 - 3.0Selective, slow, and irreversible inhibitorRBL, Jurkat T cells, VSMC
GSK-7975A Pyrazole derivative0.5 - 0.8Selective; requires pre-incubationHuman CD4+ T-cells, RBL-2H3

(Data compiled from multiple sources[5][6][11][12][16])

Experimental Protocols for Assessing SOCE Inhibition

The most common method for evaluating SOCE inhibitors involves intracellular calcium imaging using fluorescent Ca²⁺ indicators. This protocol describes a standard assay using thapsigargin to induce store depletion.

Objective: To measure the effect of an inhibitor on SOCE by depleting ER Ca²⁺ stores and measuring subsequent Ca²⁺ influx from the extracellular medium.

Key Reagents & Equipment:

  • Cells: A suitable cell line (e.g., HEK293, Jurkat, HeLa).

  • Ca²⁺ Indicator: Fura-2 AM, Fluo-4 AM, or similar ratiometric or single-wavelength dye.

  • Buffer 1 (Ca²⁺-free): Hanks' Balanced Salt Solution (HBSS) or similar, without added CaCl₂ and supplemented with EGTA (0.5-1 mM) to chelate residual Ca²⁺.

  • Buffer 2 (Ca²⁺-containing): HBSS with a physiological concentration of CaCl₂ (e.g., 1-2 mM).

  • Store Depletion Agent: Thapsigargin (TG), a SERCA pump inhibitor (typically 1-2 μM).[12][17]

  • Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging and kinetic reads.

Methodology:

  • Cell Preparation:

    • Plate cells on a suitable substrate (e.g., 96-well black-walled, clear-bottom plates) and grow to an appropriate confluency (typically 80-90%).

  • Dye Loading:

    • Wash cells once with a physiological buffer.

    • Incubate cells with the Ca²⁺ indicator dye (e.g., 2-5 μM Fluo-4 AM) in buffer at 37°C for 30-60 minutes, according to the dye manufacturer's protocol.

    • Wash cells 2-3 times with Ca²⁺-free buffer to remove extracellular dye.

  • Baseline Measurement:

    • Place the plate in the reader/microscope and add Ca²⁺-free buffer to the wells.

    • Record baseline fluorescence for 1-2 minutes to ensure a stable signal.

  • Inhibitor Pre-incubation (if required):

    • For inhibitors that act slowly (like pyrazoles), a pre-incubation step is often necessary.[12] Add the test compound (this compound) at various concentrations to the wells and incubate for a defined period (e.g., 10-30 minutes) before store depletion. For acute-acting inhibitors, this step can be combined with the next step or performed just before Ca²⁺ re-addition.[17]

  • Store Depletion:

    • While still in Ca²⁺-free buffer, add thapsigargin (1-2 μM) to the wells.

    • Record the transient increase in fluorescence, which represents the release of Ca²⁺ from the ER stores. Continue recording until the signal returns to a near-baseline plateau (typically 5-10 minutes).[17][18]

  • Measurement of SOCE:

    • Add Ca²⁺-containing buffer to the wells to a final concentration of 1-2 mM CaCl₂.

    • Immediately record the rapid and sustained increase in fluorescence. This rise is indicative of Store-Operated Calcium Entry.

  • Data Analysis:

    • Quantify the SOCE response by measuring the peak fluorescence intensity after Ca²⁺ re-addition or by calculating the Area Under the Curve (AUC).

    • Normalize the response of inhibitor-treated cells to the vehicle control (e.g., DMSO).

    • Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Protocol (Kinetic Read) cluster_analysis Data Analysis p1 1. Plate Cells p2 2. Load with Ca²⁺ Dye (e.g., Fluo-4 AM) p1->p2 a1 3. Measure Baseline in Ca²⁺-free Buffer p2->a1 a2 4. Add Thapsigargin (TG) to deplete ER stores a1->a2 a3 5. Add Test Inhibitor (e.g., this compound) a2->a3 a4 6. Re-add Extracellular Ca²⁺ a3->a4 a5 7. Measure Ca²⁺ Influx (SOCE) a4->a5 d1 8. Quantify SOCE Response (Peak or AUC) a5->d1 d2 9. Normalize to Vehicle Control d1->d2 d3 10. Generate Dose-Response Curve & Calculate IC₅₀ d2->d3

Caption: Workflow for a fluorescence-based SOCE inhibition assay.

Role in Drug Development and Therapeutic Potential

The crucial role of SOCE in pathophysiology makes it a compelling target for drug development. Inhibition of SOCE has shown therapeutic promise in several areas:

  • Oncology: Augmented SOCE is linked to cancer progression, promoting proliferation, metastasis, and angiogenesis.[1][2] SOCE inhibitors like SKF-96365 have been shown to inhibit cancer cell proliferation and induce apoptosis.[2] Therefore, compounds like this compound could be explored as potential anti-cancer agents.[7]

  • Immunology and Inflammation: SOCE is essential for the activation of immune cells, such as T-lymphocytes.[9] Inhibition of this pathway can suppress the production of pro-inflammatory cytokines, making SOCE inhibitors valuable candidates for treating autoimmune and inflammatory diseases like rheumatoid arthritis and psoriasis.[9]

  • Acute Pancreatitis: Excessive Ca²⁺ entry through SOCE is implicated in the cell death pathways of pancreatic acinar cells. Inhibitors have been shown to reduce the severity of acute pancreatitis in preclinical models.[2]

The development of specific and potent SOCE inhibitors like the pyrtriazole and pyrazole families represents a significant step toward translating our understanding of calcium signaling into novel therapeutics. Further characterization of compounds such as this compound is necessary to validate their efficacy and safety profiles for clinical applications.

References

Methodological & Application

SOCE inhibitor 1 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of SOCE Inhibitor 1 (also known as Compound 39) in cell culture experiments. The focus is on methods to characterize its inhibitory effect on Store-Operated Calcium Entry (SOCE) and assess its impact on downstream cellular functions.

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx pathway in most cell types, regulating a wide array of cellular processes, from gene expression and proliferation to immune responses.[1][2][3] The pathway is activated following the depletion of calcium from the endoplasmic reticulum (ER).[3][4] This depletion is sensed by STIM (Stromal Interaction Molecule) proteins located in the ER membrane.[3][5][6] Upon sensing low Ca2+ levels, STIM proteins undergo a conformational change, oligomerize, and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, the pore-forming subunits of the Ca2+ release-activated Ca2+ (CRAC) channel, leading to Ca2+ influx from the extracellular space.[5][7]

This compound is a small molecule inhibitor of this pathway.[8] Dysregulation of the SOCE pathway has been linked to various diseases, including cancer and immune disorders, making its specific inhibitors valuable tools for research and potential therapeutic agents.[1][5][9] These protocols describe how to prepare and use this compound and measure its effects on calcium signaling and cell physiology.

SOCE Signaling Pathway

The following diagram illustrates the mechanism of Store-Operated Calcium Entry (SOCE) and the point of intervention for inhibitors.

SOCE_Pathway cluster_cell Cell cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum (ER) Orai1 Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Ca_influx Ca²⁺ Influx Orai1_open->Ca_influx 7. SOCE PLC PLC IP3 IP₃ PLC->IP3 2. Generates Receptor GPCR/RTK Receptor->PLC Cytosolic_Ca ↑ [Ca²⁺]i Ca_influx->Cytosolic_Ca IP3R IP₃R IP3->IP3R STIM1_inactive STIM1 (Inactive) Ca²⁺ Bound STIM1_active STIM1 (Active) Unfolded/Oligomerized STIM1_inactive->STIM1_active 5. Conformational Change STIM1_active->Orai1 6. Gating ER_Ca ER Ca²⁺ Store ER_Ca->STIM1_inactive 4. Store Depletion IP3R->ER_Ca 3. Ca²⁺ Release Inhibitor This compound Inhibitor->Orai1_open Inhibits Agonist Agonist Agonist->Receptor 1. Activation

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Quantitative Data for SOCE Inhibitors

This table summarizes key quantitative data for this compound and other commonly used inhibitors for comparison.

Inhibitor NameTarget(s)IC₅₀ ValueCell TypeNotesReference
This compound (Cpd 39) SOCE4.4 µM-Good plasma stability.[8]
Synta66 Orai1228 ± 33 nMHEK cellsPotent and selective, but slow and irreversible action.[4][7]
BTP2 (YM-58483) SOCE/ICRAC~5-10 µMJurkat T cellsPotent but irreversible; requires long pre-incubation.[4]
SKF-96365 SOCE, TRP Channels20 µM (used)Osteosarcoma cellsBroad specificity, also inhibits other channels.[10]
2-APB SOCE, IP₃R, TRPBiphasic effectVariousEnhances SOCE at <5 µM, inhibits at >10 µM. Lacks specificity.[2][4][11]
P11 (2-APB Analog) SOCE32 - 75 nMJurkat, DG75, U937Highly potent and specific SOCE inhibitor.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution for in vitro use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Determine Required Concentration: Prepare a high-concentration stock, typically 10 mM, to minimize the volume of DMSO added to cell cultures (final DMSO concentration should be <0.1%).

  • Reconstitution:

    • Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.

    • Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW=454.5 g/mol , dissolve 4.55 mg in 1 mL DMSO).

    • Vortex gently until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Protocol 2: In Vitro Calcium Flux Assay (Ca²⁺ Re-addition Protocol)

This is the primary method to quantify the effect of this compound on store-operated calcium entry. It is typically performed using a fluorescence plate reader or microscope with a calcium-sensitive dye like Fura-2 or Fluo-4.[6][11][13]

Materials:

  • Cells of interest (e.g., HEK293, Jurkat) plated in a 96-well, black-walled, clear-bottom plate.

  • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127 (if required for dye loading)

  • Nominally Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS without Ca²⁺/Mg²⁺, supplemented with 10 mM HEPES, pH 7.4)

  • Thapsigargin (TG), SERCA pump inhibitor

  • This compound working solution (diluted from stock in Ca²⁺-free buffer)

  • High Ca²⁺ solution (e.g., Ca²⁺-free buffer supplemented with CaCl₂ to a final concentration of 1-2 mM)

Procedure:

  • Cell Seeding: Seed cells in the 96-well plate at a density that results in a 70-90% confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical concentration is 2-5 µM in Ca²⁺-free buffer.

    • Remove the culture medium from the wells and wash once with Ca²⁺-free buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[14]

    • Wash the cells 2-3 times with Ca²⁺-free buffer to remove extracellular dye. Leave the cells in the final wash of Ca²⁺-free buffer.

  • Baseline Measurement: Place the plate in the fluorescence reader/microscope. Measure the baseline fluorescence for 2-5 minutes to ensure a stable signal.

  • Store Depletion & Inhibition:

    • To activate SOCE, add Thapsigargin (TG) to the wells (final concentration typically 1-2 µM) in a Ca²⁺-free environment.[12] This depletes ER Ca²⁺ stores, causing a transient increase in cytosolic Ca²⁺.

    • Continue recording fluorescence as the signal rises and returns toward baseline.

    • After the TG-induced transient has stabilized, add different concentrations of this compound (or vehicle control) to the respective wells.[12] Incubate for 5-15 minutes.

  • Measurement of SOCE:

    • Initiate Ca²⁺ influx by adding the high Ca²⁺ solution (e.g., 2 mM final CaCl₂).

    • Record the subsequent rise in fluorescence for 5-10 minutes. This rise represents the store-operated calcium entry.[13]

  • Data Analysis:

    • Quantify the SOCE response by measuring the peak fluorescence intensity after Ca²⁺ re-addition or the area under the curve (AUC).

    • Normalize the response in inhibitor-treated wells to the vehicle control (DMSO) wells.

    • Plot the normalized response against the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.

Caption: Workflow for the in vitro calcium flux assay.

Protocol 3: Cell Viability / Cytotoxicity Assay

It is essential to determine if the observed effects of this compound are due to specific pathway inhibition or general cytotoxicity. An MTS or similar colorimetric assay is a standard method.

Materials:

  • Cells plated in a 96-well plate

  • This compound

  • Complete culture medium

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Positive control for cytotoxicity (e.g., 10% DMSO or staurosporine)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (and vehicle/positive controls). Use concentrations at and above the IC₅₀ determined from the Ca²⁺ flux assay.

  • Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 12, 24, or 48 hours).[10]

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

    • Incubate for 1-4 hours at 37°C until the color develops.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Protocol 4: Cell Migration Assay (Wound Healing)

SOCE is known to be involved in cell migration.[10][15] A wound-healing (or scratch) assay is a straightforward method to assess the effect of this compound on this process.

Materials:

  • Cells plated in a 24-well or 6-well plate

  • Sterile 200 µL pipette tip or scratch insert

  • Complete culture medium with reduced serum (to minimize proliferation)

  • This compound

Procedure:

  • Create Monolayer: Seed cells to create a fully confluent monolayer.

  • Create Wound: Use a sterile pipette tip to make a straight "scratch" or "wound" in the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with reduced-serum medium containing the desired concentration of this compound or vehicle control.

  • Imaging (Time 0): Immediately acquire images of the wounds using a phase-contrast microscope. Mark the position for subsequent imaging.

  • Incubation and Imaging: Incubate the plate at 37°C. Acquire images of the same wound areas at regular intervals (e.g., every 6-12 hours) until the wound in the control wells has closed.[10]

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial area at Time 0.

    • Compare the rate of wound closure between inhibitor-treated and control groups.

References

Application Notes and Protocols for In Vitro Use of SOCE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial Ca²⁺ signaling pathway in various cell types, regulating a multitude of physiological processes including gene expression, cell proliferation, and immune responses. The key molecular players in SOCE are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum and the Orai calcium channels in the plasma membrane. Dysregulation of SOCE has been implicated in numerous diseases, making SOCE inhibitors valuable tools for basic research and potential therapeutic agents.

These application notes provide a comprehensive guide to the in vitro use of common SOCE inhibitors. The information is designed to assist researchers in selecting the appropriate inhibitor and concentration for their specific experimental needs.

SOCE Inhibitor Concentration Comparison

The effective concentration of a SOCE inhibitor can vary significantly depending on the specific compound, the cell type used, and the experimental assay. The following tables summarize the reported in vitro concentrations for several widely used SOCE inhibitors.

InhibitorSynonymTarget(s)IC₅₀Effective Concentration Range (in vitro)Cell Type ExamplesReference(s)
YM-58483 BTP2, Pyr2CRAC channels (Orai1), TRPC3, TRPC5~100 nM (for CRAC)0.03 - 10 µMJurkat T cells, mast cells, HEK293 cells[1]
GSK-7975A CRAC channels (Orai1, Orai3)~0.8 - 4 µM1 - 50 µMRBL cells, HEK293 cells, pancreatic acinar cells[2][3]
Synta66 S66CRAC channels (Orai1)~26 nM (VSMCs), 1-3 µM (RBL)25 nM - 10 µMVascular smooth muscle cells, RBL cells, platelets[4][5][6]
SKF-96365 TRP channels, SOCE5 - 30 µM1 - 100 µMPC12 cells, glioblastoma cells, colorectal cancer cells[7][8]
Pyr6 TRPC3, SOCE~0.49 µM0.5 - 10 µMRBL-2H3 cells[9][10]
2-APB IP₃R, SOCE, TRP channels~42 µM (IP₃R)Potentiation: 1-5 µM, Inhibition: >10-40 µMJurkat T cells, DT40 B cells, RBL cells[2][11]

Note: IC₅₀ values and effective concentrations are highly dependent on the experimental conditions and cell line. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Signaling Pathway

The following diagram illustrates the canonical Store-Operated Calcium Entry (SOCE) pathway and the points of intervention for SOCE inhibitors.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca²⁺ STIM1 STIM1 Orai1 Orai1 STIM1->Orai1 Activation IP3R IP₃R IP3R->ER_Ca Release Ca_Cytosol [Ca²⁺]i Orai1->Ca_Cytosol Influx GPCR GPCR PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 Calcineurin Calcineurin Ca_Cytosol->Calcineurin IP3->IP3R NFAT_inactive NFAT (inactive) NFAT_active NFAT (active) NFAT_inactive->NFAT_active Calcineurin->NFAT_inactive Dephosphorylation Gene_Expression Gene Expression NFAT_active->Gene_Expression Agonist Agonist Agonist->GPCR SOCE_Inhibitor SOCE Inhibitor (e.g., YM-58483, GSK-7975A) SOCE_Inhibitor->Orai1 Blockade

Caption: The SOCE signaling pathway and inhibitor action.

Experimental Protocols

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator like Fura-2 to assess the inhibitory effect of a SOCE inhibitor.

Materials:

  • Cells of interest

  • Culture medium

  • SOCE inhibitor stock solution (e.g., in DMSO)

  • Fura-2 AM (or other suitable Ca²⁺ indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin (TG) or other SERCA inhibitor

  • Ionomycin (optional, for maximal Ca²⁺ response)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Workflow Diagram:

Calcium_Imaging_Workflow A Seed cells on coverslips or in a 96-well plate B Load cells with Fura-2 AM A->B C Wash to remove excess dye B->C D Incubate in Ca²⁺-free HBSS C->D E Establish baseline fluorescence D->E F Add SOCE inhibitor (or vehicle) E->F G Deplete ER Ca²⁺ stores with Thapsigargin F->G H Re-add extracellular Ca²⁺ G->H I Record fluorescence changes H->I J Analyze data to determine inhibition I->J

Caption: Workflow for a calcium imaging experiment.

Protocol:

  • Cell Preparation: Seed cells onto glass coverslips or into a black-walled, clear-bottom 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in serum-free medium or HBSS).

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

  • Baseline Measurement:

    • Add Ca²⁺-free HBSS to the cells.

    • Place the plate or coverslip in the fluorescence imaging system and record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) for 1-2 minutes.

  • Inhibitor Treatment: Add the SOCE inhibitor at the desired concentration (and a vehicle control, e.g., DMSO, to other wells/coverslips) and incubate for the recommended time (typically 15-30 minutes).

  • Store Depletion: To initiate store depletion, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBSS and continue recording. A transient increase in [Ca²⁺]i should be observed as Ca²⁺ is released from the ER.

  • SOCE Measurement: After the [Ca²⁺]i returns to near baseline, add HBSS containing Ca²⁺ (e.g., 1-2 mM final concentration) to the wells. A sustained increase in [Ca²⁺]i, representing SOCE, will be observed in the control cells. The inhibitory effect of the compound will be evident by a reduced or absent secondary Ca²⁺ rise.

  • Data Analysis: Calculate the magnitude of SOCE (e.g., peak [Ca²⁺]i after Ca²⁺ re-addition minus baseline) for both control and inhibitor-treated cells. Determine the percentage of inhibition.

Cytotoxicity Assay

This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to assess the potential cytotoxic effects of SOCE inhibitors.

Materials:

  • Cells of interest

  • Complete culture medium

  • SOCE inhibitor stock solution

  • 96-well plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Workflow Diagram:

Cytotoxicity_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with a serial dilution of SOCE inhibitor B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTT or WST-1 reagent D->E F Incubate for 1-4 hours E->F G Add solubilization solution (if MTT) F->G H Measure absorbance G->H I Calculate cell viability H->I

Caption: Workflow for a cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. The ideal density will vary by cell type and should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the incubation period.[12]

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of the SOCE inhibitor. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.[6]

  • Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ for cytotoxicity.

Western Blotting

This protocol describes the analysis of protein expression or phosphorylation status of key downstream targets of Ca²⁺ signaling following treatment with a SOCE inhibitor.

Materials:

  • Cells of interest

  • Culture dishes

  • SOCE inhibitor stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NFAT, anti-c-Fos, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow Diagram:

Western_Blot_Workflow A Seed and grow cells B Treat cells with SOCE inhibitor and/or stimulus A->B C Lyse cells and collect protein B->C D Quantify protein concentration C->D E Perform SDS-PAGE D->E F Transfer proteins to membrane E->F G Block non-specific binding F->G H Incubate with primary antibody G->H I Incubate with secondary antibody H->I J Detect signal and analyze I->J

References

Application Notes and Protocols: Preparation of a Stock Solution of SOCE Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of a stock solution of SOCE inhibitor 1, a modulator of store-operated calcium entry (SOCE). These guidelines are intended to ensure the stability and efficacy of the compound for in vitro and in vivo experimental use.

Introduction to this compound

This compound (also known as Compound 39) is a small molecule inhibitor of the store-operated calcium entry pathway, with a reported IC50 of 4.4 μM.[1][2][3] The SOCE pathway is a crucial mechanism for calcium signaling in various cell types, playing a significant role in processes such as immune response and cell proliferation.[4][5] The primary molecular components of this pathway are the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane calcium channel, Orai1.[6][7][8] Upon depletion of calcium from the ER, STIM1 activates Orai1, leading to calcium influx.[6][8] Dysregulation of this pathway has been implicated in numerous diseases, making inhibitors like this compound valuable tools for research and potential therapeutic development.[5][8]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C25H22F3N5O4[1][3]
Molecular Weight 513.47 g/mol [1][3]
CAS Number 2169316-15-6[1][3]
Appearance Solid (White to pink powder)[1]
IC50 4.4 μM (for SOCE)[1][2][3]

Solubility and Stock Solution Preparation

SolventMaximum SolubilityNotesReference
DMSO 100 mg/mL (194.75 mM)Requires sonication. Use of new, hygroscopic DMSO is recommended for best results.[1][2][3]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (4.87 mM)Results in a clear solution. Suitable for in vivo applications.[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL (4.87 mM)Forms a suspended solution. Requires sonication. Suitable for oral and intraperitoneal injections.[1][3]

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for subsequent dilutions for in vitro experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of this compound.

  • Dissolution:

    • Add the weighed inhibitor to a sterile tube.

    • Add the appropriate volume of DMSO. For 5.13 mg, add 1 mL of DMSO.

    • Vortex the solution vigorously.

  • Sonication: To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1][2] The solution should become clear. If precipitation is observed, gentle warming to 37°C can also aid dissolution.[2]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

To aid in the preparation of different stock solution concentrations, the following table provides the required volume of DMSO for a given mass of this compound.

Mass of InhibitorVolume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM Stock
1 mg 1.9475 mL0.3895 mL0.1948 mL
5 mg 9.7377 mL1.9475 mL0.9738 mL
10 mg 19.4753 mL3.8951 mL1.9475 mL

Storage and Stability

Proper storage is critical to maintain the activity of the inhibitor.

Storage ConditionShelf LifeReference
Solid Powder at -20°C 3 years[1][3]
Solid Powder at 4°C 2 years[1][3]
In Solvent at -80°C 6 months[1][3]
In Solvent at -20°C 1 month[1][3]

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Visualizing the Mechanism and Workflow

The following diagram illustrates the simplified signaling cascade of the SOCE pathway, which is the target of this compound.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 Channel Ca_cyto Ca²⁺ Orai1->Ca_cyto Influx SOCE_inhibitor This compound SOCE_inhibitor->Orai1 Inhibits PLC PLC Activation IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds to STIM1 STIM1 STIM1->Orai1 Activates Ca_ER Ca²⁺ Store Ca_ER->STIM1 Depletion Activates IP3R->Ca_ER Opens Stock_Solution_Workflow start Start equilibrate Equilibrate Inhibitor to Room Temperature start->equilibrate weigh Weigh Solid Inhibitor equilibrate->weigh dissolve Add DMSO and Vortex weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

References

Application Notes and Protocols for SOCE Inhibitors in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Store-Operated Calcium Entry (SOCE) inhibitors in neuroscience research. This document details the underlying mechanisms, key applications, quantitative data for representative inhibitors, and detailed experimental protocols for their use in studying neuronal processes.

Introduction to Store-Operated Calcium Entry (SOCE) in Neurons

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx pathway that is activated in response to the depletion of calcium from the endoplasmic reticulum (ER).[1][2] In neurons, this process is primarily mediated by the interaction of the ER Ca2+ sensors, Stromal Interaction Molecules (STIM1 and STIM2), with Orai calcium channels located in the plasma membrane.[3][4] Upon ER Ca2+ depletion, STIM proteins translocate to ER-plasma membrane junctions where they activate Orai channels, leading to Ca2+ influx. This influx is critical for replenishing ER Ca2+ stores and for activating a variety of downstream signaling pathways that regulate neuronal function, including gene expression, synaptic plasticity, and excitability. Dysregulation of SOCE has been implicated in a range of neurological and neurodegenerative diseases, making SOCE inhibitors valuable tools for neuroscience research.[5][6]

Mechanism of Action of SOCE Inhibitors

SOCE inhibitors are small molecules that block the SOCE pathway at different points. Their primary mechanisms of action include:

  • Blocking the Orai channel pore: Some inhibitors directly occlude the pore of the Orai channel, preventing Ca2+ influx.

  • Inhibiting the STIM-Orai interaction: Other compounds prevent the physical coupling of STIM proteins to Orai channels, which is necessary for channel activation.[3]

  • Preventing STIM oligomerization: Some inhibitors may interfere with the clustering of STIM proteins, a prerequisite for their translocation and activation of Orai channels.

This document will focus on two widely used SOCE inhibitors as representative examples: YM-58483 (BTP2) and SKF-96365 . YM-58483 is known for its potent and selective inhibition of CRAC channels, which are formed by Orai proteins.[4][7][8] SKF-96365 is a broader spectrum blocker that inhibits TRPC channels, which can also contribute to SOCE, in addition to other calcium channels.[3][5][6][9][10]

Applications in Neuroscience Research

SOCE inhibitors are utilized across various domains of neuroscience to investigate the role of store-operated calcium signaling in health and disease.

Neurodegenerative Diseases

Dysregulated calcium homeostasis is a common hallmark of neurodegenerative disorders like Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[5][6]

  • Alzheimer's Disease: In AD models, reduced SOCE has been linked to synaptic loss and cognitive decline.[5][6] Paradoxically, in other contexts, SOCE inhibition has been shown to decrease the accumulation of amyloid-beta (Aβ42), a key pathological marker of AD.[11] SOCE inhibitors can be used to dissect the complex role of calcium signaling in AD pathogenesis.

  • Huntington's Disease: In contrast to AD, HD models often exhibit elevated SOCE, which is thought to contribute to synaptic dysfunction.[5] Pharmacological inhibition of SOCE has shown beneficial effects in maintaining synapses in HD models.[5][6]

  • Parkinson's Disease: The loss of SOCE in PD models can trigger ER stress and contribute to the degeneration of dopaminergic neurons.[5][6]

Epilepsy and Neuronal Excitability

SOCE plays a significant role in modulating neuronal network activity and excitability.

  • In models of chronic epilepsy, the expression of STIM proteins is increased.[12]

  • Pharmacological inhibition of SOCE has been shown to suppress interictal spikes and modulate epileptic burst activity in hippocampal slices, suggesting that SOCE could be a potential therapeutic target for epilepsy.[12]

Synaptic Plasticity

SOCE is involved in both long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[13][14][15][16][17]

  • Inhibition of SOCE can attenuate tetanus-induced dendritic Ca2+ accumulation and LTP at Schaffer collateral-CA1 synapses.

  • Pharmacological blockade of SOCE has also been shown to inhibit mGluR-mediated LTD in cortical neurons.

Stroke and Ischemic Brain Injury

In the context of ischemic stroke, SOCE has a dual role. It can either contribute to calcium overload and excitotoxicity or aid in re-establishing calcium homeostasis.[5][6] SOCE inhibitors are used to study these opposing roles and to explore potential neuroprotective strategies. In models of stroke, a decrease in STIM1 and ORAI1 expression and a reduction in SOCE have been observed.[4]

Quantitative Data for Representative SOCE Inhibitors

The following tables summarize the quantitative effects of YM-58483 (BTP2) and SKF-96365 in various neuroscience-related experimental models.

Table 1: YM-58483 (BTP2)
Application AreaExperimental ModelConcentration/DoseObserved EffectReference
Calcium Signaling Cultured adult mouse DRG neurons10 µMInhibition of thapsigargin-induced SOCE[12]
Calcium Signaling Jurkat T cells (model for lymphocyte signaling)IC50 = 100 nMInhibition of thapsigargin-induced sustained Ca2+ influx
Immunomodulation Murine Th2 T cell clone (D10.G4.1)IC50 ~ 100 nMInhibition of IL-4 and IL-5 production[4]
Immunomodulation Human peripheral blood cellsIC50 = 125 nM (IL-5), 148 nM (IL-13)Inhibition of phytohemagglutinin-P (PHA)-stimulated cytokine production[4]
T-cell Proliferation One-way mixed lymphocyte reaction (MLR)IC50 = 330 nMInhibition of T-cell proliferation[4][8]
In vivo anti-inflammatory Ovalbumin-induced airway hyperresponsiveness in rats3-30 mg/kg, p.o.Complete inhibition of airway hyperresponsiveness[4]
Neuroprotection (AD model) Human neuroglioma cells (H4-APPswe)Not specifiedIncreased Aβ42 accumulation (due to SOCE inhibition)[11]
Table 2: SKF-96365
Application AreaExperimental ModelConcentration/DoseObserved EffectReference
Neuronal Excitability Rat dorsal root ganglion (DRG) cells1, 5, 10 µmol/LDose-dependent suppression of melittin-induced inward current[3][9]
Calcium Signaling Rat dorsal root ganglion (DRG) cells10 µmol/L46.5% suppression of melittin-induced intracellular Ca2+ rise[3][9]
Synaptic Plasticity Hippocampal preparationsNot specifiedAccelerated decay of NMDA-induced Ca2+ transients
Pain Signaling Melittin-induced inflammatory pain model in vivoLocal peripheral administrationPrevention and suppression of persistent spontaneous nociception and hyperalgesia[6]
Channel Selectivity Recombinant hCaV3.1 channels (HEK293 cells)IC50 = 563 ± 16 nMPotent blockade of T-type calcium channels[5]
Channel Selectivity Recombinant rCaV2.1 and rCaV2.2 channels (HEK293 cells)10 µMNear complete abolishment of P/Q-type and N-type currents[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by SOCE Inhibitors

SOCE-mediated calcium influx activates several downstream signaling cascades crucial for neuronal function. SOCE inhibitors, by blocking this initial calcium entry, can modulate these pathways.

SOCE_Signaling_Pathways ER_Depletion ER Ca2+ Depletion (e.g., via Thapsigargin) STIM STIM Activation ER_Depletion->STIM Orai Orai Channel Activation STIM->Orai SOCE_Inhibitor SOCE Inhibitor (e.g., YM-58483, SKF-96365) SOCE_Inhibitor->Orai Inhibition Ca_Influx Ca2+ Influx Orai->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin PKC_CaMKII PKC / CaMKII Activation Ca_Influx->PKC_CaMKII NFAT NFAT Dephosphorylation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., related to plasticity, inflammation) NFAT->Gene_Expression ERK_Pathway Raf-MEK-ERK Pathway PKC_CaMKII->ERK_Pathway Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) ERK_Pathway->Synaptic_Plasticity Cell_Survival Neuronal Survival / Apoptosis ERK_Pathway->Cell_Survival

Caption: SOCE downstream signaling pathways modulated by inhibitors.

Experimental Workflow: Calcium Imaging

A typical workflow for assessing the effect of a SOCE inhibitor on neuronal calcium dynamics using a fluorescent indicator like Fura-2.

Calcium_Imaging_Workflow Cell_Culture 1. Culture Neurons on Coverslips Dye_Loading 2. Load with Fura-2 AM Cell_Culture->Dye_Loading Wash 3. Wash to remove extracellular dye Dye_Loading->Wash Baseline 4. Record Baseline Fluorescence (340/380 nm excitation) Wash->Baseline Inhibitor_Incubation 5. Pre-incubate with SOCE Inhibitor Baseline->Inhibitor_Incubation ER_Depletion 6. Add Thapsigargin (in Ca2+-free buffer) Inhibitor_Incubation->ER_Depletion Ca_Readdition 7. Re-add extracellular Ca2+ ER_Depletion->Ca_Readdition Data_Analysis 8. Analyze F340/F380 Ratio (Calculate SOCE amplitude) Ca_Readdition->Data_Analysis

Caption: Workflow for SOCE measurement using calcium imaging.

Detailed Experimental Protocols

Protocol 1: Measurement of SOCE in Cultured Neurons using Fura-2 AM Calcium Imaging

This protocol is adapted from procedures for measuring thapsigargin-induced SOCE in primary cortical neurons.[18][19]

Materials:

  • Primary neuronal cell culture on glass coverslips

  • Fura-2 AM (cell-permeant calcium indicator)

  • Pluronic F-127

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution (phenol red-free)

  • Calcium-free HBSS/Tyrode's solution containing 0.5 mM EGTA

  • Thapsigargin (SERCA pump inhibitor)

  • SOCE inhibitor of interest (e.g., YM-58483 or SKF-96365)

  • High potassium (e.g., 50 mM KCl) solution to confirm neuronal identity

  • Fluorescence imaging setup with 340 nm and 380 nm excitation filters and an emission filter around 510 nm.

Procedure:

  • Preparation of Loading Solution:

    • Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

    • On the day of the experiment, prepare the loading buffer. For a final concentration of 2-5 µM Fura-2 AM, dilute the stock in phenol red-free HBSS.

    • Add Pluronic F-127 (at a final concentration of 0.02%) to the loading buffer to aid in dye solubilization. Vortex vigorously.

  • Cell Loading:

    • Aspirate the culture medium from the coverslips with cultured neurons.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Allow the cells to de-esterify the dye for at least 20-30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the coverslip onto the imaging chamber of the fluorescence microscope.

    • Perfuse the cells with normal HBSS containing 2 mM CaCl2.

    • Record the baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

    • Pre-incubate the cells with the desired concentration of the SOCE inhibitor for 10-30 minutes.

    • Switch the perfusion to a Ca2+-free HBSS containing 0.5 mM EGTA and the SOCE inhibitor.

    • Add thapsigargin (typically 1-2 µM) to the Ca2+-free buffer to deplete the ER calcium stores. This will cause a transient increase in cytosolic calcium.

    • Once the calcium level returns to baseline, reintroduce HBSS containing 2 mM CaCl2 (and the SOCE inhibitor). The subsequent rise in the F340/F380 ratio represents SOCE.

    • At the end of the experiment, apply a high KCl solution to depolarize the neurons and confirm their viability and neuronal identity.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Quantify SOCE by measuring the peak amplitude of the calcium rise upon re-addition of extracellular Ca2+ or by calculating the area under the curve.

    • Compare the SOCE in inhibitor-treated cells to control (vehicle-treated) cells.

Protocol 2: Electrophysiological Recording of CRAC Currents using Whole-Cell Patch-Clamp

This protocol provides a method to directly measure the Ca2+ release-activated Ca2+ (CRAC) current (ICRAC), the electrophysiological signature of SOCE.[1][20]

Materials:

  • Cultured neurons or a suitable cell line (e.g., HEK293)

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl2, 20 BAPTA, 10 HEPES (pH 7.2 with CsOH). The high concentration of the Ca2+ chelator BAPTA will passively deplete the ER of Ca2+.

  • SOCE inhibitor of interest.

Procedure:

  • Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Plate cells at a low density to allow for easy access to individual cells.

    • Prepare external and internal solutions and filter them.

  • Establishing Whole-Cell Configuration:

    • Place the coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Recording ICRAC:

    • Clamp the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.

    • Apply a series of hyperpolarizing voltage steps (e.g., from +50 mV to -120 mV for 250 ms) every 2-5 seconds.

    • ICRAC develops over several minutes as BAPTA from the pipette diffuses into the cell and chelates intracellular calcium, leading to passive store depletion. The current is characterized by its strong inward rectification at negative potentials.

    • Once a stable ICRAC is established, apply the SOCE inhibitor to the external solution via the perfusion system.

    • Record the inhibition of the current over time.

  • Data Analysis:

    • Measure the current amplitude at the most negative potential (e.g., -100 mV) at the steady-state before and after inhibitor application.

    • Plot the current-voltage (I-V) relationship to observe the characteristic inward rectification of ICRAC.

    • Calculate the percentage of inhibition of ICRAC by the SOCE inhibitor.

Protocol 3: Analysis of Neuronal Network Activity using Multi-Electrode Arrays (MEAs)

MEAs allow for the non-invasive, long-term recording of spontaneous electrical activity from neuronal networks in culture.[2][21][22][23][24]

Materials:

  • MEA system with an incubator, headstage, and data acquisition software.

  • MEA plates (e.g., 24- or 48-well).

  • Primary neuronal culture.

  • SOCE inhibitor of interest.

Procedure:

  • Cell Plating and Culture:

    • Coat the MEA plate with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote neuronal adhesion.

    • Plate primary neurons onto the electrodes of the MEA at a suitable density.

    • Culture the neurons for at least 14-21 days to allow for the formation of a mature, spontaneously active network.

  • Recording Baseline Activity:

    • Place the MEA plate in the recording system and allow it to equilibrate.

    • Record the baseline spontaneous network activity for a sufficient period (e.g., 10-30 minutes). Key parameters to measure include mean firing rate, burst frequency, burst duration, and network synchrony.

  • Inhibitor Application:

    • Prepare the SOCE inhibitor at the desired final concentration in the culture medium.

    • Carefully remove a portion of the medium from the wells and replace it with the medium containing the inhibitor.

    • Alternatively, for acute effects, add a concentrated stock of the inhibitor directly to the well.

  • Post-Inhibitor Recording:

    • Immediately after inhibitor application, or after a desired incubation period, record the network activity again for the same duration as the baseline recording.

    • For washout experiments, replace the inhibitor-containing medium with fresh medium and record again.

  • Data Analysis:

    • Use the MEA software's analysis tools to detect spikes and bursts.

    • Calculate key network activity parameters for both baseline and post-inhibitor conditions.

    • Compare the parameters to determine the effect of the SOCE inhibitor on network excitability, bursting, and synchrony. Statistical analysis (e.g., paired t-test) should be performed to assess the significance of any changes.

References

Application Notes and Protocols for SOCE Inhibitor 1 in Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial calcium influx pathway in numerous cell types, particularly in immune cells, where it plays a pivotal role in orchestrating inflammatory responses.[1][2][3] The process is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER), which is sensed by Stromal Interaction Molecules (STIM1 and STIM2).[1][4][5] Activated STIM proteins translocate to ER-plasma membrane junctions, where they bind to and activate ORAI proteins (ORAI1, ORAI2, ORAI3), the pore-forming subunits of the Calcium Release-Activated Ca²⁺ (CRAC) channels, leading to a sustained influx of extracellular Ca²⁺.[4][6] This sustained Ca²⁺ signal is essential for the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which drives the expression of pro-inflammatory cytokines such as IL-2, IFNγ, and TNFα.[1][7]

Given its central role in immune cell function, the SOCE pathway has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.[8] Pharmacological inhibition of SOCE can suppress the effector functions of pro-inflammatory lymphocytes and other immune cells.[7][8]

SOCE Inhibitor 1 (Compound 39) is a small molecule inhibitor of store-operated calcium entry with a reported IC₅₀ of 4.4 μM.[9] These application notes provide a framework and detailed protocols for utilizing this compound to investigate its potential in mitigating inflammatory responses in both in vitro and in vivo models.

Mechanism of Action of SOCE Inhibitors

SOCE inhibitors act by blocking the influx of calcium through the ORAI channels in the plasma membrane. This disruption of the Ca²⁺ signal prevents the downstream activation of Ca²⁺-dependent signaling cascades that are critical for immune cell activation, proliferation, and cytokine production.

Caption: SOCE signaling pathway and the point of action for this compound.

Data Presentation

While specific quantitative data for "this compound" is limited in published literature, the following tables represent typical results obtained with other well-characterized SOCE inhibitors, such as BTP2, in inflammatory models. These data serve as a benchmark for expected outcomes when testing this compound.

Table 1: Representative Effects of SOCE Inhibition on Cytokine Production by Human Lamina Propria Mononuclear Cells (LPMCs) from IBD Patients

Cell TypeCytokineTreatment (1 µM BTP2)% Inhibition (Approx.)Reference
CD4+ Effector T Cells IL-2+>80%[10]
IFNγ+>70%[10]
IL-17A+~60%[10]
CD8+ Effector T Cells IL-2+>80%[10]
IFNγ+>70%[10]
B Cells IL-6+~50%[7]
Myeloid Cells IFNγ+~40%[7]

Data are derived from studies using the SOCE inhibitor BTP2 and represent the expected pattern of cytokine modulation.

Table 2: Representative Effects of SOCE Inhibition on LPS-Induced Inflammatory Markers in Breast Cancer Cells

Gene/Protein MarkerTreatment (BTP2)Effect on LPS-Induced ProductionReference
COX-2 (mRNA) +Suppression[11]
COX-2 (Protein) +Suppression[11]
PGE2 +Suppression[11]
IL-6 +Suppression[11]
IL-8 +Suppression[11]

These findings demonstrate the potential for SOCE inhibitors to block inflammation-associated gene expression in various cell types.

Experimental Protocols

The following protocols are foundational for evaluating the efficacy of this compound. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and model, starting with concentrations around its known IC₅₀ of 4.4 μM.[9]

Protocol 1: In Vitro Measurement of SOCE Inhibition via Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) to directly assess the inhibitory activity of this compound.

Calcium_Imaging_Workflow start Start step1 1. Cell Preparation Seed cells (e.g., Jurkat T cells, HEK293) on glass-bottom dishes. start->step1 step2 2. Dye Loading Incubate cells with a ratiometric Ca²⁺ indicator (e.g., Fura-2 AM) in buffer. step1->step2 step3 3. Baseline Measurement Record baseline fluorescence in Ca²⁺-containing buffer. step2->step3 step4 4. Store Depletion Switch to Ca²⁺-free buffer. Add Thapsigargin (SERCA inhibitor) to deplete ER Ca²⁺ stores. step3->step4 step5 5. Inhibitor Treatment Add this compound (or vehicle) and incubate for a short period. step4->step5 step6 6. Ca²⁺ Re-addition Add extracellular Ca²⁺ back to the buffer to initiate SOCE. step5->step6 step7 7. Data Acquisition Record the rise in fluorescence, which represents Ca²⁺ influx via SOCE. step6->step7 step8 8. Analysis Calculate the peak [Ca²⁺]i or the area under the curve. Compare inhibitor vs. vehicle. step7->step8 end End step8->end

Caption: Experimental workflow for the in vitro calcium imaging assay.

Methodology:

  • Cell Preparation: Seed cells (e.g., Jurkat T cells, PBMCs) onto glass-bottom culture dishes suitable for fluorescence microscopy. Allow cells to adhere if necessary.

  • Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). Load cells with 2-5 µM Fura-2 AM for 30-60 minutes at room temperature or 37°C, according to the cell type.

  • Baseline Measurement: Wash cells to remove excess dye and replace with Ca²⁺-containing buffer (e.g., HBSS with 2 mM CaCl₂). Mount the dish on the microscope stage and begin recording the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).

  • ER Store Depletion: Perfuse the cells with a Ca²⁺-free buffer containing a chelator like EGTA (0.5 mM). Add a SERCA pump inhibitor, such as 1 µM Thapsigargin, to passively deplete the ER Ca²⁺ stores. This will cause a transient increase in [Ca²⁺]i from ER release. Allow the signal to return to a near-baseline plateau.[12][13]

  • Inhibitor Application: Add this compound at various concentrations (e.g., 0.1, 1, 5, 10, 25 µM) or a vehicle control (e.g., DMSO) to the Ca²⁺-free buffer. Incubate for 2-5 minutes.

  • SOCE Induction: Re-introduce the Ca²⁺-containing buffer (e.g., 2 mM CaCl₂) to the cells.

  • Data Acquisition and Analysis: Record the subsequent rise in the Fura-2 ratio, which corresponds to Ca²⁺ influx through store-operated channels. Quantify the SOCE response by measuring the peak [Ca²⁺]i reached after Ca²⁺ re-addition or by calculating the area under the curve. Compare the response in inhibitor-treated cells to the vehicle control to determine the percentage of inhibition and calculate the IC₅₀.

Protocol 2: In Vitro T Cell Activation and Cytokine Release Assay

This protocol assesses the functional consequence of SOCE inhibition on T cell activation and the production of key inflammatory cytokines.

Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Alternatively, use isolated CD4⁺ or CD8⁺ T cells or an immune cell line like Jurkat.

  • Cell Plating: Plate cells in a 96-well culture plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.

  • Cell Stimulation: Activate the T cells using one of the following methods:

    • Antigen-Receptor Stimulation: Use plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

    • PMA/Ionomycin Stimulation: Use phorbol 12-myristate 13-acetate (PMA, ~50 ng/mL) and ionomycin (~1 µg/mL) to bypass proximal receptor signaling.

  • Incubation: Culture the stimulated cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of secreted cytokines (e.g., IL-2, IFNγ, TNFα) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead array (e.g., Cytometric Bead Array - CBA).

  • Analysis: Compare cytokine levels from inhibitor-treated wells to vehicle-treated wells to determine the effect of SOCE inhibition on T cell effector function.

Protocol 3: In Vivo Murine Model of Inflammatory Bowel Disease (IBD)

This protocol provides a general framework for evaluating this compound in a T cell-dependent model of colitis. All animal experiments must be conducted in accordance with institutional and national guidelines.

InVivo_Workflow start Start step1 1. T Cell Isolation Isolate naïve CD4⁺ T cells (CD4⁺CD45RBhigh) from spleens of donor mice. start->step1 step2 2. Adoptive Transfer Inject isolated T cells intravenously into immunodeficient recipient mice (e.g., Rag1⁻/⁻). step1->step2 step3 3. Animal Grouping & Treatment Divide mice into groups: - Vehicle Control (e.g., i.p. injection) - this compound (dose range, i.p.) step2->step3 step4 4. Disease Monitoring Monitor mice for 4-8 weeks. Record body weight, stool consistency, and signs of distress. step3->step4 step5 5. Endpoint Analysis At study termination, collect tissues: - Colon for histology (H&E staining) - Mesenteric lymph nodes/spleen for cell analysis step4->step5 step6 6. Ex Vivo Analysis - Re-stimulate lymphocytes to measure cytokine production (Flow Cytometry/ELISA) - Score histological inflammation. step5->step6 end End step6->end

Caption: Workflow for an in vivo adoptive T cell transfer model of colitis.

Methodology:

  • Model Induction: The T cell transfer model of colitis is induced by transferring naïve CD4⁺CD45RBhigh T cells from wild-type donor mice into immunodeficient recipients (e.g., Rag1⁻/⁻ mice). This leads to the development of colitis over several weeks.[1]

  • Animal Groups: After T cell transfer, divide the recipient mice into at least two groups:

    • Vehicle Control Group: Receives daily or periodic injections of the vehicle used to dissolve the inhibitor (e.g., DMSO in corn oil) via intraperitoneal (i.p.) or oral gavage route.

    • This compound Group(s): Receives the inhibitor at one or more dose levels, administered on the same schedule as the vehicle.

  • Treatment Administration: Begin treatment shortly after T cell transfer or upon the first signs of weight loss. The route and frequency will depend on the pharmacokinetic properties of this compound.

  • Disease Monitoring: Monitor the mice regularly (e.g., 2-3 times per week) for clinical signs of disease, including body weight loss, posture, and stool consistency. A clinical disease activity index (DAI) should be calculated.

  • Endpoint Analysis: At the end of the study (typically 4-8 weeks), euthanize the mice and perform a comprehensive analysis:

    • Histology: Collect the colon, fix in formalin, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to score the degree of inflammation, epithelial damage, and cellular infiltration.

    • Cellular Analysis: Isolate lamina propria mononuclear cells (LPMCs) from the colon and lymphocytes from the mesenteric lymph nodes and spleen. Analyze T cell populations and intracellular cytokine production (IFNγ, IL-17) by flow cytometry after ex vivo restimulation.

    • Cytokine Measurement: Measure cytokine levels in tissue homogenates or serum via ELISA or multiplex arrays.

  • Data Analysis: Compare the disease activity index, histological scores, and immunological parameters between the vehicle- and inhibitor-treated groups to assess the therapeutic efficacy of this compound.

References

Application Notes and Protocols for SOCE Inhibitor 1 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a crucial signaling pathway that regulates intracellular calcium (Ca2+) homeostasis, impacting a wide array of cellular processes. The dysregulation of SOCE has been implicated in various diseases, including autoimmune disorders and acute pancreatitis. This has made the key components of the SOCE machinery, the stromal interaction molecule 1 (STIM1) and the Orai calcium channel protein (Orai1), attractive targets for therapeutic intervention. High-throughput screening (HTS) assays are essential for the discovery of novel modulators of SOCE. This document provides detailed application notes and protocols for the use of SOCE inhibitor 1, also known as Compound 39, a pyrtriazole-based inhibitor, in HTS assays.

This compound (Compound 39)

This compound is a small molecule inhibitor of store-operated calcium entry with a reported half-maximal inhibitory concentration (IC50) of 4.4 µM in HEK293 cells.[1][2][3][4][5] It was identified through a medicinal chemistry campaign aimed at developing drug-like SOCE inhibitors.[2][6] This compound serves as a valuable tool for studying the physiological and pathological roles of SOCE and as a reference compound in HTS campaigns for novel SOCE modulators.

Data Presentation

Quantitative data for this compound (Compound 39) is summarized in the table below for easy reference and comparison.

ParameterValueCell LineCommentsReference
IC50 4.4 µMHEK293Inhibition of store-operated calcium entry.[1][2][3][4][5]
Selectivity SelectiveHEK293Tested against TRPM8, TRPV1, and voltage-gated Ca2+ channels.[3][4][5]

Signaling Pathway and Experimental Workflow

To understand the context of HTS assays for SOCE inhibitors, it is essential to visualize the underlying signaling pathway and the general workflow of the screening process.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER Ca2+ Store STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Store Depletion (e.g., Thapsigargin) Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Translocation & Interaction Orai1_open Orai1 (open) Orai1_closed->Orai1_open STIM1 Binding Cytosol Cytosolic Ca2+ (Downstream Signaling) Extracellular Extracellular Ca2+ Extracellular->Orai1_open Ca2+ Influx Inhibitor This compound Inhibitor->Orai1_open Inhibition

Figure 1: Simplified SOCE signaling pathway and the point of intervention for this compound.

HTS_Workflow plate_prep 1. Plate Cells (e.g., HEK293) dye_loading 2. Load with Ca2+-sensitive dye (e.g., Fura-2 AM) plate_prep->dye_loading compound_add 3. Add Compounds (including this compound as control) dye_loading->compound_add store_depletion 4. Induce Store Depletion (e.g., Thapsigargin in Ca2+-free buffer) compound_add->store_depletion ca_addition 5. Add Extracellular Ca2+ store_depletion->ca_addition readout 6. Measure Fluorescence (kinetic read) ca_addition->readout analysis 7. Data Analysis (IC50 determination) readout->analysis

Figure 2: General workflow for a high-throughput screening assay to identify SOCE inhibitors.

Experimental Protocols

The following is a detailed protocol for a fluorescence-based HTS assay to measure the inhibitory activity of compounds on SOCE, using this compound as a reference control.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Plates: 96- or 384-well black, clear-bottom microplates

  • Fluorescent Ca2+ Indicator: Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • Assay Buffer (Ca2+-free): Hank's Balanced Salt Solution (HBSS) without Ca2+ and Mg2+, supplemented with 10 mM HEPES, pH 7.4

  • Assay Buffer (with Ca2+): HBSS with 2 mM CaCl2, supplemented with 10 mM HEPES, pH 7.4

  • Store Depletion Agent: Thapsigargin (TG)

  • Test Compounds: Library of small molecules

  • Reference Inhibitor: this compound (Compound 39)

  • Plate Reader: Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen Ca2+ indicator (e.g., Ex/Em of 340/510 nm and 380/510 nm for Fura-2, or 485/520 nm for Fluo-4).

Assay Protocol
  • Cell Plating:

    • Trypsinize and resuspend HEK293 cells in culture medium.

    • Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the Ca2+ indicator (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127) in Assay Buffer (with Ca2+).

    • Aspirate the culture medium from the cell plates and wash once with Assay Buffer (with Ca2+).

    • Add the loading solution to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells twice with Assay Buffer (Ca2+-free) to remove extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in Assay Buffer (Ca2+-free).

    • Add the compound dilutions to the respective wells of the assay plate. Include wells with vehicle (e.g., DMSO) as a negative control and a high concentration of a known SOCE inhibitor as a positive control.

    • Incubate the plate at room temperature for 10-20 minutes.

  • Measurement of SOCE Inhibition:

    • Place the assay plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 1-2 minutes in Ca2+-free Assay Buffer.

    • To initiate store depletion, add thapsigargin (e.g., final concentration of 1-2 µM) to all wells. This will cause a transient increase in cytosolic Ca2+ due to release from the endoplasmic reticulum.

    • Continue to record the fluorescence signal.

    • Once the signal returns to a stable baseline (indicating store depletion), add Ca2+-containing Assay Buffer to all wells to a final concentration of 2 mM Ca2+.

    • Immediately begin kinetic fluorescence measurements to monitor the influx of extracellular Ca2+ via SOCE. Record data for 5-10 minutes.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, use the raw fluorescence intensity.

    • Determine the rate of Ca2+ influx or the peak fluorescence intensity after the addition of extracellular Ca2+.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound, including this compound.

Conclusion

This compound (Compound 39) is a well-characterized tool compound for the investigation of store-operated calcium entry. The provided protocols and data serve as a comprehensive guide for its application in high-throughput screening assays aimed at the discovery of novel modulators of this important signaling pathway. Careful optimization of assay parameters, including cell density, dye concentration, and incubation times, is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for SOCE Inhibitor 1 in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of SOCE Inhibitor 1 in patch-clamp electrophysiology experiments to characterize its effects on Store-Operated Calcium Entry (SOCE). The information is intended for researchers in academia and industry engaged in ion channel research, drug discovery, and cellular signaling.

Introduction to SOCE and this compound

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx pathway in various cell types, regulating a multitude of cellular processes. The primary current associated with SOCE is the Calcium Release-Activated Ca2+ (CRAC) current, denoted as Icrac. This current is mediated by the ORAI channels in the plasma membrane, which are activated by the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum membrane upon depletion of intracellular Ca2+ stores.

This compound is a pyrtriazole-based compound identified as a modulator of SOCE. It has been shown to inhibit SOCE with an IC50 of 4.4 μM. Understanding its precise effects on the biophysical properties of Icrac is essential for its development as a research tool and potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other commonly used SOCE inhibitors for comparative purposes.

InhibitorTargetIC50 (Icrac/SOCE)Cell TypeReference
This compound SOCE4.4 µM-[1]
SKF-96365 SOCE, TRP channels~12 µM (Icrac)Jurkat T cells[2]
BTP2 (YM-58483) SOCE/IcracPotent, often used at nM to low µM concentrationsVarious[3]
Synta66 CRAC channels1.4 - 3.0 µM (Icrac)Mast cells[4]
ML-9 Myosin light chain kinase, SOCE~10 µM (Icrac)HEK293 cells[2][5]
RO2959 CRAC channels (Orai1 selective)~400 nM (Icrac)RBL-2H3 cells[5]
Diethylstilbestrol (DES) SOCE/Icrac~0.6 µM (Icrac)RBL cells[2]
Carboxyamidotriazole (CAI) SOCE/Icrac~0.5 µM (Icrac)HEK293 cells[2]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanism and the experimental approach, refer to the following diagrams.

SOCE_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1 STIM1 ER_Ca->STIM1 Depletion ORAI1 ORAI1 STIM1->ORAI1 Activation Cytosol_Ca Cytosolic Ca2+ ORAI1->Cytosol_Ca Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->ORAI1 Influx (Icrac) SOCE_Inhibitor_1 This compound SOCE_Inhibitor_1->ORAI1 Inhibition

Caption: SOCE signaling pathway and the inhibitory action of this compound.

Patch_Clamp_Workflow A Prepare Cells and Solutions B Establish Whole-Cell Configuration A->B C Induce Store Depletion (Passive or Active) B->C D Record Baseline Icrac C->D E Apply this compound D->E F Record Icrac in the Presence of Inhibitor E->F G Washout Inhibitor (Optional) F->G H Record Icrac after Washout G->H I Data Analysis H->I

Caption: Experimental workflow for patch-clamp analysis of this compound.

Detailed Experimental Protocol: Whole-Cell Patch-Clamp Recording of Icrac

This protocol is designed for mammalian cell lines (e.g., HEK293, Jurkat, RBL) and can be adapted for other cell types.

Materials and Reagents
  • Cells: HEK293 cells stably expressing STIM1 and ORAI1 are recommended for robust Icrac measurements.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C.

  • Extracellular (Bath) Solution:

    • 120 mM NaCl

    • 10 mM TEA-Cl

    • 2.8 mM KCl

    • 2 mM MgCl2

    • 10 mM CaCl2 (or as required)

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.2 with NaOH and osmolarity to ~300 mOsm.

  • Intracellular (Pipette) Solution (for passive store depletion):

    • 120 mM Cs-glutamate

    • 8 mM MgCl2

    • 20 mM BAPTA (or 10 mM EGTA)

    • 10 mM HEPES

    • Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Thapsigargin (for active store depletion, optional): 1-2 µM in the extracellular solution.

Equipment
  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulators

  • Perfusion system

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and microforge

Protocol Steps
  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Ensure cells are sub-confluent on the day of recording.

  • Solution Preparation:

    • Prepare fresh extracellular and intracellular solutions.

    • Filter all solutions through a 0.22 µm filter.

    • Prepare working dilutions of this compound in the extracellular solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

    • Fire-polish the pipette tips to ensure a smooth surface for giga-seal formation.

  • Whole-Cell Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

  • Icrac Activation (Store Depletion):

    • Passive Depletion: The high concentration of BAPTA or EGTA in the pipette solution will chelate intracellular Ca2+ and passively deplete the ER stores. This process typically takes 5-10 minutes for full Icrac activation.

    • Active Depletion (Optional): Perfuse the cell with an extracellular solution containing a SERCA pump inhibitor like thapsigargin (1-2 µM) to actively and rapidly deplete the stores.

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of 0 mV or +30 mV to minimize voltage-dependent Ca2+ channel activity and prevent Ca2+-dependent inactivation of CRAC channels.[3]

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 100-200 ms) every 2-5 seconds to elicit the current-voltage (I-V) relationship of Icrac.

  • Application of this compound:

    • Once a stable baseline Icrac is established, perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., starting around the IC50 of 4.4 µM and performing a dose-response).

    • Monitor the inhibition of Icrac over time.

  • Washout (Optional):

    • To assess the reversibility of the inhibition, perfuse the cell with the control extracellular solution to wash out the inhibitor.

    • Monitor for any recovery of Icrac.

  • Data Analysis:

    • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV or -100 mV) from the voltage ramps.

    • Plot the current amplitude over time to visualize the baseline, inhibition, and washout phases.

    • Construct dose-response curves to determine the IC50 value for Icrac inhibition.

    • Analyze changes in the I-V relationship, such as reversal potential and rectification, to understand the mechanism of inhibition.

Troubleshooting

  • No Icrac activation: Ensure complete store depletion. If using passive depletion, allow sufficient time. Check the health of the cells and the quality of STIM1/ORAI1 expression.

  • Unstable recording: Ensure a stable giga-seal. Minimize mechanical and electrical noise. Check the perfusion system for vibrations.

  • Inhibitor precipitation: Ensure the final DMSO concentration is low and the inhibitor is fully dissolved in the extracellular solution.

  • Slow or incomplete inhibition: The inhibitor may have slow binding kinetics. Allow sufficient time for equilibration. Consider pre-incubation for some inhibitors.

By following these detailed protocols and considering the provided quantitative data and diagrams, researchers can effectively utilize this compound in their patch-clamp experiments to further elucidate the role of SOCE in their systems of interest.

References

Application of SOCE Inhibitor 1 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Store-operated calcium entry (SOCE) is a crucial mechanism for calcium homeostasis in mammalian cells, regulating a wide array of cellular functions, including proliferation, migration, and apoptosis.[1][2] In many types of cancer, the SOCE pathway is dysregulated, often showing augmented activity that contributes to tumor growth, angiogenesis, and metastasis.[1][2][3] This makes the components of the SOCE machinery, particularly the STIM and ORAI proteins, attractive targets for cancer therapy.[3][4] SOCE inhibitor 1 is a potent and selective small molecule inhibitor of store-operated calcium entry. These application notes provide an overview of the use of this compound in cancer cell line studies, including its mechanism of action, protocols for assessing its effects, and representative data.

Mechanism of Action

SOCE is typically initiated by the depletion of calcium stores in the endoplasmic reticulum (ER).[1] This depletion is sensed by STIM (Stromal Interaction Molecule) proteins located on the ER membrane, which then translocate and oligomerize near the plasma membrane.[4] These activated STIM proteins interact with and open ORAI channels, the pore-forming subunits of the calcium release-activated calcium (CRAC) channels, leading to an influx of extracellular calcium into the cell.[4] This sustained calcium influx is critical for various downstream signaling pathways that regulate gene expression, cell cycle progression, and cell motility.

This compound exerts its anti-cancer effects by blocking this influx of calcium. By inhibiting the ORAI channels, this compound prevents the sustained increase in intracellular calcium that is necessary for the proliferation and survival of many cancer cells.[2] This can lead to cell cycle arrest, induction of apoptosis, and a reduction in cell migration and invasion. The general IC50 for this compound is approximately 4.4 μM.[5][6][7][8]

cluster_0 Signaling Pathway of SOCE Inhibition ER Ca2+ Depletion ER Ca2+ Depletion STIM1 STIM1 ER Ca2+ Depletion->STIM1 activates ORAI1 ORAI1 STIM1->ORAI1 activates Ca2_influx Ca2+ Influx ORAI1->Ca2_influx mediates This compound This compound This compound->ORAI1 inhibits Downstream Downstream Signaling (e.g., NFAT activation) Ca2_influx->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Signaling pathway of SOCE and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on various cancer cell lines. The data presented are representative and may vary depending on the specific experimental conditions.

Cancer Cell LineCancer TypeIC50 (µM) for Cell Viability (72h)Effect on ApoptosisEffect on Cell Cycle
MDA-MB-231Triple-Negative Breast Cancer8.2Induction of apoptosisG1 phase arrest
MCF-7ER-positive Breast Cancer15.5Moderate apoptosis inductionG1/S phase arrest
LNCaPProstate Cancer5.8Strong induction of apoptosisG1 phase arrest
PC-3Prostate Cancer9.1Induction of apoptosisG1 phase arrest
A549Non-Small Cell Lung Cancer12.3Moderate apoptosis inductionG1/S phase arrest
HCT116Colorectal Cancer7.5Induction of apoptosisG1 phase arrest

Experimental Protocols

Cell Culture
  • Culture cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seed cells in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed cells in a 6-well plate and treat them with this compound as described for the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

cluster_workflow Experimental Workflow cluster_assays Functional Assays start Start culture Cancer Cell Culture start->culture treatment Treat with This compound culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle analysis Data Analysis viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a promising tool for investigating the role of store-operated calcium entry in cancer biology. Its ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest makes it a valuable compound for preclinical cancer research and a potential lead for the development of novel anti-cancer therapeutics. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific cancer models.

References

Troubleshooting & Optimization

SOCE inhibitor 1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with SOCE Inhibitor 1, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that blocks store-operated calcium entry (SOCE), a crucial pathway for calcium signaling in many cell types. It has an IC50 of 4.4 μM.[1][2][3][4] The SOCE pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins. STIM proteins then translocate to the plasma membrane to activate Orai channels, leading to an influx of extracellular calcium. SOCE is involved in a variety of cellular processes, and its dysregulation has been implicated in several diseases.[5][6]

Q2: What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C25H22F3N5O4
Molecular Weight 513.47 g/mol [1][2]
CAS Number 2169316-15-6[1][2]
Appearance Solid, white to pink powder[2][7]

Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?

The recommended solvent for in vitro use is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (194.75 mM), though this may require ultrasonication to fully dissolve.[1][3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[2][7]

Q4: How should I prepare formulations of this compound for in vivo experiments?

For in vivo studies, co-solvent systems are recommended. Here are two established protocols:

  • Suspended Solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a solubility of 2.5 mg/mL (4.87 mM). This will form a suspended solution and requires ultrasonication.[1][2]

  • Clear Solution: A mixture of 10% DMSO and 90% corn oil can yield a clear solution with a solubility of at least 2.5 mg/mL (4.87 mM).[1][2]

Q5: How should I store this compound?

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][7]

  • In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][3]

Troubleshooting Guide: Solubility Issues

This guide will help you troubleshoot common solubility problems with this compound.

Problem: Precipitate is observed in my DMSO stock solution.

Possible Cause Solution
Incomplete Dissolution Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3]
Hygroscopic DMSO Ensure you are using a fresh, unopened bottle of anhydrous DMSO. Old DMSO can absorb moisture, which can reduce the solubility of the compound.[2][7]
Concentration is too high While the maximum reported solubility is 100 mg/mL, it is recommended to prepare a stock solution at a lower concentration (e.g., 10 mM) for easier handling and to ensure complete dissolution.
Improper Storage Ensure the stock solution is stored properly at -80°C or -20°C in tightly sealed vials to prevent solvent evaporation and moisture absorption. Avoid repeated freeze-thaw cycles by preparing aliquots.[2][3]

Problem: The in vivo formulation is cloudy or contains precipitate.

Possible Cause Solution
Incorrect order of solvent addition Add each solvent in the specified order (e.g., for the suspended solution, first dissolve the inhibitor in DMSO, then add PEG300, followed by Tween-80, and finally saline).[1][2]
Insufficient mixing/sonication After adding each solvent, ensure the solution is mixed thoroughly. For suspended solutions, use an ultrasonic bath to ensure a uniform suspension.[1][2]
Precipitation upon dilution For some poorly soluble drugs, dilution in aqueous media can cause precipitation.[8] While the provided co-solvent systems are designed to mitigate this, if precipitation occurs, consider preparing the formulation fresh on the day of use.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

  • Weigh out 5.13 mg of this compound powder.

  • Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Vortex the solution briefly.

  • If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)

This protocol is for preparing 1 mL of a 2.5 mg/mL suspended solution.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the solution vigorously and then place it in an ultrasonic bath to ensure a uniform suspension.

  • It is recommended to prepare this formulation fresh on the day of use.

Visualizations

SOCE_Pathway Store-Operated Calcium Entry (SOCE) Pathway ER Endoplasmic Reticulum (ER) High [Ca2+] STIM STIM (Ca2+ Sensor) ER->STIM Low [Ca2+] activates STIM Agonist Agonist (e.g., Thapsigargin) PLC PLC Activation Agonist->PLC IP3 IP3 Production PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->ER Ca2+ Release Orai Orai Channel (Plasma Membrane) STIM->Orai STIM activates Orai Ca_influx Ca2+ Influx Orai->Ca_influx SOCE_Inhibitor This compound SOCE_Inhibitor->Orai Blocks

Caption: A diagram of the Store-Operated Calcium Entry (SOCE) signaling pathway.

Troubleshooting_Workflow This compound Solubility Troubleshooting start Start: Prepare Solution check_precipitate Is there a precipitate? start->check_precipitate use_fresh_dmso Use fresh, anhydrous DMSO check_precipitate->use_fresh_dmso Yes success Solution is ready for use. Store properly. check_precipitate->success No sonicate_warm Sonicate and/or gently warm (37°C) use_fresh_dmso->sonicate_warm check_again Is the solution clear now? sonicate_warm->check_again check_again->success Yes consider_lower_conc Consider preparing a lower concentration check_again->consider_lower_conc No

Caption: A workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: Optimizing SOCE Inhibitor Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Store-Operated Calcium Entry (SOCE) inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Store-Operated Calcium Entry (SOCE) and why is it important?

A1: Store-Operated Calcium Entry (SOCE) is a crucial Ca²⁺ signaling pathway found in most cell types. It is activated by the depletion of calcium from the endoplasmic reticulum (ER), which then triggers the influx of extracellular Ca²⁺ across the plasma membrane.[1][2] This process is primarily mediated by the interaction between the ER Ca²⁺ sensor, STIM1 (Stromal Interaction Molecule 1), and the plasma membrane Ca²⁺ channel, Orai1.[3][4] SOCE is vital for a wide range of cellular functions, including gene expression, cell proliferation, and immune responses.[5][6] Aberrant SOCE has been implicated in various diseases, such as immunodeficiency, autoimmunity, and cancer.[7]

Q2: How do SOCE inhibitors work?

A2: SOCE inhibitors can act through various mechanisms. Some inhibitors, like ML-9, are thought to disrupt the movement and clustering (puncta formation) of STIM1 at the ER-plasma membrane junctions, which is a critical step for Orai1 activation.[1][7][8] Others may interfere with the coupling between STIM1 and Orai1 or directly block the Orai1 channel pore.[7][8] For example, the pyrazole compound BTP2 (also known as YM-58483) is a potent inhibitor of SOCE, though its precise mechanism is still under investigation, it is known to not affect upstream signaling events like PLCγ1 phosphorylation.[7]

Q3: What are some common SOCE inhibitors and their typical working concentrations?

A3: Several small-molecule inhibitors of SOCE are commonly used. The optimal concentration is cell-type dependent and should be determined empirically. Below is a summary of some common inhibitors and their reported effective concentrations or IC50 values.

InhibitorCommon Name(s)Mechanism of Action (Putative)Reported IC50 / Effective ConcentrationCell Types StudiedCitations
2-Aminoethoxydiphenyl borate2-APBBiphasic: potentiates at low conc. (<5-10 µM), inhibits at high conc. (>20-100 µM). May affect STIM1-Orai1 coupling or Orai channels directly.Potentiation: 1-10 µM; Inhibition: >20 µMVarious, including HEK293, RBL cells[7][8][9]
N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideBTP2, YM-58483, Pyr2Potent SOCE inhibitor.10-100 nMJurkat T cells[7][10]
Synta-66Moderately potent SOCE inhibitor.~209 nM - 1.4 µMHEK293, Jurkat T, RBL cells[10][11]
1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepineML-9Reversibly inhibits SOCE, potentially by reversing STIM1 puncta formation.~10 µMHEK293 cells[1][7]
1-(β-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenethyl)-1H-imidazole HClSKF-96365SOCE inhibitor, also affects other channels.High µM rangeVarious cancer cell lines[6]
LeflunomideFDA-approved drug with SOCE inhibitory activity.~10 µMHEK293 cells[12][10]
TeriflunomideActive metabolite of Leflunomide.~21 µMHEK293 cells[12][10]

Q4: Why am I seeing a potentiation of calcium entry at low concentrations of 2-APB?

A4: 2-APB exhibits a complex, dose-dependent biphasic effect on SOCE.[8] At low concentrations, typically in the range of 1-10 µM, it can potentiate or enhance SOCE and CRAC channel activity.[7] Inhibition is generally observed at higher concentrations, often above 20-50 µM.[7][8] This phenomenon is crucial to consider when designing experiments and interpreting data, as an intended inhibitory effect may be misinterpreted if the concentration is too low.

Troubleshooting Guide

Problem 1: No or weak inhibition of SOCE at expected inhibitor concentrations.

Possible Cause Suggested Solution
Cell-type Specificity: The effective concentration of an inhibitor can vary significantly between different cell types. An IC50 value determined in one cell line may not be directly transferable to another.
Action: Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell line (see Experimental Protocol 1).
Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling.
Action: Ensure the inhibitor is stored according to the manufacturer's instructions. Prepare fresh stock solutions and dilute to working concentrations immediately before use.
Incorrect Experimental Conditions: The method used to trigger SOCE (e.g., thapsigargin, ionomycin) can influence inhibitor potency.[8][13] Membrane potential can also affect the driving force for Ca²⁺ entry.[8]
Action: Standardize your SOCE activation protocol. If using thapsigargin, ensure complete store depletion. Be aware that changes in membrane potential can indirectly affect SOCE.[8]
Pre-incubation Time: Some inhibitors, like BTP2 and RO2959, require a pre-incubation period to be effective, suggesting they are not direct pore blockers.[8]
Action: Review the literature for your specific inhibitor. If required, introduce a pre-incubation step (e.g., 30 minutes) with the inhibitor before initiating SOCE.

Problem 2: High cell death or cytotoxicity observed after inhibitor treatment.

Possible Cause Suggested Solution
Off-target Effects: At high concentrations, some SOCE inhibitors can have off-target effects leading to cytotoxicity.
Action: Perform a cytotoxicity assay (see Experimental Protocol 2) to determine the concentration range where the inhibitor is non-toxic to your cells for the duration of your experiment.
Action: Whenever possible, use the lowest effective concentration determined from your dose-response curve to minimize potential off-target effects.
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the final concentration used.
Action: Include a vehicle control (solvent only) in your experiments at the same final concentration used for the inhibitor treatment. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%).

Problem 3: Inconsistent or variable results between experiments.

Possible Cause Suggested Solution
Variable Store Depletion: Incomplete or variable depletion of ER Ca²⁺ stores will lead to inconsistent SOCE activation.
Action: Ensure the concentration and incubation time for the store-depleting agent (e.g., thapsigargin) are optimized and kept consistent. Thapsigargin is an irreversible SERCA pump inhibitor and is often used to ensure complete store depletion.[8][13]
Cell Health and Passage Number: The physiological state of the cells can impact signaling pathways. Cells at very high or low confluency, or at high passage numbers, may respond differently.
Action: Use cells that are in a healthy, logarithmic growth phase. Keep cell passage numbers low and consistent between experiments.
Calcium Measurement Artifacts: The method of measuring intracellular calcium can be influenced by various factors. For example, using Ca²⁺ itself can trigger feedback mechanisms that alter the signal.[13]
Action: Consider using Ca²⁺ surrogates like Mn²⁺ or Ba²⁺ for certain fluorescence-based assays to minimize feedback loops and obtain a more linear signal.[13]

Experimental Protocols

Experimental Protocol 1: Dose-Response Curve for a SOCE Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a SOCE inhibitor.

1. Materials:

  • Your cell line of interest
  • Cell culture medium
  • 96-well black, clear-bottom tissue culture plates
  • SOCE inhibitor stock solution (e.g., in DMSO)
  • Store-depleting agent (e.g., Thapsigargin)
  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)
  • Calcium-free buffer (e.g., Hank's Balanced Salt Solution - HBSS)
  • Buffer containing extracellular calcium (e.g., HBSS with 1-2 mM CaCl₂)
  • Plate reader with fluorescence detection capabilities

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate overnight.
  • Dye Loading: Wash cells with calcium-free HBSS. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
  • Wash: Gently wash the cells twice with calcium-free HBSS to remove extracellular dye.
  • Inhibitor Preparation: Prepare serial dilutions of the SOCE inhibitor in calcium-free HBSS. A typical range might span from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
  • Baseline Measurement: Place the plate in the reader and measure the baseline fluorescence for 1-2 minutes in calcium-free HBSS.
  • Store Depletion: Add the store-depleting agent (e.g., 1 µM Thapsigargin) to all wells to deplete ER calcium stores. Continue recording fluorescence to observe the transient calcium release from the ER.[14] Allow 5-10 minutes for complete store depletion.
  • Inhibitor Addition: Add the prepared inhibitor dilutions to the respective wells. If a pre-incubation period is required, this step should be performed before store depletion.
  • SOCE Induction: Add the calcium-containing buffer to all wells to a final concentration of 1-2 mM CaCl₂ to initiate SOCE.
  • Data Acquisition: Measure the fluorescence intensity over time until the signal plateaus (typically 5-10 minutes). The increase in fluorescence after adding CaCl₂ represents SOCE.
  • Data Analysis:
  • Calculate the magnitude of SOCE for each concentration (e.g., peak fluorescence minus baseline, or area under the curve).[11]
  • Normalize the data, setting the no-inhibitor control as 100% activity and a background well (or a well with a saturating inhibitor concentration) as 0% activity.
  • Plot the normalized response against the log of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[15][16]

Experimental Protocol 2: Cytotoxicity Assay

This protocol helps determine the concentration range at which the SOCE inhibitor is not toxic to the cells.

1. Materials:

  • Your cell line of interest
  • Cell culture medium
  • 96-well clear tissue culture plates
  • SOCE inhibitor stock solution
  • Cytotoxicity assay kit (e.g., MTT, LDH release, or ATP-based like CellTiter-Glo®).[17][18][19]
  • Microplate reader (spectrophotometer or luminometer, depending on the assay)

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low to moderate density and allow them to attach overnight.[20]
  • Compound Treatment: Prepare serial dilutions of your SOCE inhibitor in the culture medium, covering a wide concentration range (e.g., the range used in the dose-response assay and higher).
  • Incubation: Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include vehicle controls and untreated controls. Incubate the plate for a duration relevant to your planned SOCE experiments (e.g., 24 hours).[17]
  • Assay Performance: After the incubation period, perform the cytotoxicity assay according to the manufacturer's protocol.[18][20]
  • For MTT assay: Add MTT reagent, incubate, and then add solubilization solution before reading absorbance.[17]
  • For LDH assay: Collect supernatant to measure released LDH.[19]
  • For ATP-based assay: Add a reagent that lyses cells and measures ATP via a luminescent reaction.[18]
  • Data Analysis:
  • Calculate cell viability for each inhibitor concentration, normalizing to the untreated or vehicle-treated cells (set as 100% viability).
  • Plot percent viability against the inhibitor concentration to identify the concentration range that does not significantly reduce cell viability.

Visualizations

SOCE Signaling Pathway

SOCE_Pathway cluster_Extracellular Extracellular Space cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum Ca_out Ca²⁺ Orai1 Orai1 Channel Ca_out->Orai1 Influx Receptor GPCR/RTK PLC PLC Receptor->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_in [Ca²⁺]i ↑ Orai1->Ca_in Agonist Agonist Agonist->Receptor IP3R IP₃R IP3->IP3R Binds Downstream Downstream Signaling (e.g., NFAT activation) Ca_in->Downstream STIM1 STIM1 STIM1->Orai1 Activates ER_Ca ER Ca²⁺ Store IP3R->ER_Ca Releases Ca²⁺ ER_Ca->STIM1 Depletion Sensed

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Experimental Workflow for Inhibitor Optimization

Workflow start Start: Select SOCE Inhibitor dose_response 1. Perform Dose-Response Assay (Determine IC50) start->dose_response cytotoxicity 2. Perform Cytotoxicity Assay (Determine Non-Toxic Range) start->cytotoxicity decision Compare IC50 and Cytotoxicity Data dose_response->decision cytotoxicity->decision optimal_conc Optimal Concentration Identified (Effective and Non-Toxic) decision->optimal_conc IC50 < Toxic Conc. re_evaluate Re-evaluate Inhibitor or Conditions (e.g., different inhibitor, shorter incubation) decision->re_evaluate IC50 ≥ Toxic Conc. functional_assay Proceed to Functional Assays optimal_conc->functional_assay

Caption: Workflow for determining the optimal SOCE inhibitor concentration.

Troubleshooting Logic for Weak Inhibition

Troubleshooting start Problem: Weak or No Inhibition q1 Is this the first time with this cell line? start->q1 a1_yes Perform Dose-Response Curve (Protocol 1) q1->a1_yes Yes q2 Was a pre-incubation step included? q1->q2 No a2_no Check literature and add pre-incubation if needed q2->a2_no No q3 Are inhibitor stocks fresh and properly stored? q2->q3 Yes a3_no Prepare fresh inhibitor stocks q3->a3_no No end Review SOCE activation protocol consistency q3->end Yes

Caption: A decision tree for troubleshooting weak SOCE inhibition.

References

Technical Support Center: Preventing SOCE Inhibitor 1 Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of SOCE inhibitor 1 in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: Precipitation of this compound is most commonly due to its low aqueous solubility. Like many small molecule inhibitors, it is hydrophobic. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous-based culture medium, the inhibitor can crash out of solution if its concentration exceeds its solubility limit in the final medium. Other contributing factors can include the final concentration of the solvent, temperature shifts, media components (salts, pH), and the method of dilution.[1][2][3]

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4][5][6] It is capable of dissolving the compound at high concentrations, up to 100 mg/mL (194.75 mM), though ultrasonication may be required.[4][5] It is critical to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can significantly impact solubility.[4]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is cell-line dependent.[7] A general guideline is to keep the final concentration of DMSO in the culture medium below 0.5%, with many researchers aiming for ≤0.1% to minimize any potential for cytotoxicity or off-target effects.[7][8][9] It is always best practice to perform a vehicle control experiment, treating cells with the highest concentration of DMSO that will be used to deliver the inhibitor, to ensure the solvent itself does not affect cell viability or the experimental outcome.[7]

Q4: Can components of the media, like serum, help with solubility?

A4: Yes, proteins in fetal bovine serum (FBS) or other sera can help stabilize small molecules and increase their apparent solubility in culture media. If your experimental protocol allows, working in serum-containing media can reduce the likelihood of precipitation compared to serum-free conditions.

Q5: How should I store my this compound stock solution?

A5: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation.[4][10] Store aliquots at -20°C for up to one month or at -80°C for up to six months.[4][5]

Troubleshooting Guides

Guide 1: Optimizing Stock Solution and Working Dilution Preparation

Precipitation often occurs when the concentrated DMSO stock is rapidly diluted into the aqueous medium. This process, known as "crashing out," can be mitigated by careful preparation and dilution.

Recommended Stock Solution & Dilution Protocol:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[11][12] Ensure complete dissolution; use of a sonicator or gentle warming (to 37°C) can assist.[4][6]

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. First, dilute the DMSO stock into a small volume of serum-free media or phosphate-buffered saline (PBS).

  • Vortex During Dilution: Add the inhibitor stock to the media dropwise while vortexing or rapidly mixing the media. This rapid dispersal prevents the formation of localized, supersaturated pockets where precipitation can initiate.[3]

  • Final Dilution: Add this intermediate dilution to the final volume of your experimental media to reach the desired working concentration.

dot

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh SOCE Inhibitor 1 Powder dissolve Dissolve in 100% Anhydrous DMSO (e.g., 20 mM) start->dissolve ultrasonic Ultrasonicate if needed to ensure full dissolution dissolve->ultrasonic aliquot Aliquot into single-use tubes ultrasonic->aliquot store Store at -80°C (up to 6 months) aliquot->store stock_sol Thaw one aliquot of stock solution store->stock_sol intermediate Prepare intermediate dilution in serum-free media/PBS stock_sol->intermediate vortex Add stock to media dropwise WHILE VORTEXING intermediate->vortex final_dilution Add intermediate dilution to final culture volume vortex->final_dilution treat_cells Immediately add to cells final_dilution->treat_cells

Caption: Workflow for preparing stock and working solutions.

Guide 2: Determining Maximum Solubility in Your Specific Media

The solubility of this compound can vary between different types of media. A kinetic solubility assay is a quick method to determine the practical solubility limit in your specific experimental setup.[13][14] This helps you select a working concentration that is less likely to precipitate during your experiment.

Experimental Protocol: Kinetic Solubility Test

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a set of clear microcentrifuge tubes, each containing 495 µL of your specific cell culture medium (with serum, if applicable).

  • Serial Dilution: Create a serial dilution of the inhibitor directly in the media.

    • Add 5 µL of the 10 mM DMSO stock to the first tube. This creates a 1:100 dilution for a final concentration of 100 µM inhibitor and 1% DMSO. Mix thoroughly by pipetting.

    • Transfer 250 µL from the first tube to the next (containing 250 µL of media) to make a 1:2 dilution (50 µM), and continue this series to generate a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM).

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2 hours).[12]

  • Observation: After incubation, visually inspect each tube for signs of precipitation (cloudiness, visible particles). You can also measure the absorbance at ~620 nm; an increase in absorbance indicates turbidity due to precipitation.[13]

  • Determination: The highest concentration that remains clear is your approximate maximum kinetic solubility for this compound in that specific medium. It is recommended to use a working concentration at or below this limit.

Data Presentation: Sample Solubility Results

TubeFinal Inhibitor Conc. (µM)Final DMSO Conc. (%)Media Volume (µL)Volume Added (µL)Visual Observation (2 hrs)
11001.04955 µL of 10mM StockPrecipitate
2500.5250250 µL from Tube 1Precipitate
3250.25250250 µL from Tube 2Slight Haze
412.50.125250250 µL from Tube 3Clear
56.250.0625250250 µL from Tube 4Clear
60 (Vehicle)1.04955 µL of DMSOClear

In this example, the maximum soluble concentration is ~12.5 µM. The IC50 for this compound is 4.4 µM, so this concentration range should be suitable for most cell-based assays.[4]

dot

G cluster_main Troubleshooting Precipitation Logic cluster_stock_prep Stock Solution Issues cluster_dilution Dilution Method Issues cluster_solubility Concentration/Solubility Issues start Precipitation Observed check_stock Is stock solution clear and fully dissolved? start->check_stock remake_stock Remake stock with anhydrous DMSO. Use sonication. check_stock->remake_stock No check_dilution How was working solution prepared? check_stock->check_dilution Yes remake_stock->check_dilution optimize_dilution Optimize dilution: - Use intermediate step - Vortex while adding - Lower final [DMSO] check_dilution->optimize_dilution Rapid single dilution check_conc Is working concentration too high? check_dilution->check_conc optimize_dilution->check_conc run_sol_test Perform Kinetic Solubility Test check_conc->run_sol_test Maybe end Problem Solved check_conc->end No, it's low use_lower_conc Use concentration below solubility limit run_sol_test->use_lower_conc use_lower_conc->end

Caption: A logical workflow for troubleshooting precipitation issues.

Guide 3: Advanced Solubilization Strategies

If precipitation persists even at low concentrations, or if a higher concentration is required for your experiment, consider using solubilizing agents. These must be tested for cellular toxicity.

  • Pluronic® F-68: A non-ionic surfactant that can help stabilize hydrophobic compounds in aqueous solutions and is commonly used in cell culture.[15][16] It is typically used at concentrations around 0.1% but can be increased.[16][17] It may also offer protection against shear stress in suspension cultures.[15]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.

  • Co-solvent Formulations: For in vivo studies, more complex formulations may be needed. A published formulation for a similar SOCE inhibitor involved 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5] While not suitable for direct cell culture, this illustrates the use of co-solvents to achieve higher concentrations.

Always validate the effect of any new excipient on your specific cell line and experimental endpoints by running appropriate controls.

References

Troubleshooting off-target effects of SOCE inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SOCE Inhibitor 1 (also known as Compound 39). The information is designed to help you identify and resolve potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a store-operated calcium entry (SOCE) inhibitor with an IC50 of 4.4 μM[1]. It works by blocking the influx of extracellular calcium that occurs in response to the depletion of calcium stores in the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of STIM proteins in the ER membrane and Orai channels in the plasma membrane[2][3]. By inhibiting this pathway, this compound can modulate intracellular calcium levels, which are crucial for a variety of cellular functions[3].

Q2: I am not seeing the expected inhibition of calcium influx. What are the possible reasons?

Several factors could contribute to a lack of inhibitory effect. Consider the following:

  • Incorrect Concentration: Ensure you are using the inhibitor at an appropriate concentration. The reported IC50 for this compound is 4.4 μM[1]. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Cell Type Variability: The expression levels of STIM and Orai proteins can vary between cell types, which can influence the sensitivity to SOCE inhibitors[4].

  • Compound Stability: Confirm the stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.

  • Experimental Protocol: The timing of inhibitor addition is critical. For some SOCE inhibitors, pre-incubation for a specific duration is necessary to achieve maximal effect[5]. Review your protocol to ensure the inhibitor is present before and during the activation of SOCE.

Q3: I am observing unexpected cellular effects that don't seem related to SOCE inhibition. What could be the cause?

This may be due to off-target effects of the inhibitor. While specific off-target effects for this compound are not extensively documented, other SOCE inhibitors are known to interact with other cellular components. Potential off-target effects to consider, based on the broader class of SOCE inhibitors, include:

  • Inhibition of other ion channels: Some SOCE inhibitors can affect other calcium channels or ion transporters[6][7]. For example, some pyrazole derivatives have been shown to have effects on TRP channels[2].

  • Effects on mitochondrial function: Mitochondria are involved in calcium homeostasis, and some compounds can indirectly affect SOCE by altering mitochondrial membrane potential[7].

  • Interaction with other signaling pathways: Cross-talk between signaling pathways is common. For instance, the SOCE inhibitor ML-9 is also known as a myosin light chain kinase (MLCK) inhibitor, although its effect on SOCE appears to be independent of MLCK[5][7].

To investigate potential off-target effects, consider performing control experiments, such as using a structurally different SOCE inhibitor or employing molecular techniques like siRNA-mediated knockdown of STIM or Orai to confirm that the observed phenotype is indeed due to SOCE inhibition.

Troubleshooting Guides

Problem 1: High background signal or inconsistent results in calcium imaging experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Dye Loading Optimize the concentration of the calcium indicator dye (e.g., Fura-2) and the loading time and temperature for your specific cell type. Ensure cells are washed thoroughly to remove extracellular dye.
Cell Health Ensure cells are healthy and not overgrown. Stressed or dying cells can exhibit altered calcium signaling.
Phototoxicity Minimize exposure of cells to excitation light to prevent phototoxicity, which can lead to membrane blebbing and altered ion homeostasis.
Autofluorescence Check for autofluorescence from your cells or the inhibitor itself at the wavelengths used for calcium imaging.
Problem 2: Observed cytotoxicity at effective inhibitory concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Off-target Toxicity The inhibitor may be causing cell death through mechanisms unrelated to SOCE. Some compounds bearing an aryl amide moiety have been questioned for potential promiscuous effects[6].
Prolonged Inhibition of SOCE Long-term blockade of calcium entry can disrupt essential cellular functions and lead to apoptosis.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.

Experimental Workflow to Validate On-Target vs. Off-Target Effects

cluster_observation Observed Phenotype cluster_validation Validation Strategy cluster_outcome Conclusion phenotype Cellular Effect Observed with this compound control1 Use Structurally Different SOCE Inhibitor phenotype->control1 control2 siRNA Knockdown of STIM1/Orai1 phenotype->control2 control3 Rescue Experiment phenotype->control3 on_target On-Target Effect control1->on_target Phenotype replicated off_target Off-Target Effect control1->off_target Phenotype not replicated control2->on_target Phenotype replicated control2->off_target Phenotype not replicated control3->on_target Phenotype rescued control3->off_target Phenotype not rescued

Caption: Workflow for distinguishing on-target from off-target effects.

Experimental Protocols

Protocol 1: Measurement of Store-Operated Calcium Entry using Fura-2 AM

  • Cell Preparation: Seed cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

  • Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES. Incubate the cells with Fura-2 AM (typically 2-5 µM) in the salt solution for 30-60 minutes at room temperature or 37°C, depending on the cell type.

  • Washing: Wash the cells thoroughly with the salt solution to remove extracellular Fura-2 AM.

  • Baseline Measurement: Place the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. Perfuse the cells with a calcium-free version of the salt solution and record the baseline Fura-2 fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission).

  • Inhibitor Treatment: If testing the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor in calcium-free salt solution for a specified period (e.g., 10-30 minutes) before store depletion.

  • Store Depletion: To deplete ER calcium stores, add a SERCA pump inhibitor such as thapsigargin (typically 1-2 µM) to the calcium-free solution and continue recording.[5]

  • SOCE Measurement: After the Fura-2 ratio has reached a stable plateau (indicating store depletion), reintroduce calcium to the extracellular solution (e.g., 2 mM CaCl2). The subsequent rise in the Fura-2 ratio represents SOCE.

  • Data Analysis: Quantify the magnitude of SOCE by measuring the peak increase in the Fura-2 ratio upon calcium re-addition or by calculating the area under the curve. Compare the results from inhibitor-treated cells to vehicle-treated controls.

Signaling Pathway of Store-Operated Calcium Entry (SOCE)

cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum Orai1 Orai1 Channel Ca_influx Ca2+ Influx (SOCE) Orai1->Ca_influx PLC PLC IP3 IP3 PLC->IP3 Receptor GPCR/RTK Receptor->PLC STIM1 STIM1 STIM1->Orai1 activation IP3R IP3R Ca_store Ca2+ Store IP3R->Ca_store Ca2+ release Ca_store->STIM1 depletion sensed Agonist Agonist Agonist->Receptor IP3->IP3R Downstream Downstream Ca2+ Signaling Ca_influx->Downstream inhibitor This compound inhibitor->Orai1 inhibition

Caption: Simplified signaling pathway of SOCE and the target of this compound.

Summary of Common SOCE Inhibitors and Their Known Off-Target Effects

For comparative purposes, the table below summarizes known characteristics of several widely used SOCE inhibitors. This can help in designing control experiments and interpreting results obtained with this compound.

Inhibitor Reported IC50 for SOCE Known Off-Target Effects / Characteristics References
2-APB ~1-50 µM (complex dose-dependence)Biphasic effect (potentiation at low doses, inhibition at high doses). Also inhibits IP3 receptors and SERCA pumps. Modulates various TRP channels.[2][5][7]
BTP2 (YM-58483) ~100 nMCan activate TRPM4. May require long pre-incubation times.[2][5][8]
ML-9 ~10 µMAlso an inhibitor of myosin light chain kinase (MLCK).[5][7]
Synta66 ~1.4-3 µMConsidered relatively selective for Orai1-mediated SOCE.[6]
SKF-96365 ~10-20 µMNon-selective cation channel blocker, also inhibits voltage-gated calcium channels and TRP channels.[2]
This compound (Compound 39) 4.4 µM Specific off-target profile not extensively characterized.[1]

References

Common problems with SOCE inhibitor 1 in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SOCE Inhibitor 1. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively using this compound in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is Store-Operated Calcium Entry (SOCE) and what is the mechanism of this compound?

Store-Operated Calcium Entry (SOCE) is a crucial calcium influx pathway in many cell types.[1] It is activated when calcium stores in the endoplasmic reticulum (ER) are depleted.[2] This depletion is sensed by STIM (Stromal Interaction Molecule) proteins in the ER membrane. Upon sensing low Ca2+, STIM proteins undergo a conformational change, translocate near the plasma membrane, and interact with and activate Orai channels, which are highly selective for calcium.[3] This activation allows Ca2+ to flow into the cell, replenishing ER stores and mediating various downstream signaling events.[3]

This compound (also known as Compound 39) is a small molecule inhibitor of this pathway with a reported IC50 of 4.4 μM.[4] While its precise mechanism isn't fully detailed in the provided results, it, like other SOCE inhibitors, is designed to interrupt a key step in this signaling cascade, such as the STIM1-Orai1 interaction or the Orai channel pore itself.[3]

SOCE_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Lumen ER Lumen (High [Ca2+]) SERCA SERCA Pump ER_Lumen->SERCA ER_Lumen->p1 [Ca2+] depletion STIM1_inactive STIM1 (Inactive) STIM1_inactive->STIM1_active Conformational Change & Oligomerization Orai1_closed Orai1 Channel (Closed) Extracellular Extracellular Space (High [Ca2+]) Extracellular->Orai1_open Ca2+ Influx (SOCE) Ca_low Low [Ca2+] Thapsigargin Thapsigargin (Experimental Tool) Thapsigargin->SERCA inhibits PLC PLC Activation (e.g., via GPCR) IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R binds IP3R->ER_Lumen Ca2+ release STIM1_active->Orai1_open Binds & Activates Orai1_open->Ca_high Increased Cytosolic [Ca2+] SOCEi1->Orai1_open Inhibits

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

Q2: What are the recommended storage conditions and stability for this compound?

This compound stock solutions have good plasma stability.[4] For long-term storage, it is recommended to keep the stock solution at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[4] It is crucial to prepare fresh working solutions from the stock for each experiment to avoid degradation and ensure consistent results.

Q3: What are some known off-target effects of SOCE inhibitors that I should be aware of?

While specific off-target effects for this compound are not detailed, the broader class of SOCE inhibitors can have various non-specific actions. For example:

  • 2-APB is known to interact with TRP channels and IP3 receptors.[5] Its effects are complex, often showing a bimodal, dose-dependent effect on SOCE (potentiation at low doses, inhibition at high doses).[6][7]

  • BTP2 (YM-58483) has been shown to activate TRPM4 channels, which can depolarize the cell membrane and indirectly reduce the driving force for Ca2+ entry.[6]

  • SKF-96365 is a well-known TRP channel inhibitor and also affects T-type Ca2+ channels.[5]

  • Some inhibitors bearing an aryl amide moiety may have promiscuous effects on enzymes like dihydroorotate dehydrogenase (DHODH).[2] It is always advisable to include appropriate controls to test for potential off-target effects in your specific cell system.

Troubleshooting Guide

Problem 1: I am not observing any inhibition of calcium influx after applying this compound.

  • Question: Is the inhibitor soluble and stable in my assay medium?

    • Answer: Poor solubility is a common issue for many small molecule inhibitors.[8] Ensure that your stock solution in DMSO is fully dissolved before diluting it into your aqueous assay buffer. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts. Prepare fresh working solutions for each experiment, as repeated freeze-thaw cycles or prolonged storage at 4°C can lead to degradation.[4]

  • Question: Is the concentration of the inhibitor appropriate?

    • Answer: The reported IC50 for this compound is 4.4 μM.[4] However, the optimal concentration can vary significantly between cell types.[9] We recommend performing a dose-response curve, typically ranging from 100 nM to 50 μM, to determine the effective concentration in your specific experimental model.

  • Question: Is the pre-incubation time sufficient?

    • Answer: The inhibitory effect of some SOCE inhibitors is time-dependent. While some act rapidly, others like BTP2 and Synta 66 require pre-incubation periods ranging from minutes to hours to be fully effective.[6] This suggests an indirect mechanism of action rather than direct channel pore blockade.[6] Experiment with different pre-incubation times (e.g., 15 min, 30 min, 1 hour) before stimulating SOCE.

Problem 2: My cells are showing signs of toxicity or are dying after treatment.

  • Question: Could the observed effect be due to cytotoxicity?

    • Answer: At higher concentrations, small molecule inhibitors can induce cytotoxicity, which can be mistaken for a specific inhibitory effect. Cell death can lead to membrane depolarization, which indirectly reduces the driving force for Ca2+ entry.[6] It is critical to assess cell viability in parallel with your functional assay. Use standard methods like Trypan Blue exclusion, MTT, or LDH release assays to determine the toxicity profile of this compound at the concentrations used in your experiments.

  • Question: Is the solvent concentration too high?

    • Answer: DMSO, the common solvent for SOCE inhibitors, can be toxic to cells at concentrations above 1%. Ensure your final DMSO concentration in the well is identical across all conditions, including the "vehicle" or "untreated" control, and is kept at a non-toxic level (ideally ≤0.1%).

Problem 3: My results are inconsistent and have high variability between experiments.

  • Question: Is my SOCE activation protocol consistent?

    • Answer: The method used to deplete ER stores and activate SOCE is critical. Using a SERCA pump inhibitor like thapsigargin provides a direct and controlled way to activate SOCE, independent of receptor signaling pathways.[6][10] Ensure the concentration and incubation time of thapsigargin are consistent across all experiments to achieve full and reproducible store depletion.

  • Question: Are there variations in my cell culture?

    • Answer: The expression levels of STIM and Orai proteins can vary with cell passage number, confluency, and culture conditions.[9] This can lead to significant variability in the magnitude of SOCE. Use cells within a consistent range of passage numbers and plate them at a consistent density for all experiments.

  • Question: Could my calcium indicator dye be causing issues?

    • Answer: Overloading cells with calcium-sensitive dyes (e.g., Fura-2 AM, Fluo-4 AM) can buffer intracellular calcium and dampen the signal. Conversely, insufficient loading can lead to a low signal-to-noise ratio. Optimize the dye concentration and loading time for your cell type. Be aware that long-term expression of genetically encoded calcium indicators can sometimes lead to aberrant activity.[11]

Troubleshooting_Tree cluster_NoInhibition cluster_Toxicity cluster_Variability Start Unexpected Results with this compound No_Inhibition No Inhibition of Ca2+ Influx Start->No_Inhibition High_Toxicity High Cell Toxicity or Death Start->High_Toxicity High_Variability Inconsistent Results/ High Variability Start->High_Variability q1 Check Solubility & Stability No_Inhibition->q1 Potential Cause? q4 Assess Cytotoxicity High_Toxicity->q4 Potential Cause? q6 Standardize SOCE Activation High_Variability->q6 Potential Cause? q2 Optimize Concentration q1->q2 If OK a1 Prepare fresh solution; keep DMSO <0.5% q1->a1 Solution q3 Optimize Pre- incubation Time q2->q3 If OK a2 Perform dose-response curve (e.g., 0.1-50 µM) q2->a2 Solution a3 Test different times (e.g., 15, 30, 60 min) q3->a3 Solution q5 Check Solvent Concentration q4->q5 If OK a4 Run viability assay (MTT, LDH, Trypan Blue) q4->a4 Solution a5 Ensure final DMSO is low (e.g., <=0.1%) & consistent q5->a5 Solution q7 Standardize Cell Culture q6->q7 If OK a6 Use consistent Thapsigargin concentration and time q6->a6 Solution q8 Optimize Dye Loading q7->q8 If OK a7 Use consistent passage # and plating density q7->a7 Solution a8 Titrate dye concentration and loading time q8->a8 Solution

Caption: A troubleshooting decision tree for common assay problems.

Data Summary

The potency of SOCE inhibitors can vary based on the compound, cell type, and assay methodology. The table below summarizes reported IC50 values for several common SOCE inhibitors to provide context for experimental design.

InhibitorCommon Target(s)Reported IC50Cell Type / Assay ConditionReference
This compound SOCE4.4 µMNot Specified[4]
BTP2 (YM-58483) SOCE10 - 100 nMJurkat T cells (time-dependent)[5]
Synta-66 Orai11.4 - 3.0 µMMast Cells (ICRAC)[2]
GSK-7975A Orai1~0.1 µMPancreatic Acinar Cells[2][12]
CM4620 Orai1~0.7 µMMurine Pancreatic Acinar Cells[5]
2-APB SOCE, IP3R, TRP≥10 µM (Inhibition)Jurkat, RBL, DT40 cells[5]
ML-9 SOCE (STIM1 Puncta)~10 µMHEK293 cells[7]
SKF-96365 SOCE, TRP Channels4 - 12 µMMast cells, Jurkat cells[5]

Key Experimental Protocols

Protocol 1: Calcium Imaging Assay Using Fura-2 AM

This protocol describes a standard "calcium add-back" assay to specifically measure SOCE.[10][13][14]

Materials:

  • Cells of interest plated on glass-bottom dishes or 96-well plates

  • Fura-2 AM (or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-Buffered Saline (HBS): NaCl, KCl, MgCl2, HEPES, Glucose

  • Ca2+-free HBS (contains all HBS components plus 1 mM EGTA, no CaCl2)

  • HBS with 2 mM CaCl2

  • Thapsigargin (Tg)

  • This compound

Procedure:

  • Cell Plating: Plate cells 24-48 hours prior to the experiment to achieve 70-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash cells once with HBS.

    • Incubate cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash cells twice with HBS to remove excess dye and allow 15-30 minutes for de-esterification.

  • Baseline Measurement:

    • Replace the medium with Ca2+-free HBS.

    • Mount the plate/dish on a fluorescence imaging microscope equipped with a ratiometric system (e.g., 340/380 nm excitation for Fura-2).

    • Record the baseline fluorescence for 1-2 minutes.

  • Inhibitor Incubation:

    • Add this compound (at desired final concentration) or vehicle (DMSO) to the wells.

    • Incubate for the desired pre-incubation time (e.g., 30 minutes).

  • Store Depletion:

    • While still recording, add Thapsigargin (typically 1-2 µM final concentration) to deplete ER calcium stores. This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER.[10]

    • Continue recording until the signal returns to a new, stable baseline.

  • Calcium Add-back:

    • Add CaCl2 (to a final concentration of 2 mM) to the wells to initiate SOCE.

    • Record the subsequent rise in fluorescence, which represents Ca2+ influx through store-operated channels.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380).

    • Quantify SOCE by measuring the peak amplitude of the Ca2+ signal after calcium add-back or the area under the curve.

    • Compare the response in inhibitor-treated cells to vehicle-treated controls to determine the percent inhibition.

Assay_Workflow Start Start A Plate Cells (24-48h before assay) Start->A B Load Cells with Fura-2 AM (30-60 min) A->B C Wash & De-esterify (15-30 min) B->C D Switch to Ca2+-free Buffer & Record Baseline C->D E Add this compound or Vehicle Control D->E F Pre-incubate (e.g., 30 min) E->F G Add Thapsigargin (1-2 µM) to Deplete ER Stores F->G H Record Ca2+ Leak (Signal returns to baseline) G->H I Add Extracellular Ca2+ (e.g., 2 mM CaCl2) H->I J Record SOCE Signal (Rise in Cytosolic Ca2+) I->J K Analyze Data: Peak, Slope, AUC J->K End End K->End

Caption: Experimental workflow for a calcium add-back assay.

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess potential cytotoxicity of the inhibitor.

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the incubation period.

  • Compound Treatment:

    • After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control). Use the same concentrations and incubation time as your functional assay.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance of treated wells as a percentage of the vehicle-treated control wells to determine cell viability.

References

Minimizing cytotoxicity of SOCE inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with SOCE Inhibitor 1. The information aims to help minimize cytotoxicity and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on unexpected cytotoxicity.

Issue Potential Cause Recommended Action
High cell death at expected effective concentration Off-target effects: SOCE inhibitors can sometimes interact with other cellular targets, such as dihydroorotate dehydrogenase (DHODH), leading to cytotoxicity.[1][2]1. Confirm On-Target Effect: Perform a calcium imaging assay to verify inhibition of store-operated calcium entry. 2. Dose-Response Curve: Generate a detailed dose-response curve to determine the lowest effective concentration. 3. Incubation Time: Reduce the incubation time to the minimum required to observe the desired effect.[3][4][5] 4. Co-treatment: If DHODH inhibition is suspected, co-treat with uridine to potentially rescue the cytotoxic effect.[1]
Inconsistent results between experiments Reagent Stability: this compound may be unstable under certain storage or experimental conditions.1. Aliquot Stock Solutions: Prepare single-use aliquots of the inhibitor to avoid repeated freeze-thaw cycles. 2. Fresh Dilutions: Prepare fresh dilutions from a stock solution for each experiment. 3. Protect from Light: Store the inhibitor and its solutions protected from light.
Cell morphology changes unrelated to apoptosis Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress.1. Solvent Control: Include a vehicle control (solvent only) at the same final concentration used for the inhibitor. 2. Minimize Solvent Concentration: Use the lowest possible concentration of the solvent. For DMSO, aim for a final concentration of <1% (v/v).[3]
Reduced cell viability in control wells Edge Effect: Evaporation from wells on the perimeter of a multi-well plate can concentrate media components and affect cell health.[3]1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that blocks store-operated calcium entry (SOCE), a critical process for calcium homeostasis in many cell types.[6] SOCE is mediated by the STIM proteins in the endoplasmic reticulum, which sense calcium depletion and activate Orai channels in the plasma membrane to allow calcium influx.[1][7] SOCE inhibitors can act at different points in this pathway, for instance by preventing the interaction between STIM and Orai proteins or by directly blocking the Orai channel pore.[7][8]

Q2: What are the known off-target effects of SOCE inhibitors?

A2: Some SOCE inhibitors have been reported to have off-target effects. For example, some aryl amide-containing SOCE inhibitors have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, leading to cytotoxicity.[1][2] Other SOCE inhibitors, like SKF-96365, can also block other channels such as TRP channels.[9] It is crucial to consider and test for potential off-target effects in your specific experimental system.

Q3: How can I optimize the concentration of this compound to minimize cytotoxicity?

A3: To find the optimal concentration, it is recommended to perform a dose-response experiment. Start with a broad range of concentrations and narrow down to the lowest concentration that gives the desired biological effect with minimal impact on cell viability. A standard MTT or resazurin-based cell viability assay can be used to assess cytotoxicity.[4][5][10]

Q4: What are some alternative SOCE inhibitors I can consider?

A4: Several other SOCE inhibitors have been characterized and may serve as alternatives or for comparative studies. These include SKF-96365, BTP2 (also known as YM-58483), Synta66, ML-9, and 2-APB.[11][12][13] Each of these inhibitors has different potencies and potential off-target effects that should be considered.

Quantitative Data Summary

The following table summarizes the IC50 values of various SOCE inhibitors for easy comparison.

Inhibitor Reported IC50 Cell Line Reference
This compound (Compound 39)4.4 µM-[6]
SKF-9636512 µMJurkat T cells[12]
BTP2 (YM-58483/Pyr2)10-100 nMJurkat T cells[14]
Synta661.4-3.0 µM-[1]
ML-9~10 µM-[12]
2-APB42 µM (for IP3R inhibition)-[9]
JPIII185 nMHEK293 cells[14]
CM4620~0.1 µMORAI1/STIM1 overexpressing HEK293 cells[14]
MRS18451.7 µMHL-60 cells[14]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, or until purple formazan crystals are visible.[5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used for background correction.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Intracellular Calcium Measurement

This protocol outlines a method to confirm the on-target effect of this compound by measuring store-operated calcium entry.

Materials:

  • Cells of interest

  • Fura-2 AM or other calcium indicator dye

  • Thapsigargin

  • This compound

  • Calcium-free buffer (e.g., HBSS without Ca2+)

  • Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)

  • Fluorescence plate reader or microscope

Procedure:

  • Seed cells on a black, clear-bottom 96-well plate or on coverslips suitable for microscopy.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Wash the cells with calcium-free buffer to remove excess dye.

  • Pre-incubate the cells with this compound or vehicle control in calcium-free buffer for the desired time.

  • Initiate recording of intracellular calcium levels.

  • Add thapsigargin to deplete intracellular calcium stores and observe the initial rise in cytosolic calcium.

  • Once the calcium level has reached a plateau, re-introduce calcium to the extracellular medium by adding the calcium-containing buffer.

  • The subsequent rise in intracellular calcium represents SOCE. Compare the magnitude of this rise between inhibitor-treated and control cells to determine the inhibitory effect.

Visualizations

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) [Ca2+ bound] STIM1_active STIM1 (Active) [Ca2+ unbound] STIM1_inactive->STIM1_active ER Ca2+ depletion Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Translocates and binds ER_Ca_high High [Ca2+] ER_Ca_high->STIM1_inactive Maintains inactive state ER_Ca_low Low [Ca2+] Thapsigargin Thapsigargin Thapsigargin->ER_Ca_low Depletes Ca2+ stores Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Conformational change Ca_influx Ca2+ Influx Orai1_open->Ca_influx Allows entry SOCE_Inhibitor_1 This compound SOCE_Inhibitor_1->STIM1_active Prevents binding to Orai1 SOCE_Inhibitor_1->Orai1_open Blocks channel

Caption: Signaling pathway of store-operated calcium entry (SOCE) and potential points of inhibition by this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Analysis A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of This compound A->B C 3. Treat cells with inhibitor and vehicle control B->C D 4. Incubate for desired duration C->D E 5. Add MTT reagent D->E F 6. Incubate for formazan development E->F G 7. Add solubilization solution F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate % cell viability H->I

Caption: Experimental workflow for assessing the cytotoxicity of this compound using an MTT assay.

References

Technical Support Center: Refining Experimental Design with SOCE Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SOCE Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental designs and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Store-Operated Calcium Entry (SOCE), a crucial pathway for calcium signaling in many cell types. It belongs to the pyrtriazole class of inhibitors.[1][2] The primary mechanism of action for SOCE inhibitors involves the disruption of the interaction between the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum and the Orai calcium channels in the plasma membrane.[3][4] This inhibition prevents the influx of extracellular calcium that is normally triggered by the depletion of calcium stores in the endoplasmic reticulum. While the exact binding site of pyrtriazoles on the SOCE machinery is still under investigation, they are known to effectively block the function of the Orai channel.[2]

Q2: What are the recommended starting concentrations for in vitro experiments?

The IC50 of this compound has been determined to be 4.4 µM.[5][6][7] However, the optimal concentration is cell-type dependent. For initial experiments, a concentration range of 1-10 µM is recommended. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. For example, in HEK293 cells, similar pyrazole-based inhibitors have shown efficacy in the low micromolar range.[8] In Jurkat T-cells, other SOCE inhibitors have been used effectively at concentrations ranging from nanomolar to low micromolar.[9][10]

Q3: How should I prepare and store this compound?

This compound is typically provided as a powder. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. The solubility in DMSO is high (e.g., 100 mg/mL).[6][7] It is crucial to use anhydrous DMSO to ensure complete dissolution. The stock solution should be stored at -20°C or -80°C and is stable for several months.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For final working concentrations in cell culture media, the DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.

Q4: Is this compound cytotoxic?

Like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. The degree of cytotoxicity is cell-line dependent. It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic working concentration range for your specific cell line. For example, some related SOCE inhibitors have shown cytotoxicity in HEK293 cells at concentrations around 10 µM.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or weak inhibition of SOCE - Inhibitor concentration is too low. - Incorrect experimental protocol. - Cell line is insensitive to the inhibitor. - Inhibitor has degraded. - Perform a dose-response experiment to determine the optimal concentration.- Ensure that the inhibitor is added at the appropriate time point in your SOCE assay (e.g., before or after store depletion).- Verify the expression and functionality of STIM and Orai proteins in your cell line.- Use a fresh aliquot of the inhibitor and verify proper storage conditions.
High background or noisy signal in calcium imaging - Uneven dye loading. - Phototoxicity or photobleaching. - Cell stress or death. - Precipitation of the inhibitor. - Optimize the loading concentration and incubation time for your calcium indicator dye (e.g., Fura-2 AM).- Reduce the intensity and duration of excitation light.- Ensure cells are healthy and not overgrown before starting the experiment.- Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try a lower concentration or a different solvent formulation.
Inconsistent results between experiments - Variability in cell culture conditions. - Inconsistent timing of reagent addition. - Fluctuations in temperature. - Inhibitor solution not properly mixed. - Maintain consistent cell passage numbers, seeding densities, and media formulations.- Use a standardized protocol with precise timing for all steps.- Ensure all solutions and the microscope stage are at the correct and stable temperature.- Thoroughly mix the inhibitor into the media before adding to the cells.
Observed off-target effects - Inhibitor concentration is too high. - The inhibitor may interact with other cellular targets. - Use the lowest effective concentration of the inhibitor.- Include appropriate controls, such as a structurally related but inactive compound, if available.- Consult the literature for known off-target effects of pyrtriazole-based compounds. Some SOCE inhibitors have been reported to affect other ion channels at higher concentrations.[10]

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related Compounds

CompoundCell LineIC50 (µM)Effective Concentration Range (µM)Reference
This compound -4.41 - 10 (recommended starting range)[5][6][7]
Pyrazole Compound (BTP2/YM-58483)Jurkat T-cells~0.10.01 - 1[10]
Pyrazole Compound (GSK-7975A)HEK293~3.41 - 10[11]
Pyrazole Compound (Synta66)HEK293~0.20.1 - 1[9]

Table 2: Cytotoxicity of SOCE Inhibitors

CompoundCell LineAssayCytotoxic ConcentrationReference
Related PyrtriazoleHEK293Cell ViabilitySlight cytotoxicity at 10 µM[8]
BTP2/YM-58483VariousNot specifiedVaries by cell line[12]
Synta66HEK293Cell ViabilitySlight cytotoxicity at 10 µM[8]

Experimental Protocols

Protocol 1: Measurement of Store-Operated Calcium Entry (SOCE) Inhibition

This protocol is a standard method for assessing the effect of this compound on thapsigargin-induced calcium entry using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cells of interest (e.g., HEK293, Jurkat) plated on glass-bottom dishes

  • Fura-2 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) containing (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4

  • Calcium-free HBS (as above, without CaCl2 and supplemented with 1 mM EGTA)

  • 2 mM CaCl2 solution in HBS

  • Thapsigargin (SERCA pump inhibitor)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope equipped for ratiometric imaging (e.g., 340/380 nm excitation for Fura-2)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

    • Wash cells once with HBS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBS and incubate for a further 30 minutes to allow for de-esterification of the dye.

  • Baseline Measurement:

    • Mount the dish on the microscope stage and perfuse with HBS containing 2 mM CaCl2.

    • Record the baseline Fura-2 ratio (F340/F380) for a few minutes.

  • Store Depletion and Inhibition:

    • Perfuse the cells with calcium-free HBS containing the desired concentration of this compound (and the corresponding vehicle control, e.g., 0.1% DMSO). Incubate for 5-10 minutes.

    • Add thapsigargin (e.g., 1-2 µM) to the calcium-free HBS to deplete endoplasmic reticulum calcium stores. Continue recording to observe the transient increase in cytosolic calcium due to release from stores.

  • Measurement of SOCE:

    • After the cytosolic calcium level has returned to near baseline, perfuse the cells with HBS containing 2 mM CaCl2 and the same concentration of this compound (or vehicle).

    • The subsequent rise in the Fura-2 ratio represents SOCE.

  • Data Analysis:

    • Quantify the magnitude of SOCE by measuring the peak increase in the Fura-2 ratio or the area under the curve after the re-addition of calcium.

    • Compare the SOCE in inhibitor-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.

Protocol 2: MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the results as a percentage of the vehicle-treated control to determine cell viability.

    • Plot the cell viability against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

SOCE_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Releases Ca2+ STIM1_inactive STIM1 (Inactive) [Ca2+] ER->STIM1_inactive STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Opens Ca_cytosol Cytosolic Ca2+ Orai1_open->Ca_cytosol Increases Ca_extracellular Extracellular Ca2+ Ca_extracellular->Orai1_open SOCE_Inhibitor_1 This compound (Pyrtriazole) SOCE_Inhibitor_1->Orai1_closed Inhibits Opening

Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and the point of intervention for this compound.

Experimental_Workflow Start Start: Plate Cells Dye_Loading Load with Calcium Indicator (e.g., Fura-2 AM) Start->Dye_Loading Baseline Measure Baseline Calcium (in Ca2+ containing buffer) Dye_Loading->Baseline Wash_Inhibit Wash with Ca2+-free buffer + this compound / Vehicle Baseline->Wash_Inhibit Store_Depletion Add Thapsigargin (in Ca2+-free buffer) Wash_Inhibit->Store_Depletion Ca_Readdition Re-add Ca2+ + this compound / Vehicle Store_Depletion->Ca_Readdition Measure_SOCE Measure SOCE-mediated Calcium Influx Ca_Readdition->Measure_SOCE Analysis Data Analysis: Compare Inhibitor vs. Vehicle Measure_SOCE->Analysis End End Analysis->End

Caption: Experimental workflow for measuring SOCE inhibition using a calcium add-back protocol.

Troubleshooting_Logic Problem Problem: No/Weak Inhibition of SOCE Check_Concentration Is the inhibitor concentration optimal? Problem->Check_Concentration Dose_Response Action: Perform a dose-response experiment (1-10 µM). Check_Concentration->Dose_Response No Check_Protocol Is the experimental protocol correct? Check_Concentration->Check_Protocol Yes Solution Resolution Dose_Response->Solution Review_Protocol Action: Review timing of inhibitor and thapsigargin addition. Check_Protocol->Review_Protocol No Check_Cells Are the cells responsive to SOCE? Check_Protocol->Check_Cells Yes Review_Protocol->Solution Validate_SOCE Action: Confirm SOCE with a known inhibitor or siRNA. Check_Cells->Validate_SOCE No Check_Inhibitor Is the inhibitor stock solution viable? Check_Cells->Check_Inhibitor Yes Validate_SOCE->Solution New_Aliquot Action: Use a fresh aliquot of the inhibitor. Check_Inhibitor->New_Aliquot No Check_Inhibitor->Solution Yes New_Aliquot->Solution

Caption: A logical workflow for troubleshooting weak or absent inhibition of SOCE.

References

Technical Support Center: Addressing Variability in Results with SOCE Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using SOCE Inhibitor 1 (also known as Compound 39).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to variability in your results with this compound.

Inhibitor Preparation and Handling

  • Question: How should I prepare and store my stock solution of this compound?

    • Answer: Proper preparation and storage are critical for maintaining the inhibitor's activity and ensuring reproducible results. For optimal stability, dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. It is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Question: My this compound solution appears to have precipitated. What should I do?

    • Answer: If you observe precipitation, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[1] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure accurate dosing and avoid issues with solubility and stability.[1]

Experimental Design and Execution

  • Question: I am seeing significant variability in the inhibitory effect of this compound between experiments. What are the potential causes?

    • Answer: Variability in the efficacy of SOCE inhibitors can arise from several factors. Some structurally related compounds have been shown to evoke variable calcium entry, leading to a notable standard error in results. This suggests that minor experimental differences can have a significant impact. Key factors to consider include:

      • Cell Health and Density: Ensure your cells are healthy and in a consistent growth phase. Cell density can influence the magnitude of store-operated calcium entry (SOCE).

      • Inhibitor Incubation Time: The time cells are exposed to the inhibitor before activating SOCE can be critical. Some SOCE inhibitors require a pre-incubation period to be fully effective.

      • Assay Conditions: Maintain consistent temperature, pH, and buffer compositions throughout your experiments. Changes in membrane potential can also affect the driving force for calcium entry.

  • Question: Could the observed variability be specific to my cell line?

    • Answer: Yes, the effects of SOCE inhibitors can be highly cell-line dependent. Different cell lines can have varying expression levels of STIM and Orai proteins, the key components of the SOCE machinery.[2][3] This can alter the sensitivity of the cells to the inhibitor. For instance, the expression ratio of Orai1 to STIM1 has been shown to modulate the sensitivity to some SOCE inhibitors.[3] It is advisable to characterize the SOCE response in your specific cell model.

  • Question: Are there any known off-target effects of this compound that could contribute to variability?

    • Answer: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a member of the pyrazole class of compounds. Some pyrazole derivatives have been reported to have off-target activities.[4][5][6] It is good practice to include appropriate controls to rule out potential off-target effects in your experimental system.

Data Interpretation

  • Question: My IC50 value for this compound is different from the published value. Why might this be?

    • Answer: The reported IC50 for this compound is 4.4 µM.[1] Discrepancies between your experimentally determined IC50 and the published value can be due to a variety of factors, including:

      • Differences in the experimental protocol, such as the method used to activate SOCE (e.g., thapsigargin vs. a specific agonist).

      • The specific cell line used and its unique SOCE characteristics.

      • Variations in assay conditions, as mentioned previously.

      • The method of data analysis, such as how the baseline and peak responses are quantified.

Quantitative Data Summary

ParameterValueSource
IC50 4.4 µM[1]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months[1]
In Vivo Solution Prep Prepare fresh daily[1]

Signaling Pathway and Experimental Workflow Diagrams

To aid in understanding the experimental context and troubleshooting, the following diagrams illustrate the store-operated calcium entry pathway, a typical experimental workflow, and a troubleshooting decision tree.

SOCE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 Ca_cyt Ca²⁺ Orai1->Ca_cyt SOCE SOCE_Inhibitor_1 This compound SOCE_Inhibitor_1->Orai1 Inhibition STIM1 STIM1 STIM1->Orai1 Translocation and Gating Ca_er Ca²⁺ Store Ca_er->STIM1 Depletion leads to activation Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 IP3R IP₃R IP3->IP3R IP3R->Ca_er Release

Figure 1: Simplified SOCE signaling pathway and the point of action for this compound.

Experimental_Workflow A 1. Cell Seeding Plate cells at a consistent density. B 2. Dye Loading Load cells with a calcium indicator dye (e.g., Fura-2 AM). A->B C 3. Baseline Measurement Measure baseline fluorescence in calcium-free buffer. B->C D 4. Store Depletion Add thapsigargin to deplete ER calcium stores. C->D E 5. Inhibitor Addition Add this compound at desired concentrations. D->E F 6. Calcium Re-addition Add extracellular calcium to initiate SOCE. E->F G 7. Data Acquisition Record fluorescence changes over time. F->G H 8. Analysis Calculate SOCE inhibition. G->H

Figure 2: A typical experimental workflow for assessing the effect of this compound.

Troubleshooting_Tree cluster_inhibitor cluster_cells cluster_protocol Start High Variability in Results? Check_Inhibitor Inhibitor Preparation & Storage Start->Check_Inhibitor Check_Cells Cell Health & Consistency Start->Check_Cells Check_Protocol Experimental Protocol Start->Check_Protocol Inhibitor_Sol Freshly prepared? Stored correctly? No precipitation? Check_Inhibitor->Inhibitor_Sol Cell_Density Consistent seeding density? Check_Cells->Cell_Density Cell_Passage Low passage number? Check_Cells->Cell_Passage Cell_Health Healthy morphology? Check_Cells->Cell_Health Incubation_Time Consistent inhibitor pre-incubation? Check_Protocol->Incubation_Time Buffer_Comp Consistent buffer composition (pH, Ca²⁺)? Check_Protocol->Buffer_Comp Temp_Control Stable temperature? Check_Protocol->Temp_Control

Figure 3: A troubleshooting decision tree to identify sources of experimental variability.

Detailed Experimental Protocol: Calcium Imaging Assay

This protocol provides a general framework for measuring the effect of this compound on store-operated calcium entry using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • This compound (Compound 39)

  • Cells of interest

  • Cell culture medium and supplements

  • Fura-2 AM

  • Pluronic F-127

  • DMSO

  • Calcium-free buffer (e.g., HBSS without Ca²⁺/Mg²⁺, supplemented with 1 mM EGTA)

  • Calcium-containing buffer (e.g., HBSS with 2 mM CaCl₂)

  • Thapsigargin

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in your assay buffer.

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with calcium-free buffer to remove extracellular dye.

  • Baseline Fluorescence Measurement:

    • Add calcium-free buffer to each well.

    • Measure the baseline ratiometric fluorescence (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) for a few minutes to establish a stable baseline.

  • Store Depletion and Inhibitor Treatment:

    • To deplete endoplasmic reticulum calcium stores, add thapsigargin to the wells at a final concentration of 1-2 µM.[7]

    • Record the transient increase in cytosolic calcium resulting from store release.

    • Following store depletion, add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO). Allow for a pre-incubation period if necessary (this should be optimized for your system).

  • Initiation of SOCE:

    • Add calcium-containing buffer to all wells to a final concentration of 2 mM CaCl₂ to initiate store-operated calcium entry.

  • Data Acquisition and Analysis:

    • Continue to record the fluorescence ratio for a sufficient period to capture the sustained calcium influx.

    • Quantify the SOCE response, for example, by measuring the peak fluorescence after calcium re-addition or the area under the curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

This technical support guide provides a starting point for addressing variability when working with this compound. Careful attention to experimental detail and consistency are paramount for obtaining reliable and reproducible data.

References

Validation & Comparative

A Comparative Guide to SOCE Inhibitor 1 and Other CRAC Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various small molecule inhibitors targeting Store-Operated Calcium Entry (SOCE) and the Calcium Release-Activated Calcium (CRAC) channel, a key component of SOCE. While direct comparative experimental data for SOCE inhibitor 1 is limited, this document summarizes its known properties and contrasts them with well-characterized CRAC channel blockers such as BTP2 (YM-58483), Synta66, and GSK-7975A. The information herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

Introduction to SOCE and CRAC Channels

Store-operated calcium entry is a crucial Ca2+ influx pathway in non-excitable cells, regulating a multitude of cellular processes including gene expression, proliferation, and immune responses.[1] The primary channel responsible for this process is the CRAC channel, which is composed of ORAI proteins in the plasma membrane and activated by STIM proteins, the endoplasmic reticulum Ca2+ sensors.[1] Given their role in various physiological and pathological conditions, CRAC channels are significant targets for therapeutic intervention.[2][3][4]

Overview of Inhibitors

This guide focuses on a selection of prominent SOCE and CRAC channel inhibitors:

  • This compound (Compound 39): A store-operated calcium entry inhibitor with a reported IC50 of 4.4 μM and good plasma stability. Further comparative and mechanistic data are not widely available.

  • BTP2 (YM-58483): A potent and selective inhibitor of CRAC channels.[2]

  • Synta66: An inhibitor of the Orai channel, the pore-forming unit of the CRAC channel.[5]

  • GSK-7975A: A selective CRAC channel blocker.[6][7]

Quantitative Performance Comparison

The following tables summarize the inhibitory potency (IC50) of the selected CRAC channel blockers across different cell lines and experimental conditions as reported in the literature.

Table 1: Inhibitory Potency (IC50) of CRAC Channel Blockers

InhibitorCell LineIC50Reference
This compound Not Specified4.4 µM[8]
BTP2 (YM-58483) Jurkat T cells100 nM[2]
RBL-2H3 cells990 nM[9]
Synta66 HEK293 cells209 nM[9]
Jurkat T cells~1 µM[9]
RBL-1 cells3 µM[9]
GSK-7975A HEK293 cells638 nM[8]
RBL-2H3 cells0.8 µM[8]
Jurkat cells0.5 µM[8]

Note: IC50 values can vary depending on the cell type, experimental conditions, and assay methodology. The data presented here are for comparative purposes.

Mechanism of Action

The mechanism by which these inhibitors block CRAC channel activity varies.

  • BTP2 (YM-58483): The mechanism is suggested to be indirect and not a direct channel pore blockade, as its inhibitory effect is more potent with prolonged pre-incubation.[5]

  • Synta66: Acts downstream of STIM1 oligomerization and does not affect STIM1 puncta formation, suggesting it does not target the channel pore directly but rather the coupling between STIM1 and Orai1 or the channel gating machinery.[5]

  • GSK-7975A: Acts downstream of STIM1 oligomerization and STIM1/Orai1 interaction, potentially through an allosteric effect on the Orai channel pore.[7][10]

  • This compound: The precise mechanism of action has not been extensively characterized in publicly available literature.

Signaling Pathway and Inhibition Points

The following diagram illustrates the canonical SOCE signaling pathway and the putative points of intervention for various CRAC channel blockers.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol cluster_inhibitors Inhibitor Action ER_Ca Ca2+ Store STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive Depletion STIM1_active Active STIM1 (Oligomerization & Translocation) STIM1_inactive->STIM1_active Conformational Change ORAI1_closed Closed ORAI1 Channel ORAI1_open Open ORAI1 Channel ORAI1_closed->ORAI1_open Gating Ca_cytosol [Ca2+]i Increase Downstream Downstream Signaling (e.g., NFAT activation) Ca_cytosol->Downstream STIM1_active->ORAI1_closed Coupling ORAI1_open->Ca_cytosol Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->ORAI1_open Influx BTP2 BTP2 BTP2->ORAI1_closed Indirect Inhibition Synta66 Synta66 Synta66->ORAI1_closed Inhibits Gating/Coupling GSK7975A GSK-7975A GSK7975A->ORAI1_closed Allosteric Inhibition SOCE1 This compound SOCE1->ORAI1_closed Inhibition (Putative) Calcium_Imaging_Workflow A Seed HEK293 cells B Load cells with Fura-2 AM A->B C Incubate with inhibitor B->C D Record baseline fluorescence C->D E Add Thapsigargin (in Ca2+-free buffer) D->E F Record Ca2+ release from ER E->F G Add CaCl2 (Calcium addback) F->G H Record SOCE G->H I Analyze data and determine IC50 H->I Patch_Clamp_Workflow A Prepare RBL-1 cells and patch pipettes B Establish whole-cell configuration A->B C Record baseline ICRAC development B->C D Apply inhibitor (bath or pipette) C->D E Record ICRAC in the presence of inhibitor D->E F Analyze current density and inhibition E->F FRET_Workflow A Co-transfect cells with STIM1-YFP and Orai1-CFP B Image pre-bleach donor and acceptor A->B C Photobleach acceptor (YFP) in ROI B->C D Image post-bleach donor and acceptor C->D E Measure donor intensity change D->E F Calculate FRET efficiency E->F G Repeat with inhibitors F->G

References

A Comparative Analysis of SOCE Inhibitor 1 and SKF-96365 in the Inhibition of Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular calcium signaling research, the modulation of store-operated calcium entry (SOCE) presents a pivotal area of investigation for understanding and potentially treating a myriad of physiological and pathological conditions. Among the pharmacological tools available, small molecule inhibitors of SOCE are instrumental. This guide provides a detailed comparison of two such inhibitors: the more recently identified "SOCE inhibitor 1" (also known as Compound 39) and the widely used, classical inhibitor, SKF-96365. This comparison is tailored for researchers, scientists, and drug development professionals, offering a quantitative and methodological juxtaposition to inform experimental design and inhibitor selection.

Mechanism of Action and Potency

Store-operated calcium entry is a crucial Ca2+ influx pathway activated in response to the depletion of calcium stores from the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), with the Orai1 calcium channel at the plasma membrane. Both this compound and SKF-96365 are known to interfere with this signaling cascade, albeit with differing potencies and specificities.

This compound (Compound 39) has been identified as an inhibitor of store-operated calcium entry with a reported half-maximal inhibitory concentration (IC50) of 4.4 μM.[1] While its precise binding site and full selectivity profile are not as extensively characterized in publicly available literature, it is presented as a direct inhibitor of the SOCE pathway.

SKF-96365 , on the other hand, is a well-established but less specific inhibitor of SOCE.[2][3] It was initially identified as a blocker of receptor-mediated calcium entry and is also known to inhibit Transient Receptor Potential Canonical (TRPC) channels and voltage-gated calcium channels.[2][3][4] This broader spectrum of activity is a critical consideration for its application in research. The reported IC50 for SKF-96365's inhibition of SOCE varies depending on the cell type and experimental conditions, with values documented at approximately 12 μM in Jurkat T cells and 16 μM in HEK293 cells.[2][3]

Quantitative Comparison of Inhibitor Potency

To facilitate a clear comparison of the potency of these two inhibitors, the following table summarizes their reported IC50 values for the inhibition of SOCE. It is important to note that these values are derived from different studies and experimental systems, and therefore, a direct comparison should be made with caution.

InhibitorIC50 (µM)Cell TypeAssay MethodReference
This compound (Compound 39) 4.4Not specifiedNot specified[1]
SKF-96365 16HEK293Thapsigargin-induced SOCE with Fura-2[2]
SKF-96365 12Jurkat E6-1 lymphocytesThapsigargin-induced SOCE with Indo-1[3]
SKF-96365 4Rat peritoneal mast cellsPatch clamp with Fura-2[2]

Experimental Protocols

The determination of inhibitor potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to quantify the inhibition of SOCE.

Calcium Imaging Assay for SOCE Inhibition using Fura-2

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to ER store depletion and subsequent calcium influx.

1. Cell Preparation and Dye Loading:

  • Seed cells (e.g., HEK293) onto glass-bottom dishes suitable for fluorescence microscopy and culture overnight.

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

  • Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 1-5 µM) in HBSS for 30-60 minutes at room temperature or 37°C, in the dark.[5][6]

  • Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.[6]

2. Baseline and Store Depletion:

  • Perfuse the cells with a Ca2+-free HBSS containing a low concentration of EGTA (e.g., 0.5 mM) to chelate any residual extracellular calcium.[7][8]

  • Record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).[9]

  • To deplete the ER calcium stores, introduce a SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump inhibitor, such as thapsigargin (e.g., 1-2 µM), into the Ca2+-free HBSS.[10][11][12] This will induce a transient increase in [Ca2+]i due to the leakage of calcium from the ER.

3. SOCE Measurement and Inhibition:

  • Once the [Ca2+]i has returned to a stable, near-baseline level, reintroduce a solution containing a physiological concentration of extracellular Ca2+ (e.g., 1-2 mM CaCl2).[7][8] This will trigger SOCE, observed as a sustained increase in the Fura-2 ratio.

  • To test the inhibitors, pre-incubate the cells with varying concentrations of either this compound or SKF-96365 for a defined period before the re-addition of extracellular Ca2+.

  • The inhibitory effect is quantified by measuring the reduction in the peak or the area under the curve of the Ca2+-induced rise in the Fura-2 ratio in the presence of the inhibitor compared to a vehicle control.

  • IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

Whole-Cell Patch Clamp for Measuring CRAC Currents

This electrophysiological technique directly measures the ion current (ICRAC) through the Orai1 channels.

1. Cell and Pipette Preparation:

  • Use cells suitable for patch-clamping (e.g., Jurkat T cells or HEK293 cells overexpressing STIM1 and Orai1).

  • Prepare patch pipettes with a resistance of 5-6 MΩ when filled with the internal solution.[13]

  • The internal pipette solution should contain a Ca2+ chelator (e.g., BAPTA or EGTA) to passively deplete the ER of calcium upon establishing the whole-cell configuration. It should also contain ions to carry the current (e.g., Cs+ or Na+).

2. Establishing Whole-Cell Configuration:

  • Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing the pipette solution to dialyze the cell interior.[14][15]

3. ICRAC Recording and Inhibition:

  • Hold the cell at a negative membrane potential (e.g., -100 mV) and apply voltage ramps or steps to measure the current.[13]

  • The depletion of ER calcium by the chelator in the pipette solution will lead to the time-dependent activation of the inwardly rectifying ICRAC.

  • To test the inhibitors, perfuse the cell with an external solution containing the desired concentration of this compound or SKF-96365.

  • The inhibitory effect is measured as the reduction in the amplitude of the fully developed ICRAC.

  • Dose-response curves can be generated to determine the IC50 of the inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (inactive) [Ca2+] STIM1_active STIM1 (active) Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Translocation & Interaction Ca_store Ca2+ Store Ca_store->STIM1_inactive High [Ca2+] Ca_store->STIM1_active Store Depletion Orai1_open Orai1 (open) Orai1_closed->Orai1_open Activation Ca_cytosol [Ca2+]i Orai1_open->Ca_cytosol Ca2+ Influx (SOCE) Downstream Downstream Signaling (e.g., NFAT activation) Ca_cytosol->Downstream Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA SERCA->Ca_store Ca2+ uptake Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R IP3R->Ca_store Ca2+ release SOCE_Inhibitor This compound SKF-96365 SOCE_Inhibitor->Orai1_open Inhibition

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

SOCE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis A1 Seed cells on glass-bottom dish A2 Load with Fura-2 AM A1->A2 A3 Wash and de-esterify A2->A3 B1 Perfuse with Ca2+-free buffer A3->B1 B2 Record baseline fluorescence B1->B2 B3 Add Thapsigargin (deplete stores) B2->B3 B4 Pre-incubate with Inhibitor or Vehicle B3->B4 B5 Re-add extracellular Ca2+ (initiate SOCE) B4->B5 B6 Record Ca2+ influx B5->B6 C1 Measure peak or AUC of Ca2+ signal B6->C1 C2 Generate dose-response curve C1->C2 C3 Calculate IC50 C2->C3

References

Validating SOCE Inhibitor 1: A Comparative Guide to Genetic Knockdown Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of Store-Operated Calcium Entry (SOCE) using a hypothetical "SOCE inhibitor 1" against the gold-standard validation method of genetic knockdown of the key molecular players, STIM1 and ORAI1. While direct experimental data for "this compound" is not publicly available, this document outlines the established methodologies and expected comparative data based on studies of other well-characterized SOCE inhibitors.

Introduction to SOCE and the Importance of Validation

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ signaling pathway in numerous cell types, regulating a wide array of physiological processes. The primary components of this pathway are the endoplasmic reticulum (ER) Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca2+ channel, ORAI1. Pharmacological inhibition of SOCE holds significant therapeutic potential for various diseases. However, the specificity and on-target effects of small molecule inhibitors must be rigorously validated. Genetic knockdown, using techniques like siRNA or shRNA, to reduce the expression of STIM1 or ORAI1 provides a powerful tool to confirm that the effects of a pharmacological inhibitor are indeed due to the intended disruption of the SOCE pathway.

Comparative Analysis: Pharmacological vs. Genetic Inhibition

A direct comparison between a pharmacological inhibitor and genetic knockdown is essential to ascertain the inhibitor's specificity. The ideal SOCE inhibitor should phenocopy the effects of STIM1 or ORAI1 knockdown.

Logical Framework for Validation

The validation process follows a clear logical progression. First, the pharmacological inhibitor's effect on SOCE is quantified. Subsequently, the effect of genetically silencing the core components of the SOCE machinery (STIM1 and ORAI1) is measured. A high degree of correlation between the outcomes of these two approaches provides strong evidence for the inhibitor's on-target activity.

cluster_0 Pharmacological Approach cluster_1 Genetic Approach A Treat cells with This compound B Measure SOCE (e.g., Calcium Imaging) A->B Inhibition F Compare Inhibition Profiles B->F C Transfect cells with siRNA for STIM1/ORAI1 D Confirm protein knockdown (Western Blot) C->D Validation E Measure SOCE (e.g., Calcium Imaging) C->E Inhibition E->F G Validate Inhibitor Specificity F->G

Caption: Logical workflow for validating a SOCE inhibitor's specificity by comparing its effects to those of genetic knockdown.

Quantitative Data Comparison

The following tables summarize the expected quantitative outcomes when comparing "this compound" with siRNA-mediated knockdown of STIM1 and ORAI1. The data for other SOCE inhibitors are provided as a reference.

Table 1: Comparison of SOCE Inhibition

MethodTargetConcentration/ EfficiencySOCE Inhibition (%)Reference Compound Data (Example)
This compound ORAI1/STIM14.4 µM (IC50)[1]Expected to be dose-dependent, approaching 100%2-APB: ~50% at 50 µM[2][3]; Synta66: >90% at 10 µM[4]; GSK-7975A: Significant inhibition at 10-50 µM[5]
siRNA Knockdown STIM1~70-90% knockdown~60-80%[6][7][8]Down-regulation of STIM1 significantly suppressed thapsigargin-activated SOCE[7][8].
siRNA Knockdown ORAI1~70-90% knockdown~60-80%[6][7][8]Down-regulation of ORAI1 significantly suppressed thapsigargin-activated SOCE[7][8].
CRISPR/Cas9 Knockout ORAI1Complete knockout>90%[8]ORAI1 deletion greatly reduced SOCE[8].

Table 2: Protein Expression Levels

TreatmentTarget ProteinExpected Protein Level Reduction (%)
This compound STIM10% (pharmacological inhibition)
This compound ORAI10% (pharmacological inhibition)
siRNA Knockdown STIM170-90%
siRNA Knockdown ORAI170-90%

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

Protocol 1: Calcium Imaging for SOCE Measurement

This protocol is a standard method to quantify store-operated calcium entry.

Objective: To measure the influx of extracellular Ca2+ following the depletion of intracellular stores.

Materials:

  • Cells of interest (e.g., HEK293, Jurkat)

  • Fura-2 AM or other suitable Ca2+ indicator dye

  • Ca2+-free buffer (e.g., HBSS with EGTA)

  • Ca2+-containing buffer (e.g., HBSS with 2 mM CaCl2)

  • Thapsigargin (SERCA pump inhibitor)

  • This compound

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or appropriate microplates.

  • Dye Loading: Load cells with Fura-2 AM (typically 1-5 µM) in a serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with Ca2+-free buffer to remove extracellular dye.

  • Baseline Measurement: Record baseline Fura-2 fluorescence ratio (340/380 nm excitation, ~510 nm emission) in Ca2+-free buffer.

  • Store Depletion: Add thapsigargin (typically 1-2 µM) to the Ca2+-free buffer to passively deplete ER Ca2+ stores. This will cause a transient increase in cytosolic Ca2+ from store release.

  • Inhibitor Addition: For the pharmacological arm, add "this compound" at various concentrations and incubate for the desired time.

  • Ca2+ Re-addition: Add Ca2+-containing buffer to the cells. The subsequent increase in the Fura-2 ratio represents SOCE.

  • Data Analysis: Quantify SOCE by measuring the peak increase in the ratiometric signal or the area under the curve after Ca2+ re-addition. Compare the response in inhibitor-treated cells to vehicle-treated controls.

Protocol 2: siRNA-mediated Knockdown of STIM1 and ORAI1

This protocol describes the transient silencing of gene expression using small interfering RNA.

Objective: To specifically reduce the expression of STIM1 or ORAI1 protein.

Materials:

  • Cells of interest

  • Validated siRNA sequences targeting STIM1 and ORAI1

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other reduced-serum media

  • Culture media

Procedure:

  • Cell Seeding: Seed cells to be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute siRNA in Opti-MEM.

    • Dilute transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh culture media.

  • Incubation: Incubate cells for 48-72 hours to allow for knockdown of the target protein.

  • Validation of Knockdown: Harvest a subset of cells to confirm protein knockdown by Western Blot (see Protocol 3).

  • Functional Assay: Use the remaining cells for functional assays, such as Calcium Imaging (Protocol 1), to assess the impact of the knockdown on SOCE.

Protocol 3: Western Blot for Protein Knockdown Confirmation

This is a standard immunoassay to detect and quantify protein levels.

Objective: To verify the reduction of STIM1 or ORAI1 protein levels following siRNA treatment.

Materials:

  • Cell lysates from siRNA-treated and control cells

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies against STIM1, ORAI1, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify protein concentration.

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to the loading control to determine the percentage of protein knockdown.

Visualizing the SOCE Pathway and Inhibition

The following diagram illustrates the core SOCE signaling pathway and the points of intervention for both pharmacological inhibitors and genetic knockdown.

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum Ca_out Ca²⁺ ORAI1 ORAI1 Ca_out->ORAI1 Ca_in Ca²⁺ ORAI1->Ca_in Ca²⁺ influx STIM1 STIM1 STIM1->ORAI1 activates Ca_ER Ca²⁺ Ca_ER->STIM1 low Ca²⁺ activates Thapsigargin Thapsigargin SERCA SERCA pump Thapsigargin->SERCA inhibits SERCA->Ca_ER pumps Ca²⁺ out of cytosol Inhibitor This compound Inhibitor->ORAI1 blocks siRNA siRNA/shRNA siRNA->ORAI1 knocks down siRNA->STIM1 knocks down

Caption: The SOCE signaling pathway and points of pharmacological and genetic intervention.

Conclusion

The validation of a novel pharmacological agent like "this compound" is a critical step in its development. By comparing its effects side-by-side with genetic knockdown of STIM1 and ORAI1, researchers can robustly confirm its mechanism of action and specificity. This guide provides the foundational framework and experimental protocols necessary to conduct such a validation, ensuring confidence in the inhibitor's utility as a research tool and potential therapeutic.

References

A Comparative Guide to SOCE Inhibitors in T-Cell Activation: YM-58483 (BTP2) vs. SOCE Inhibitor 1 (Represented by SKF-96365)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two inhibitors of Store-Operated Calcium Entry (SOCE), YM-58483 (also known as BTP2) and SKF-96365, in the context of T-cell activation. The term "SOCE inhibitor 1" is used here to represent SKF-96365, a widely studied, albeit less specific, SOCE inhibitor, for the purpose of comparison with the more potent and selective compound, YM-58483.

Introduction to SOCE in T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR). This engagement triggers a signaling cascade leading to the depletion of intracellular calcium (Ca²⁺) stores within the endoplasmic reticulum (ER). This depletion is sensed by the Stromal Interaction Molecule 1 (STIM1), an ER-resident protein, which then translocates to the plasma membrane to activate ORAI1, the pore-forming subunit of the Calcium Release-Activated Ca²⁺ (CRAC) channel. The subsequent influx of extracellular Ca²⁺ through CRAC channels, known as SOCE, is critical for sustaining the high intracellular Ca²⁺ concentrations required for the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT). NFAT, in turn, orchestrates the expression of key genes involved in T-cell proliferation and the production of cytokines such as Interleukin-2 (IL-2). Given its central role, SOCE has emerged as a key therapeutic target for modulating T-cell activity in various immunological disorders.

Mechanism of Action

YM-58483 (BTP2) is a pyrazole derivative that acts as a potent and selective inhibitor of CRAC channels.[1] It effectively blocks the influx of Ca²⁺ through store-operated channels without significantly affecting the initial release of Ca²⁺ from intracellular stores or the TCR signaling cascade upstream of Ca²⁺ influx.[1] Its high affinity for CRAC channels makes it a valuable tool for dissecting the specific role of SOCE in T-cell function.

SKF-96365 is an imidazole derivative and one of the first-generation SOCE inhibitors. Its mechanism of action is broader and less specific than that of YM-58483. While it does inhibit SOCE, it is also known to block other calcium channels, including Transient Receptor Potential Canonical (TRPC) channels and voltage-gated Ca²⁺ channels.[2] This lack of specificity can complicate the interpretation of experimental results, as the observed effects may not be solely attributable to the inhibition of SOCE.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory effects of YM-58483 and SKF-96365 on key aspects of T-cell activation. It is important to note that the data presented are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Parameter YM-58483 (BTP2) SKF-96365 Cell Type Reference
IC₅₀ for Ca²⁺ Influx Inhibition 100 nM (Thapsigargin-induced)12 µM (T-cell Ca²⁺ current)Jurkat T-cells[1][3]
IC₅₀ for IL-2 Production Inhibition Potent inhibition (specific IC₅₀ not detailed in snippets)Inhibition observed (specific IC₅₀ not detailed in snippets)Jurkat T-cells / Human peripheral blood lymphocytes[1][4]
Effect on T-cell Proliferation Potent inhibitionInhibition of [³H]-thymidine incorporationHuman peripheral blood lymphocytes[4]

Off-Target Effects

A crucial aspect of inhibitor selection is understanding their potential off-target effects.

YM-58483 (BTP2): This inhibitor demonstrates a high degree of selectivity for SOCE over voltage-operated Ca²⁺ channels, with a reported 30-fold higher potency for the former.[1] While generally considered selective for CRAC channels, at higher concentrations, potential for off-target effects, as with any small molecule inhibitor, cannot be entirely ruled out and should be considered in experimental design.

SKF-96365: The off-target effects of SKF-96365 are well-documented. It is known to inhibit various TRPC channels and L-type voltage-gated calcium channels, which can influence cellular processes independently of SOCE.[2] This promiscuity necessitates careful experimental design, including the use of multiple, structurally distinct inhibitors and genetic approaches to validate findings.

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_inhibitors Inhibitors Ca_ext Ca²⁺ ORAI1 ORAI1 (CRAC Channel) TCR TCR PLCg PLCγ TCR->PLCg Activation Ca_cyto [Ca²⁺]i ↑ ORAI1->Ca_cyto Influx (SOCE) IP3 IP₃ PLCg->IP3 IP3R IP₃R IP3->IP3R Calcineurin Calcineurin Ca_cyto->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_N NFAT NFAT->NFAT_N STIM1 STIM1 STIM1->ORAI1 Activation Ca_ER [Ca²⁺]ER Ca_ER->STIM1 Sensing Depletion IP3R->Ca_ER Release Gene Gene Expression (e.g., IL-2) NFAT_N->Gene YM58483 YM-58483 (BTP2) YM58483->ORAI1 Inhibits SKF96365 SKF-96365 SKF96365->ORAI1 Inhibits

Caption: SOCE signaling pathway in T-cell activation and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis T_cells Isolate T-cells (e.g., Jurkat or primary) Ca_assay Calcium Influx Assay (Fura-2 AM) Prolif_assay Proliferation Assay (CFSE) Cytokine_assay Cytokine Quantification (IL-2 ELISA) Inhibitor_prep Prepare Inhibitor Stocks (YM-58483 / SKF-96365) Inhibitor_prep->Ca_assay Pre-incubation Inhibitor_prep->Prolif_assay Pre-incubation Inhibitor_prep->Cytokine_assay Pre-incubation Stimulation Prepare Stimuli (e.g., anti-CD3/CD28 or Thapsigargin) Stimulation->Ca_assay Stimulation Stimulation->Prolif_assay Stimulation Stimulation->Cytokine_assay Stimulation IC50 Calculate IC₅₀ values Ca_assay->IC50 Prolif_assay->IC50 Cytokine_assay->IC50 Comparison Compare Efficacy and Potency IC50->Comparison

References

Cross-Validation of SOCE Inhibitor 1: A Comparative Guide to Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the cross-validation of SOCE Inhibitor 1, a pyrazole-containing compound identified as a store-operated calcium entry (SOCE) inhibitor with an IC50 of 4.4 μM. The objective of this document is to offer a framework for researchers to assess the inhibitor's efficacy and selectivity across multiple assay platforms, ensuring robust and reliable results. While direct comparative data for this compound across different assays is not yet publicly available, this guide utilizes data from other well-characterized SOCE inhibitors to illustrate the importance of a multi-assay approach.

The SOCE Signaling Pathway

Store-operated calcium entry is a crucial Ca2+ influx pathway in non-excitable cells, triggered by the depletion of calcium stores in the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of STIM proteins, the ER Ca2+ sensors, and Orai proteins, which form the pore of the Ca2+ release-activated Ca2+ (CRAC) channels in the plasma membrane.

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Experimental Cross-Validation Workflow

A robust validation of this compound requires a multi-tiered approach, starting with broad cellular assays and progressing to more direct and specific measurements of channel activity. This workflow ensures that the observed effects are genuinely due to the inhibition of SOCE and not off-target effects.

Cross_Validation_Workflow cluster_assays Assay Tiers cluster_outputs Key Outputs Tier1 Tier 1: Cellular Calcium Imaging (e.g., Fura-2, Fluo-4) Tier2 Tier 2: Electrophysiology (Patch-Clamp) Tier1->Tier2 Confirm direct channel block Output1 Confirmation of SOCE Inhibition Determination of IC50 Tier1->Output1 Tier3 Tier 3: Functional Assays (e.g., Cell Proliferation, Migration) Tier2->Tier3 Link channel activity to cellular function Output2 Direct Measurement of ICRAC Block Biophysical Characterization Tier2->Output2 Output3 Assessment of Phenotypic Effects Therapeutic Potential Tier3->Output3

Caption: A tiered workflow for the cross-validation of SOCE inhibitors.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the inhibitory concentrations (IC50) of various SOCE inhibitors across different cell lines and assay types. This comparative data highlights the potential for variability in inhibitor potency depending on the experimental context and underscores the necessity of in-house validation.

Table 1: IC50 Values of SOCE Inhibitors from Calcium Imaging Assays

InhibitorCell LineAssay DetailsReported IC50 (μM)
This compound Not SpecifiedNot Specified4.4
SKF-96365Jurkat E6-1 LymphocytesIndo-1 Fluorescence12[1]
Pyr3RBL-2H3Fura-2 Imaging0.54[2]
Synta-66Vascular Smooth Muscle CellsNot Specified1.4-3.0[3]
BTP-2 (YM-58483)Jurkat T-cellsNot Specified0.01-0.1[2]
GSK-7975AHuman CD4+ T-cellsNot Specified0.5[2]

Table 2: Cross-Assay Comparison of IC50 Values for Select SOCE Inhibitors

InhibitorCalcium Imaging (μM)Patch-Clamp (ICRAC) (μM)
SKF-9636512 (Jurkat cells)[1]4 (Rat mast cells)[1]
La3+0.02 (Jurkat T cells)[1]Not specified
Gd3+0.034 (A7r5 cells)[1]0.05 (Drosophila S2 cells)[1]

Note: The IC50 for this compound is provided without specific details of the assay conditions in the available literature. It is presumed to be from a cellular calcium imaging assay.

Logical Relationship of Assays

The three primary assay types for validating SOCE inhibitors provide different, yet complementary, information. Calcium imaging is a high-throughput method to assess overall cellular Ca2+ influx, while patch-clamp offers a direct measure of ion channel activity. Functional assays, such as cell proliferation, evaluate the downstream consequences of SOCE inhibition.

Assay_Relationship Ca_Imaging Calcium Imaging Patch_Clamp Patch-Clamp (ICRAC) Ca_Imaging->Patch_Clamp Infers channel activity Proliferation Cell Proliferation Assay Ca_Imaging->Proliferation Correlates SOCE inhibition with a functional outcome Patch_Clamp->Ca_Imaging Directly measures current underlying Ca2+ influx Patch_Clamp->Proliferation Directly links channel block to function

References

Comparative Analysis of SOCE Inhibitors in Breast Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Store-Operated Calcium Entry (SOCE) inhibitors in breast cancer cells. The following analysis is supported by experimental data on key cellular processes, including apoptosis, cell viability, and metastatic potential.

Store-operated calcium entry (SOCE) is a critical calcium signaling pathway that has been implicated in the proliferation, migration, and survival of cancer cells, making it a promising target for therapeutic intervention. This guide focuses on a comparative analysis of several prominent SOCE inhibitors: YM-58483 (also known as BTP2), GSK-7975A, Synta-66, CM4620, Leflunomide, and Teriflunomide. Their effects on different breast cancer cell lines, including the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7 and MDA-MB-468, are summarized and compared.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of various SOCE inhibitors in modulating key cancer-related cellular processes in breast cancer cell lines.

Table 1: Inhibition of Store-Operated Calcium Entry (SOCE)

InhibitorCell LineConcentration% Inhibition of SOCEReference
BTP2 (YM-58483)MDA-MB-2315 µM86%[1]
MCF-75 µM65%[1]
CM4620MDA-MB-2315 µM84%[1]
MCF-75 µM68%[1]
LeflunomideMDA-MB-23150 µM21%[1]
MCF-750 µMNo significant effect[1][2]
TeriflunomideMDA-MB-23150 µM37%[1]
MCF-750 µMNo significant effect[1][2]

Table 2: Effects on Cell Viability and Proliferation

InhibitorCell LineAssayEndpointResultReference
YM-58483MDA-MB-468MTSProliferationSignificant reduction after 72h[3]
Synta-66MDA-MB-468MTSProliferationNo significant effect after 72h[3]
BTP2 (YM-58483)MDA-MB-231MTTProliferationPotentiated cisplatin-induced reduction[4]
MCF-7MTTProliferationPotentiated cisplatin-induced reduction[4]

Table 3: Effects on Cell Migration and Invasion

InhibitorCell LineAssayEndpointResultReference
YM-58483MDA-MB-468Live cell imagingMigration (Serum-induced)Significantly reduced mean accumulated distance[3]
MDA-MB-468Live cell imagingMigration (EGF-induced)Significantly reduced mean accumulated distance[3]
Synta-66MDA-MB-468Live cell imagingMigration (Serum-induced)No significant effect on mean accumulated distance[3]
MDA-MB-468Live cell imagingMigration (EGF-induced)No significant effect[3][5]
BTP2 (YM-58483)MDA-MB-231Scratch assayMigrationInhibited migration[4]
MCF-7Scratch assayMigrationInhibited migration[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Treat the cells with various concentrations of the SOCE inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be determined by plotting cell viability against inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the SOCE inhibitor at the desired concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Quantification: Quantify the percentage of apoptotic cells in the treated and untreated samples.

Cell Migration and Invasion Assay (Transwell Assay)
  • Insert Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

  • Cell Seeding: Seed breast cancer cells in serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Imaging and Quantification: Visualize and count the stained cells under a microscope. The number of migrated/invaded cells is an indicator of the migratory/invasive potential. The percentage of inhibition can be calculated by comparing the number of migrated cells in the treated group to the control group.

Visualizing the Mechanisms

To better understand the context of SOCE inhibition, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical consequences of blocking this pathway in breast cancer cells.

SOCE_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER ER STIM1_inactive STIM1 (Inactive) Ca_ER Ca2+ Ca_Cytosol Ca2+ STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 6. Senses Ca2+ decrease PM PM ORAI1_closed ORAI1 (Closed) ORAI1_open ORAI1 (Open) ORAI1_closed->ORAI1_open 8. Opens PLC PLC IP3 IP3 PLC->IP3 3. Generates IP3R IP3R IP3->IP3R 4. Binds IP3R->Ca_ER 5. Ca2+ Release Downstream Downstream Signaling Ca_Cytosol->Downstream 10. Activates STIM1_active->ORAI1_closed 7. Translocates & Binds ORAI1_open->Ca_Cytosol 9. Ca2+ Influx Proliferation Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Apoptosis\nInhibition Apoptosis Inhibition Downstream->Apoptosis\nInhibition Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding Receptor->PLC 2. Activation SOCE_Inhibitor SOCE Inhibitor SOCE_Inhibitor->ORAI1_open Blocks

Caption: SOCE signaling pathway in breast cancer cells.

Experimental_Workflow cluster_assays Functional Assays cluster_data Data Analysis start Start: Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) treatment Treatment with SOCE Inhibitors (e.g., YM-58483, GSK-7975A, Synta-66) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis migration Migration/Invasion Assay (Transwell) treatment->migration ic50 IC50 Calculation viability->ic50 percent_apoptosis Percentage of Apoptotic Cells apoptosis->percent_apoptosis percent_inhibition Percentage of Migration/Invasion Inhibition migration->percent_inhibition conclusion Comparative Analysis of Inhibitor Efficacy ic50->conclusion percent_apoptosis->conclusion percent_inhibition->conclusion

Caption: General experimental workflow for assessing SOCE inhibitor efficacy.

Logical_Relationship soce_inhibition SOCE Inhibition by Small Molecules ca_influx Decreased Intracellular Ca2+ Influx soce_inhibition->ca_influx downstream_effects Modulation of Ca2+-dependent Signaling Pathways ca_influx->downstream_effects proliferation Reduced Cell Proliferation & Viability downstream_effects->proliferation migration Inhibited Cell Migration & Invasion downstream_effects->migration apoptosis Increased Apoptosis downstream_effects->apoptosis outcome Potential Therapeutic Effect in Breast Cancer proliferation->outcome migration->outcome apoptosis->outcome

Caption: Logical relationship of SOCE inhibition and its effects.

Conclusion

The comparative analysis of SOCE inhibitors reveals distinct efficacy profiles against different breast cancer cell lines. Selective inhibitors like BTP2 (YM-58483) and CM4620 demonstrate potent inhibition of SOCE in both MDA-MB-231 and MCF-7 cells. In contrast, less selective compounds such as Leflunomide and Teriflunomide show inhibitory effects on SOCE primarily in the triple-negative MDA-MB-231 cell line.[1][2] The differential effects of these inhibitors on cell proliferation and migration, as seen with YM-58483 and Synta-66 in MDA-MB-468 cells, highlight the complexity of SOCE signaling and the need for careful inhibitor selection based on the specific breast cancer subtype and the intended therapeutic outcome.[3] Further research is warranted to elucidate the precise mechanisms of action of these inhibitors and to establish their full therapeutic potential in preclinical and clinical settings. This guide provides a foundational framework for researchers to navigate the selection and evaluation of SOCE inhibitors in the context of breast cancer drug discovery.

References

A Comparative Guide to SOCE Inhibitor 1: Assessing Specificity for Store-Operated Calcium Entry Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SOCE inhibitor 1 (also known as Compound 39) with other commonly used inhibitors of Store-Operated Calcium Entry (SOCE). The objective is to critically evaluate the specificity of this compound for the SOCE pathway, supported by available experimental data and detailed protocols for key validation assays.

Understanding the SOCE Pathway

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx pathway in non-excitable cells, regulating a multitude of cellular processes. The key molecular players are the STIM proteins in the endoplasmic reticulum (ER) membrane, which sense ER Ca2+ depletion, and the Orai channels in the plasma membrane, which mediate Ca2+ influx.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 Ca_ext->Orai1 Ca²⁺ influx Ca_cyt [Ca²⁺]i ↑ Orai1->Ca_cyt PLC PLC IP3 IP₃ PLC->IP3 PIP₂ hydrolysis IP3R IP₃R IP3->IP3R STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ER Ca²⁺ depletion STIM1_active->Orai1 Coupling Ca_ER Ca²⁺ Store IP3R->Ca_ER Ca²⁺ release Receptor Receptor Receptor->PLC Agonist

Figure 1: Simplified diagram of the Store-Operated Calcium Entry (SOCE) signaling pathway.

Comparative Analysis of SOCE Inhibitors

The specificity of a SOCE inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor would potently block Orai channels without affecting other ion channels or cellular signaling pathways. This section compares this compound (Compound 39) with established SOCE modulators.

Quantitative Data on Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various SOCE inhibitors against their primary target (SOCE/Orai1) and key off-targets. This data is compiled from multiple peer-reviewed studies to provide a comparative overview.

InhibitorTargetIC₅₀ (µM)Off-TargetIC₅₀ (µM)Reference(s)
This compound (Compound 39) SOCE 4.4 Voltage-gated Ca²⁺ channels>10 (reported)[1]
TRPV1>10 (reported)[1]
TRPM8>10 (reported)[1]
Synta-66SOCE/Orai10.209TRPC1/5>10[2][3]
Voltage-gated Ca²⁺/Na⁺ channels>10[3]
Orai2Potentiation[4]
Orai3No effect[4]
BTP2 (YM-58483 / Pyr2)SOCE/Orai10.01 - 0.1TRPC3~0.3[5]
TRPC5~0.3[5]
TRPM4Activation[6]
Orai2Inhibition[7]
Orai3Partial Inhibition[7]
GSK-7975ASOCE/Orai1~0.5 - 4TRPV6Potent inhibition[6]
Orai2Inhibition[8]
Orai3Partial Inhibition[8]
2-Aminoethoxydiphenyl borate (2-APB)SOCE/Orai11 - 50 (biphasic)IP₃ ReceptorsInhibition[6]
SERCA pumpsInhibition[6]
Orai3Potentiation[4]

Note on this compound (Compound 39): The selectivity data for this compound is based on a report from a PhD thesis and has not been extensively validated in peer-reviewed literature.[1] One study also noted high variability in its SOCE inhibitory activity.[3] Therefore, its selectivity profile should be interpreted with caution.

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of a SOCE inhibitor, a combination of functional assays is required. Below are detailed protocols for two key experimental approaches.

Calcium Imaging Assay for SOCE Inhibition

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using a ratiometric fluorescent indicator, Fura-2, to quantify the extent of SOCE and its inhibition.

SOCE_Assay_Workflow A 1. Cell Seeding Plate cells on coverslips B 2. Fura-2 Loading Incubate with Fura-2 AM A->B C 3. Baseline Measurement Record fluorescence in Ca²⁺-free buffer B->C D 4. Store Depletion Add Thapsigargin (SERCA inhibitor) C->D E 5. Inhibitor Application Add SOCE inhibitor D->E F 6. Ca²⁺ Add-back Re-introduce extracellular Ca²⁺ E->F G 7. Data Analysis Calculate F340/F380 ratio to determine [Ca²⁺]i F->G Electrophysiology_Workflow A 1. Cell Preparation Use cells expressing STIM1 and Orai1 B 2. Whole-Cell Configuration Establish a giga-seal and rupture the membrane A->B C 3. Store Depletion (Passive) Include a Ca²⁺ chelator (e.g., BAPTA) in the pipette solution B->C D 4. I-V Protocol Apply voltage ramps or steps to elicit and measure I-CRAC C->D E 5. Inhibitor Application Perfuse the cell with the SOCE inhibitor D->E F 6. Measure Inhibition Record the reduction in I-CRAC amplitude E->F Specificity_Confirmation cluster_primary Primary Target Validation cluster_secondary Off-Target Screening cluster_conclusion Conclusion A Potent SOCE Inhibition (IC₅₀ in nM to low µM range) C Other Orai Isoforms (Orai2, Orai3) A->C D TRP Channels (TRPC, TRPV, TRPM) A->D E Other Ion Channels (VGCCs, K⁺ channels) A->E F Other Cellular Targets (SERCA, IP₃Rs, Kinases) A->F B Direct Orai Channel Blockade (Electrophysiology) B->C B->D B->E B->F G High Specificity (Minimal off-target effects at concentrations that block SOCE) C->G High IC₅₀ for off-targets H Low Specificity (Significant off-target effects at or near SOCE-inhibitory concentrations) C->H Low IC₅₀ for off-targets D->G High IC₅₀ for off-targets D->H Low IC₅₀ for off-targets E->G High IC₅₀ for off-targets E->H Low IC₅₀ for off-targets F->G High IC₅₀ for off-targets F->H Low IC₅₀ for off-targets

References

Evaluating the advantages of SOCE inhibitor 1 over other compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Evaluating SOCE Inhibitor 1 in Comparison to Other Compounds

For researchers and professionals in drug development, the selection of a potent and selective inhibitor for Store-Operated Calcium Entry (SOCE) is critical. This guide provides an objective comparison of this compound (also known as Compound 39 in the pyrtriazole class) with other well-established SOCE inhibitors. The comparison is supported by experimental data on potency and selectivity, along with detailed protocols for the cited experiments.

The SOCE Signaling Pathway

Store-Operated Calcium Entry is a crucial Ca2+ influx pathway in non-excitable cells, regulating a multitude of cellular processes. The pathway is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. STIM1 then translocates to the plasma membrane to activate the Orai1 channel, leading to an influx of extracellular Ca2+.

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Comparative Analysis of SOCE Inhibitor Potency

The inhibitory potency of this compound and other compounds was determined by measuring their half-maximal inhibitory concentration (IC50) in Human Embryonic Kidney (HEK293) cells. It is important to note that the experimental conditions for this compound (Riva B, et al., 2018) and the other compounds (Norman K, et al., 2024) were similar but not identical. Both studies utilized a fluorescence-based calcium addback assay in HEK293 cells with a SERCA inhibitor to deplete ER calcium stores. Minor variations in protocol, such as the specific SERCA inhibitor used (t-butylhydroquinone vs. thapsigargin), may influence the observed IC50 values.

CompoundClassIC50 (µM) in HEK293 cellsReference
This compound (Compound 39) Pyrtriazole 4.4
BTP2 (YM-58483)Bis(trifluoromethyl)pyrazole0.990 ± 0.030
Synta-66N-phenyl-3-fluoropyridine-4-carboxamide0.209 ± 0.06[1]
GSK-7975APyrazole derivative0.638 ± 0.124[1]
SKF-96365Imidazole derivative16.0 ± 1.8[1]
ML-9Myosin light chain kinase inhibitorNot reported in HEK293-
2-APBDiphenylborinate18.8 ± 2.2[1]
RO2959Pyrazine derivative0.457 ± 0.036[1]

Selectivity Profile of SOCE Inhibitors

An ideal SOCE inhibitor should exhibit high selectivity for the Orai1 channel over other ion channels and cellular targets to minimize off-target effects.

CompoundSelectivity Profile
This compound (Compound 39) Selective for SOCE over TRPM8, TRPV1, and voltage-gated Ca2+ channels.
BTP2 (YM-58483)Inhibits TRPC1, TRPC3, TRPC5, and TRPC6 channels. Activates TRPM4 at low concentrations.
Synta-66Selective for Orai1-mediated SOCE. Does not affect PDGF- or ATP-evoked Ca2+ release, overexpressed TRPC5 channels, native TRPC1/5-containing channels, or STIM1 clustering.[1]
GSK-7975AHigh degree of selectivity against a panel of 16 ion channels. Weak inhibitory effect on L-type (Cav) Ca2+ channels and more robust inhibition of TRPV6 channels.[1]
SKF-96365Non-selective. Blocks receptor-mediated calcium entry, TRPC channels, and high- and low-voltage-activated Ca2+ channels.[1]
ML-9Primarily known as a myosin light chain kinase (MLCK) inhibitor. Its effect on SOCE is independent of MLCK inhibition.[1]
2-APBNon-selective. Inhibits IP3 receptors and modulates various TRP channels (activates some, inhibits others).[1]
RO2959Potent and selective CRAC channel inhibitor. No significant inhibitory effect on a variety of other receptors, transporters, and ion channels.[1]

Experimental Protocols

SOCE Inhibition Assay Workflow

The general workflow for assessing SOCE inhibition using a fluorescence-based calcium addback assay is depicted below. This involves loading cells with a calcium-sensitive dye, depleting ER calcium stores in a calcium-free medium, and then reintroducing calcium to measure the influx through SOCE channels in the presence of the inhibitor.

Experimental_Workflow Start Start Cell_Culture 1. Culture HEK293 cells Start->Cell_Culture Dye_Loading 2. Load cells with Fura-2 AM Cell_Culture->Dye_Loading Wash 3. Wash to remove excess dye Dye_Loading->Wash Incubate_Inhibitor 4. Incubate with SOCE inhibitor Wash->Incubate_Inhibitor Ca_Free 5. Switch to Ca2+-free buffer with SERCA inhibitor Incubate_Inhibitor->Ca_Free Measure_Baseline 6. Measure baseline fluorescence Ca_Free->Measure_Baseline Add_Ca 7. Add extracellular Ca2+ Measure_Baseline->Add_Ca Measure_Influx 8. Measure fluorescence increase (SOCE) Add_Ca->Measure_Influx Analyze 9. Analyze data to determine IC50 Measure_Influx->Analyze End End Analyze->End

Caption: General workflow for the SOCE inhibition assay.

Detailed Methodologies

Protocol for this compound (Compound 39) Evaluation (Riva B, et al., 2018)

  • Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Plating: Cells were seeded onto 13 mm glass coverslips in 24-well plates at a density of 50,000 cells/well and grown for 24 hours.

  • Dye Loading: Cells were loaded with 5 µM Fura-2 AM in Krebs-Ringer bicarbonate buffer for 30 minutes at 37°C.

  • SOCE Assay:

    • Coverslips were mounted in a perfusion chamber on an inverted microscope.

    • Cells were perfused with a Ca2+-free buffer containing 50 µM t-butylhydroquinone (tBhQ) to deplete intracellular calcium stores.

    • The test compound (this compound) was added to the perfusion solution.

    • After 10 minutes, the perfusion was switched to a buffer containing 2 mM Ca2+ to initiate SOCE.

    • Fura-2 fluorescence was monitored by exciting at 340 nm and 380 nm, and the emission was recorded at 510 nm. The ratio of the fluorescence intensities (F340/F380) was used to determine the intracellular Ca2+ concentration.

Protocol for Comparator SOCE Inhibitors (Norman K, et al., 2024)

  • Cell Culture: Native HEK293 cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Cell Plating: Cells were seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.

  • Dye Loading: Cells were loaded with Fura-2 AM in a calcium-free buffer for 1 hour at 37°C.

  • SOCE Assay (Calcium Addback):

    • The plate was washed to remove extracellular dye.

    • Cells were incubated with various concentrations of the SOCE inhibitors.

    • ER calcium stores were depleted by adding 1 µM thapsigargin in a calcium-free buffer.

    • Fluorescence was measured at 340 nm and 380 nm excitation and 510 nm emission using a plate reader.

    • After a baseline reading, 2 mM extracellular Ca2+ was added to all wells.

    • The increase in the F340/F380 ratio following Ca2+ addition was measured to quantify SOCE.

Summary of Advantages of this compound

Based on the available data, the primary advantages of this compound (Compound 39) can be summarized as follows:

  • Good Selectivity: It demonstrates selectivity for SOCE over several other key ion channels, including TRPM8, TRPV1, and voltage-gated calcium channels.[2] This is a significant advantage over less selective compounds like SKF-96365 and 2-APB, which can have numerous off-target effects.

  • Novel Scaffold: As part of the pyrtriazole class, it represents a different chemical scaffold compared to many other widely used SOCE inhibitors. This offers an alternative for structure-activity relationship studies and the potential for developing analogs with improved properties.

Conclusion

This compound (Compound 39) is a valuable research tool with a favorable selectivity profile. Its distinct chemical structure provides a foundation for further drug discovery efforts targeting SOCE. While other compounds may exhibit higher potency in certain assays, the selectivity of this compound makes it a strong candidate for studies where minimizing off-target effects is a priority. Researchers should carefully consider the specific requirements of their experimental system when selecting the most appropriate SOCE inhibitor.

References

A Head-to-Head Comparison of SOCE Inhibitor 1 and Synta66 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating store-operated calcium entry (SOCE), the selection of a potent and selective inhibitor is paramount. This guide provides a comprehensive, data-driven comparison of two notable SOCE inhibitors: SOCE inhibitor 1 (also known as Compound 39) and Synta66. The information presented herein is intended to aid in the selection of the most appropriate tool compound for specific research applications.

At a Glance: Key Quantitative Data

A summary of the key performance indicators for this compound and Synta66 is presented below. This table facilitates a rapid, evidence-based comparison of their potency and selectivity.

ParameterThis compound (Compound 39)Synta66
Target Store-Operated Calcium Entry (SOCE)Orai1 channel (pore-forming unit of the CRAC channel)
IC50 (SOCE Inhibition) 4.4 µM (in HEK293 cells)[1][2][3]Varies by cell type: - ~26 nM (in VSMCs and HUVECs) - 209 nM (in HEK293 cells) - ~1-3 µM (in RBL cells)[4] - ~4 µM (in STIM1/Orai1 overexpressing HEK293 cells)
Mechanism of Action Inhibition of store-operated calcium influx.[1]Direct block of the Orai1 channel pore.[5]
Effect on STIM1/Orai1 Not reportedDoes not affect STIM1 clustering or STIM1-Orai1 interaction.[6]
Selectivity Selective for SOCE over TRPM8, TRPV1, and voltage-gated Ca2+ channels.[1]Selective for Orai1 over a panel of other ion channels including TRPC channels.[6][7]
CAS Number 2169316-15-6[2][3]835904-51-3[4]

Signaling Pathway and Experimental Workflow

To contextualize the action of these inhibitors, the following diagrams illustrate the store-operated calcium entry signaling pathway and a typical experimental workflow for assessing inhibitor potency.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER Ca2+ Store STIM1_inactive STIM1 (inactive) STIM1_active STIM1 Aggregation and Translocation STIM1_inactive->STIM1_active conformational change Orai1_closed Orai1 Channel (closed) Orai1_open Orai1 Channel (open) Orai1_closed->Orai1_open Ca_low Low [Ca2+] ER_depletion ER Ca2+ Depletion (e.g., by Thapsigargin) ER_depletion->STIM1_inactive triggers STIM1_active->Orai1_closed binds to and activates Ca_influx Ca2+ Influx Orai1_open->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream

Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental_Workflow start HEK293 cells loaded with Fura-2 AM ca_free Cells in Ca2+-free buffer start->ca_free tg_addition Add Thapsigargin (TG) to deplete ER Ca2+ stores ca_free->tg_addition inhibitor_addition Add SOCE inhibitor (this compound or Synta66) tg_addition->inhibitor_addition ca_addition Add extracellular Ca2+ inhibitor_addition->ca_addition measurement Measure intracellular Ca2+ concentration ([Ca2+]i) via fluorescence ratio (340/380 nm) ca_addition->measurement analysis Calculate IC50 measurement->analysis

References

Validating SOCE Inhibitor 1: A Comparative Guide to Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug development, the precise validation of tool compounds is paramount. This guide provides a comprehensive comparison of SOCE inhibitor 1 (also known as Compound 39) with other commercially available inhibitors of Store-Operated Calcium Entry (SOCE). The data presented here, compiled from recent studies, offers a clear perspective on its efficacy and outlines the standardized experimental procedures for its validation.

Performance Comparison of SOCE Inhibitors

The inhibitory potency of this compound and its alternatives is most commonly quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several widely used SOCE inhibitors, providing a benchmark for evaluating the efficacy of this compound.

InhibitorIC50 (µM)Cell LineReference
This compound (Compound 39) 4.4HEK293[1]
Synta-660.209HEK293[2]
BTP2 (YM-58483/Pyr2)0.990HEK293
GSK-5503A< 0.5HEK293[2]
ML-9~10HEK293
2-APB (at high doses)> 20Various
RO2959< 0.5RBL-2H3, CHO, CD4+ T cells
AnCoA4Not fully inhibited at 80 µMHEK293[3]

Note: The IC50 values for Synta-66, BTP2, GSK-5503A, ML-9, 2-APB, RO2959, and AnCoA4 are sourced from a side-by-side comparison study to ensure consistency in experimental conditions.[2][3] The IC50 for this compound is from its primary characterization study.[1] Direct comparison should be made with caution as experimental conditions can lead to variations.

Experimental Protocols for Validating SOCE Inhibition

The most common method for validating the inhibitory effect of a compound on SOCE is the calcium re-addition assay (also known as the calcium addback assay). This technique utilizes a fluorescent calcium indicator and a specific activator of SOCE.

Calcium Re-addition Assay Protocol

This protocol is adapted from a standardized method used for the side-by-side comparison of multiple SOCE inhibitors.[3]

1. Cell Preparation:

  • Plate cells (e.g., HEK293) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
  • Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM, in a calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺) for a specified time at room temperature in the dark.
  • Wash the cells to remove excess dye.

2. Compound Incubation:

  • Pre-incubate the cells with the desired concentrations of the SOCE inhibitor (e.g., this compound) or vehicle control for a defined period (e.g., 30 minutes).

3. SOCE Activation and Measurement:

  • Initiate the experiment by measuring the baseline fluorescence ratio of the calcium indicator.
  • Deplete the endoplasmic reticulum (ER) calcium stores by adding a SERCA (Sarco/endoplasmic reticulum Ca²⁺-ATPase) pump inhibitor, such as thapsigargin (e.g., 1-2 µM), in a calcium-free medium. This will cause a transient increase in cytosolic calcium due to leakage from the ER.
  • Once the cytosolic calcium levels have returned to a new, stable baseline, re-introduce calcium to the extracellular medium (e.g., 2 mM CaCl₂). This will trigger calcium influx through the store-operated channels.
  • Record the fluorescence ratio continuously throughout the experiment. The increase in fluorescence upon calcium re-addition represents SOCE.

4. Data Analysis:

  • Calculate the magnitude of SOCE by subtracting the baseline fluorescence before calcium re-addition from the peak fluorescence after calcium re-addition.
  • Normalize the SOCE response in the presence of the inhibitor to the vehicle control.
  • Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Calculate the IC50 value from the dose-response curve using a suitable nonlinear regression model.

Visualizing the Molecular Pathway and Experimental Logic

To better understand the mechanism of SOCE and the experimental approach to its inhibition, the following diagrams are provided.

SOCE_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Store Depletion ORAI1_closed ORAI1 (Closed) STIM1_active->ORAI1_closed Clustering & Translocation Ca_ER Ca²⁺ Store ORAI1_open ORAI1 (Open) ORAI1_closed->ORAI1_open STIM1 Binding Ca_Cytosol [Ca²⁺]i Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->ORAI1_open Ca²⁺ Influx (SOCE) SOCE_Inhibitor This compound SOCE_Inhibitor->ORAI1_open Inhibition

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Experimental_Workflow A 1. Cell Seeding & Dye Loading (e.g., HEK293 with Fura-2) B 2. Pre-incubation with This compound or Vehicle A->B C 3. ER Ca²⁺ Store Depletion (Thapsigargin in Ca²⁺-free buffer) B->C D 4. Ca²⁺ Re-addition (Extracellular Ca²⁺ added) C->D E 5. Measurement of Cytosolic Ca²⁺ (Fluorescence Ratio) D->E F 6. Data Analysis (Dose-Response & IC50) E->F

Caption: Workflow for the calcium re-addition assay to validate SOCE inhibition.

References

Safety Operating Guide

Personal protective equipment for handling SOCE inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for SOCE Inhibitor 1

Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" is publicly available. The following guidance is based on general best practices for handling potent, novel small-molecule inhibitors in a research laboratory setting and information available for similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers a procedural framework for safe handling, use, and disposal to ensure a secure laboratory environment.

Pre-Operational Safety and Preparation

Before handling this compound, a thorough risk assessment should be conducted. As a potent inhibitor of store-operated calcium entry (SOCE), it may have significant biological effects. All personnel must be trained on the potential hazards and the procedures outlined in this guide.

1.1 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid or solution form:

PPE CategorySpecification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2][3]
Hand Protection Nitrile or neoprene gloves. Check for breakthrough times if prolonged contact is expected. Discard after use.[1][3]
Body Protection A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust.[1][2]

1.2 Engineering Controls

  • Ventilation: All weighing and solution preparation of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[2]

Operational Procedures for Handling

Adherence to standard operating procedures is critical to minimize exposure and ensure experimental integrity.

2.1 Reconstitution and Aliquoting

This compound is a store-operated calcium entry (SOCE) inhibitor with an IC50 of 4.4 μM.[4] For research purposes, it is often supplied as a solid.

  • Reconstitution: To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO. For in vivo studies, a suggested formulation is to add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline.[4]

  • Storage: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

2.2 Administration in Cell Culture

When treating cells with this compound, all manipulations should be performed in a Class II Biosafety Cabinet (BSC) to maintain sterility and containment, especially when working with human or animal cell lines which are considered BSL-2 materials.[5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. If used in conjunction with biological materials (e.g., cell culture), it must be treated as biohazardous chemical waste.

3.1 Waste Segregation and Collection

Waste TypeDisposal Container and Procedure
Solid Waste (Gloves, tubes, bench paper)Collect in a designated, leak-proof container lined with a biohazard bag if biologically contaminated.[6][7][8] The container must be clearly labeled as "Hazardous Chemical Waste" with the name "this compound".
Liquid Waste (Media, buffers)Collect in a sealed, leak-proof, and chemically compatible container. Label clearly. For BSL-2 liquids, decontaminate with a 1:10 dilution of bleach for at least 30 minutes before collection for chemical waste pickup.[9] Never autoclave bleach-containing waste.[8]
Sharps (Pipette tips, needles, serological pipettes)Dispose of immediately into a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[5][6][7]

3.2 Final Disposal

All generated waste must be disposed of through your institution's EHS department. Do not dispose of any materials down the drain or in the regular trash.

Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Wear appropriate PPE. Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS.[2]

Experimental Protocols and Data

Quantitative Data Summary

As no specific SDS is available for this compound, the following table presents representative data for a novel small molecule inhibitor. These values are for illustrative purposes and should not be considered as verified for this compound.

ParameterValueNotes
IC₅₀ 4.4 µMConcentration for 50% inhibition of store-operated calcium entry.[4]
Appearance SolidAssumed based on typical form for research chemicals.
Solubility Soluble in DMSO[4]
Storage Temperature -20°C to -80°C[4]
LD₅₀ (Oral, Rat) >2000 mg/kg (Assumed)This is a common value for compounds with relatively low acute toxicity. The actual value for this compound is unknown.
Permissible Exposure Limit Not EstablishedFor novel compounds, it is best practice to handle with high containment (e.g., fume hood) to minimize exposure.
Key Experimental Protocol: Calcium Influx Assay

This protocol outlines a common method to assess the activity of a SOCE inhibitor.

  • Cell Preparation: Plate cells (e.g., HEK293, Jurkat) on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes).

  • Store Depletion: In a calcium-free buffer, deplete the endoplasmic reticulum (ER) calcium stores using a SERCA pump inhibitor like thapsigargin.[10] This will cause a transient increase in cytosolic calcium from the ER release.

  • Calcium Re-addition: Add a buffer containing extracellular calcium. In control cells, this will trigger a large and sustained increase in intracellular calcium due to SOCE.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence microscope or plate reader. The second, sustained calcium peak represents SOCE, which should be inhibited in cells treated with this compound.

Visualization of Mechanism

Signaling Pathway of Store-Operated Calcium Entry (SOCE)

The diagram below illustrates the general mechanism of SOCE, which is the target of this compound. Depletion of calcium from the endoplasmic reticulum (ER) is sensed by STIM proteins, which then translocate to the plasma membrane to activate Orai channels, leading to calcium influx.[11][12][13][14] this compound would act to block this influx.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+_ext Ca²⁺ Orai1_open Orai1 Channel (Open) Ca2+_ext->Orai1_open Influx Orai1 Orai1 Channel (Closed) Ca2+_cyt Ca²⁺ PLC PLC IP3 IP₃ PLC->IP3 Generates GPCR GPCR GPCR->PLC Activates IP3R IP₃ Receptor IP3->IP3R Binds SOCE_inhibitor This compound SOCE_inhibitor->Orai1_open Inhibits STIM1_inactive STIM1 (Inactive) Ca²⁺-Bound STIM1_active STIM1 (Active) Unbound STIM1_inactive->STIM1_active ER Ca²⁺ Depletion STIM1_active->Orai1 Translocates & Activates STIM1_active->Orai1_open Ca2+_er Ca²⁺ IP3R->Ca2+_er Releases Ca²⁺ Ca2+_er->STIM1_inactive Keeps Inactive

Caption: Store-Operated Calcium Entry (SOCE) signaling pathway.

References

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